Technical Documentation Center

(5-Bromo-2-methoxyphenyl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Bromo-2-methoxyphenyl)methanamine
  • CAS: 166530-78-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5-Bromo-2-methoxyphenyl)methanamine for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromo-2-methoxyphenyl)methanamine is a substituted benzylamine that has emerged as a valuable building block in medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-methoxyphenyl)methanamine is a substituted benzylamine that has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its chemical structure, featuring a brominated methoxy-substituted phenyl ring, offers a versatile scaffold for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most notably, its application as a key component in Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. They consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The (5-Bromo-2-methoxyphenyl)methanamine moiety is frequently incorporated into the linker component of PROTACs, where it plays a crucial role in defining the spatial orientation and physicochemical properties of the molecule, ultimately influencing its efficacy and selectivity.

This technical guide will delve into the synthesis of (5-Bromo-2-methoxyphenyl)methanamine, present its key properties in a structured format, and provide detailed experimental protocols for its synthesis and the evaluation of the biological activity of molecules derived from it. Furthermore, it will visually elucidate the mechanism of action of PROTACs and typical experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of (5-Bromo-2-methoxyphenyl)methanamine is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
CAS Number 166530-78-5[1]
Molecular Formula C₈H₁₀BrNO[1]
Molecular Weight 216.08 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 282.9 ± 25.0 °C (Predicted)
Density 1.444 ± 0.06 g/cm³ (Predicted)
pKa 8.86 ± 0.10 (Predicted)
Purity ≥96%[1]

Synthesis and Experimental Protocols

The synthesis of (5-Bromo-2-methoxyphenyl)methanamine can be achieved through a multi-step process, typically starting from commercially available precursors such as o-methoxyphenol or p-bromoanisole. A common and efficient route involves the synthesis of the intermediate 5-bromo-2-methoxybenzaldehyde, followed by reductive amination.

Synthesis of 5-Bromo-2-methoxybenzaldehyde

A key intermediate in the synthesis of (5-Bromo-2-methoxyphenyl)methanamine is 5-bromo-2-methoxybenzaldehyde.

Experimental Protocol:

  • Materials: p-Bromoanisole, methylene chloride, titanium tetrachloride, 1,1-dichloromethyl methyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve p-bromoanisole (15 g, 0.08 mol) in 350 ml of methylene chloride and cool the solution to 0°C.

    • Add titanium tetrachloride (30 g, 17.4 ml, 0.16 mol) dropwise to the cooled solution.

    • After 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise.

    • Stir the reaction mixture for 90 minutes at a temperature between 0°C and 10°C.

    • Quench the reaction by pouring it into an excess of saturated sodium bicarbonate solution and methylene chloride.

    • Separate the organic layer and perform a further extraction of the aqueous phase with methylene chloride.

    • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

    • Filter the solution and evaporate the solvent in vacuo to yield 5-bromo-2-methoxybenzaldehyde.[2]

Synthesis of (5-Bromo-2-methoxyphenyl)methanamine via Reductive Amination

Reductive amination is a widely used and effective method for the synthesis of amines from aldehydes or ketones.[2][3][4][5]

Experimental Protocol:

  • Materials: 5-bromo-2-methoxybenzaldehyde, ammonia (or an ammonia source like ammonium acetate), a suitable reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), and an appropriate solvent (e.g., methanol or dichloromethane).

  • Procedure:

    • Dissolve 5-bromo-2-methoxybenzaldehyde in the chosen solvent.

    • Add an excess of the ammonia source to the solution.

    • Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

    • Slowly add the reducing agent to the reaction mixture. The choice of reducing agent is critical; sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they selectively reduce the iminium ion in the presence of the aldehyde.[3]

    • Continue stirring the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction carefully with water or a mild acid.

    • Perform a standard aqueous workup, including extraction with an organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography to obtain (5-Bromo-2-methoxyphenyl)methanamine.

Applications in Drug Discovery: A Building Block for PROTACs

The primary application of (5-Bromo-2-methoxyphenyl)methanamine in contemporary drug discovery is as a structural component of PROTACs.[1] Its amine functionality provides a convenient attachment point for linking the target protein-binding ligand to the E3 ligase-recruiting moiety. The bromophenyl group can also be a site for further chemical modification to fine-tune the properties of the PROTAC molecule.

Mechanism of Action of PROTACs

PROTACs operate through a catalytic mechanism, recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][6][7][8][9]

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Recycled UbPOI Polyubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Workflow Design PROTAC Design & Synthesis Binding Binary Binding Assays (SPR, ITC) Design->Binding Ternary Ternary Complex Formation (TR-FRET, AlphaLISA) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Cellular Degradation Assay (Western Blot, DC50) Ubiquitination->Degradation Cytotoxicity Cytotoxicity/Viability Assay (MTT, IC50) Degradation->Cytotoxicity Selectivity Selectivity Profiling (Proteomics) Cytotoxicity->Selectivity InVivo In Vivo Efficacy Studies Selectivity->InVivo

References

Exploratory

An In-depth Technical Guide to (5-Bromo-2-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromo-2-methoxyphenyl)methanamine is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-methoxyphenyl)methanamine is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a brominated and methoxylated phenyl ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential biological activities, supported by detailed experimental protocols and data analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (5-Bromo-2-methoxyphenyl)methanamine is essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource
CAS Number 166530-78-5[1][2]
Molecular Formula C₈H₁₀BrNO[1][2]
Molecular Weight 216.08 g/mol [1][2]
Appearance Colorless to light yellow liquid or solid[3][4]
Boiling Point 282.9 ± 25.0 °C (Predicted)[3]
Density 1.444 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.86 ± 0.10 (Predicted)[3]
Storage 2-8°C, protected from light, sealed in a dry place[3][4]

Synthesis and Purification

(5-Bromo-2-methoxyphenyl)methanamine can be synthesized through several routes, with the reductive amination of 5-bromo-2-methoxybenzaldehyde being a common and efficient method.

Synthesis of the Precursor: 5-Bromo-2-methoxybenzaldehyde

A plausible synthesis for the precursor aldehyde starts from p-bromoanisole.[5]

synthesis_precursor p-Bromoanisole p-Bromoanisole TiCl4, CH2Cl2, 0°C TiCl4, CH2Cl2, 0°C p-Bromoanisole->TiCl4, CH2Cl2, 0°C Intermediate_Complex Intermediate Complex TiCl4, CH2Cl2, 0°C->Intermediate_Complex 1,1-Dichloromethyl methyl ether 1,1-Dichloromethyl methyl ether Intermediate_Complex->1,1-Dichloromethyl methyl ether Quench (NaHCO3) Quench (NaHCO3) 1,1-Dichloromethyl methyl ether->Quench (NaHCO3) Reaction 5-Bromo-2-methoxybenzaldehyde 5-Bromo-2-methoxybenzaldehyde Quench (NaHCO3)->5-Bromo-2-methoxybenzaldehyde

Caption: Synthesis of 5-Bromo-2-methoxybenzaldehyde.

Experimental Protocol: Synthesis of (5-Bromo-2-methoxyphenyl)methanamine via Reductive Amination

This protocol is a representative method based on standard organic chemistry procedures for reductive amination.

Materials:

  • 5-Bromo-2-methoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude (5-Bromo-2-methoxyphenyl)methanamine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity

The chemical reactivity of (5-Bromo-2-methoxyphenyl)methanamine is characterized by the nucleophilicity of the primary amine and the potential for electrophilic substitution on the aromatic ring, influenced by the methoxy and bromo substituents.

reactivity Target_Molecule (5-Bromo-2-methoxyphenyl)methanamine Electrophile Electrophile (e.g., Acyl Chloride, Alkyl Halide) Target_Molecule->Electrophile Nucleophilic Attack (Amine) Amide_Formation Amide Formation Electrophile->Amide_Formation Alkylation N-Alkylation Electrophile->Alkylation enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Sol Prepare Enzyme Solution Incubate Incubate Enzyme with Inhibitor Enzyme_Sol->Incubate Inhibitor_Sol Prepare Inhibitor Stock Solutions Inhibitor_Sol->Incubate Substrate_Sol Prepare Substrate Solution Initiate Initiate Reaction with Substrate Substrate_Sol->Initiate Buffer_Sol Prepare Assay Buffer Buffer_Sol->Incubate Incubate->Initiate Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Initiate->Monitor Plot_Data Plot Reaction Rate vs. Inhibitor Concentration Monitor->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50 signaling_pathway Ext_Stimuli External Stimuli (e.g., Cytokines, Stress) Receptor Receptor Ext_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Target_Molecule (5-Bromo-2-methoxyphenyl)methanamine (Hypothesized) Target_Molecule->IKK Inhibition?

References

Foundational

The Emergence of (5-Bromo-2-methoxyphenyl)methanamine: A Cornerstone in Modern Drug Discovery

(5-Bromo-2-methoxyphenyl)methanamine , a seemingly unassuming organic compound, has quietly emerged from the vast chemical landscape to become a pivotal tool for researchers and scientists in the vanguard of drug develop...

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromo-2-methoxyphenyl)methanamine , a seemingly unassuming organic compound, has quietly emerged from the vast chemical landscape to become a pivotal tool for researchers and scientists in the vanguard of drug development. This in-depth technical guide explores the synthesis, properties, and, most significantly, the historical context of its application as a crucial building block in the revolutionary field of targeted protein degradation. While a singular moment of "discovery" for this compound is not prominently documented, its history is intrinsically linked to the evolution of medicinal chemistry and the quest for more precise and potent therapeutic agents.

Chemical Identity and Properties

(5-Bromo-2-methoxyphenyl)methanamine is a substituted benzylamine characterized by a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring.[1] This specific arrangement of functional groups imparts distinct chemical properties that are highly advantageous in organic synthesis.

PropertyValueSource
CAS Number 166530-78-5[2]
Molecular Formula C8H10BrNO[2]
Molecular Weight 216.08 g/mol [2]
Appearance White to light yellow crystalline powder-
Purity Typically ≥96%[2]

A History Rooted in Synthesis and Application

The history of (5-Bromo-2-methoxyphenyl)methanamine is not one of a celebrated discovery but rather a gradual recognition of its utility as a versatile synthetic intermediate. Its preparation is often a multi-step process, starting from more readily available precursors. Various synthetic routes have been developed, reflecting the ongoing refinement of organic chemistry methodologies.

Synthetic Pathways

Several methods for the synthesis of (5-Bromo-2-methoxyphenyl)methanamine and its key precursors have been reported in the chemical literature and patent filings. A common strategy involves the preparation of 5-bromo-2-methoxybenzaldehyde, which is then converted to the final amine.

1. Synthesis of the Precursor: 5-Bromo-2-methoxybenzaldehyde

One documented method starts with p-bromoanisole, which undergoes a reaction with titanium tetrachloride and 1,1-dichloromethyl methyl ether in methylene chloride to yield 5-bromo-2-methoxybenzaldehyde.[3]

Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde [3]

  • Materials: p-Bromoanisole, methylene chloride, titanium tetrachloride, 1,1-dichloromethyl methyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve p-bromoanisole (0.08 mole) in 350 ml of methylene chloride and cool the solution to 0°C.

    • Add titanium tetrachloride (0.16 mole) dropwise.

    • After 10 minutes, add 1,1-dichloromethyl methyl ether (0.088 mole) dropwise.

    • Stir the reaction mixture for 90 minutes at a temperature between 0°C and 10°C.

    • Quench the reaction by adding it to an excess of saturated sodium bicarbonate solution and methylene chloride.

    • Separate the organic layer and perform a further methylene chloride extraction of the aqueous phase.

    • Combine the organic layers and wash with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate in vacuo to yield 5-bromo-2-methoxybenzaldehyde.

Another approach involves the bromination of o-methoxyphenol after protecting the phenolic hydroxyl group via acetylation.[4]

Caption: Synthetic route to 5-Bromo-2-methoxybenzaldehyde.

2. Conversion to (5-Bromo-2-methoxyphenyl)methanamine

The resulting 5-bromo-2-methoxybenzaldehyde can then be converted to the target methanamine. One common method is reductive amination. A more specific documented synthesis involves the reduction of 2-bromo-5-methoxybenzonitrile with a borane-tetrahydrofuran complex.[5]

Experimental Protocol: Synthesis of (5-Bromo-2-methoxyphenyl)methanamine [5]

  • Materials: 2-Bromo-5-methoxybenzonitrile, dry tetrahydrofuran (THF), borane-tetrahydrofuran complex solution (1.0 M), ice water, saturated aqueous sodium carbonate solution, ethyl acetate (EtOAc), anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2-bromo-5-methoxybenzonitrile (47.2 mmol) in 100 mL of dry THF in a flame-dried flask and cool in an ice bath.

    • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (75 mmol) dropwise over 30 minutes.

    • Stir the reaction mixture overnight at room temperature.

    • Slowly quench the reaction with ice water and saturated aqueous sodium carbonate solution.

    • Remove the THF by distillation under reduced pressure.

    • Extract the residue multiple times with ethyl acetate.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to afford 1-(2-bromo-5-methoxyphenyl)methanamine.

PROTAC_Mechanism cluster_0 Ternary Complex Formation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Proteasomal Degradation Proteasomal Degradation Target Protein->Proteasomal Degradation E3 Ligase E3 Ligase PROTAC->E3 Ligase Ubiquitination Ubiquitination E3 Ligase->Ubiquitination Ubiquitination->Target Protein Poly-ubiquitin chain Degraded Protein Degraded Protein Proteasomal Degradation->Degraded Protein

References

Exploratory

The (5-Bromo-2-methoxyphenyl)methanamine Scaffold: A Versatile Core for Biologically Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromo-2-methoxyphenyl)methanamine is a substituted aromatic amine that has emerged as a valuable building block...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-methoxyphenyl)methanamine is a substituted aromatic amine that has emerged as a valuable building block in medicinal chemistry. While direct research on the biological activities of the parent compound is limited, its structural motif is a key component in a variety of synthetic molecules demonstrating significant pharmacological effects. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of the (5-Bromo-2-methoxyphenyl)methanamine scaffold, with a focus on their anticancer and central nervous system activities. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics, highlighting the potential of this chemical core in generating potent and selective modulators of key biological targets.

Anticancer Activity of (5-Bromo-2-methoxyphenyl)methanamine Derivatives

Derivatives of (5-Bromo-2-methoxyphenyl)methanamine have demonstrated notable potential as anticancer agents, primarily through the inhibition of tubulin polymerization. A series of N-(5-methoxyphenyl) methoxybenzenesulphonamides incorporating a bromo-substitution have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition

The following table summarizes the in vitro biological activity of key bromo-substituted N-(2,5-dimethoxyphenyl)benzenesulphonamide derivatives.

Compound IDModificationCell LineIC50 (µM)Tubulin Polymerization IC50 (µM)
23 N-ethylMCF70.057 ± 0.0052.1 ± 0.1
HeLa0.11 ± 0.01
HT-290.13 ± 0.01
24 N-benzylMCF70.031 ± 0.0032.2 ± 0.2
HeLa0.069 ± 0.006
HT-290.081 ± 0.007
25 N-cyanomethylMCF70.023 ± 0.0021.9 ± 0.1
HeLa0.045 ± 0.004
HT-290.062 ± 0.005

Data extracted from a study on N-(5-methoxyphenyl) methoxybenzenesulphonamides. The core structure features a (5-Bromo-2-methoxyphenyl)-like moiety within the broader chemical scaffold.

Central Nervous System Activity: 5-HT2A Receptor Agonism

The (5-Bromo-2-methoxyphenyl)methanamine scaffold is also a key feature in potent and selective agonists of the serotonin 5-HT2A receptor, a critical target in the central nervous system implicated in various neuropsychiatric disorders. The compound 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (CIMBI-36) is a notable example.

Quantitative Data: 5-HT2A Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinity and functional potency of CIMBI-36 at serotonin 5-HT2 receptors.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
CIMBI-36 5-HT2A1.01 ± 0.170.53 ± 0.1
5-HT2C1.7 ± 0.1-

Data is for CIMBI-36, a compound containing a bromo-dimethoxyphenyl moiety, which is structurally related to the core topic.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HT-29, MCF7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • Test compounds dissolved in DMSO

  • Microplate reader with temperature control

Procedure:

  • Reaction Setup: A reaction mixture containing tubulin, polymerization buffer, and GTP is prepared on ice.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, corresponding to tubulin polymerization, is monitored over time in a microplate reader.

  • Data Analysis: The IC50 value is determined by measuring the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

5-HT2A Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]ketanserin)

  • Test compounds at various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Incubation: Cell membranes, radioligand, and the test compound are incubated together in the assay buffer.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from competition binding curves.

Phosphoinositide Hydrolysis Assay (Functional Assay for 5-HT2A Receptor Agonism)

This assay measures the functional potency (EC50) of a compound by quantifying the accumulation of inositol phosphates following 5-HT2A receptor activation.

Materials:

  • Cells expressing the human 5-HT2A receptor

  • [3H]myo-inositol

  • Assay medium

  • Test compounds at various concentrations

  • Anion-exchange chromatography columns

  • Scintillation counter

Procedure:

  • Cell Labeling: Cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Compound Stimulation: The labeled cells are then stimulated with various concentrations of the test compound for a defined period.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the total inositol phosphates are extracted.

  • Separation and Quantification: The [3H]inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The EC50 values are determined from the dose-response curves of inositol phosphate accumulation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G General Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_setup Cell Preparation and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay and Data Analysis A Culture Cancer Cells B Harvest and Count Cells A->B C Seed Cells in 96-well Plate B->C D Prepare Serial Dilutions of Test Compound C->D E Treat Cells with Compound D->E F Incubate for 48 hours E->F G Add MTT Reagent F->G H Incubate for 4 hours G->H I Add Solubilization Solution H->I J Measure Absorbance at 570 nm I->J K Calculate % Viability and IC50 J->K

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

G Tubulin Polymerization Inhibition Pathway cluster_tubulin Microtubule Dynamics cluster_inhibition Inhibitor Action cluster_outcome Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Tubulin Depolymerization Inhibitor (5-Bromo-2-methoxyphenyl) methanamine Derivative Inhibitor->Tubulin Binds to Tubulin G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Tubulin Polymerization Inhibition Pathway.

G 5-HT2A Receptor Signaling Pathway cluster_receptor Receptor Activation cluster_signaling Downstream Signaling Cascade Agonist 5-HT2A Agonist (e.g., CIMBI-36) Receptor 5-HT2A Receptor Agonist->Receptor Activation Gq11 Gq/11 Protein Receptor->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage PIP2 PIP2 PIP2->PLC Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: 5-HT2A Receptor Signaling Pathway.

Foundational

The Versatile Scaffold: Unlocking the Therapeutic Potential of Substituted Benzylamines

A Technical Guide for Researchers and Drug Development Professionals Substituted benzylamines represent a versatile and highly valuable scaffold in medicinal chemistry, forming the core of a wide array of therapeutic age...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Substituted benzylamines represent a versatile and highly valuable scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Their synthetic accessibility and the tunable nature of their physicochemical properties through substitution on both the benzyl and amine moieties have made them a privileged structure in the pursuit of novel drugs. This technical whitepaper provides an in-depth exploration of the diverse therapeutic applications of substituted benzylamines, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies underpinning their development.

Therapeutic Applications: A Broad Spectrum of Activity

Substituted benzylamines have demonstrated significant therapeutic potential across a range of disease areas, from disorders of the central nervous system (CNS) to cancer and infectious diseases.

Central Nervous System Disorders

Substituted benzylamines are prominent in the landscape of CNS therapeutics, primarily as modulators of dopaminergic and serotonergic systems, as well as inhibitors of monoamine oxidase (MAO).

  • Dopamine Receptor Antagonists: Certain substituted benzamides, a class of benzylamine derivatives, act as selective antagonists of dopamine D2 and D3 receptors.[1] This activity is crucial for their use as antipsychotic agents in the treatment of schizophrenia and other psychotic disorders.[2][3] At lower doses, some of these compounds, like amisulpride, preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which is beneficial in treating depressive syndromes such as dysthymia.[1]

  • Monoamine Oxidase (MAO) Inhibitors: Benzylamine itself is a substrate for MAO-B.[4] Appropriately substituted benzylamines can act as potent and selective inhibitors of MAO-A or MAO-B.[5][6] MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease to prevent the breakdown of dopamine.[4]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The benzylamine template has been explored for the development of dual serotonin and norepinephrine reuptake inhibitors, which are effective in treating depression and neuropathic pain.[7]

Anticancer Activity

The antiproliferative properties of substituted benzylamines have been investigated, with several promising mechanisms of action identified.

  • Tubulin Polymerization Inhibition: A significant number of substituted benzylamine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

  • Modulation of Signaling Pathways: Benzylamine-derived drugs have been shown to induce apoptosis and reduce proliferation and migration in melanoma cells by altering the Wnt/β-catenin signaling pathway.[8]

Antimicrobial and Antifungal Activity

Substituted benzylamines have emerged as a promising class of antimicrobial and antifungal agents.

  • Antifungal Agents: Benzylamine-type antimycotics, such as butenafine, function by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[10][11][12] This leads to a deficiency of ergosterol, a critical component of the fungal cell membrane, and a toxic accumulation of squalene, resulting in fungal cell death.[11][12]

  • Antibacterial and Anti-mycobacterial Agents: Various substituted benzylamines have demonstrated activity against a range of bacteria and mycobacteria, including Mycobacterium tuberculosis.[7]

Cardiovascular Applications

Certain substituted benzylamines have been investigated for their effects on the cardiovascular system. For instance, some derivatives have shown antiarrhythmic activity. Additionally, N-benzyl-1,2-diphenylethanolamines have been shown to decrease arterial blood pressure and heart rate, suggesting potential applications in treating hypertension and supraventricular arrhythmias.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted benzylamines across different therapeutic areas.

Table 1: Anticancer Activity of Substituted Benzylamines

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
N-benzylarylamideMGC-8030.027Tubulin Polymerization Inhibition[8]
N-benzylarylamideHCT-1160.055Tubulin Polymerization Inhibition[8]
N-benzylarylamideKYSE4500.067Tubulin Polymerization Inhibition[8]
N-benzylbenzamideVarious0.012 - 0.027Tubulin Polymerization Inhibition[9]
Indole-based amideHCT1160.34Cytotoxicity[14]
Indole-based amideHTB-26 (Breast)10 - 50Cytotoxicity[14]
Indole-based amidePC-3 (Pancreatic)10 - 50Cytotoxicity[14]
Indole-based amideHepG2 (Hepatocellular)10 - 50Cytotoxicity[14]
Triazine-basedMCF-7 (Breast)< 1Cytotoxicity[6]
Triazine-basedMDA-MB-231 (Breast)6.49Cytotoxicity[6]

Table 2: CNS Activity of Substituted Benzylamines

CompoundTargetKi (nM)ActivityReference
YM-43611Dopamine D3 Receptor21Antagonist[15]
YM-43611Dopamine D4 Receptor2.1Antagonist[15]
N-phenylpiperazine analog (6a)Dopamine D3 Receptor1.4Antagonist[16]
Benzyloxy piperidine analog (8a)Dopamine D4 Receptor205.9Antagonist[17]
Benzyloxy piperidine analog (8b)Dopamine D4 Receptor169Antagonist[17]
Benzyloxy piperidine analog (8c)Dopamine D4 Receptor135Antagonist[17]
Benzyloxy piperidine analog (8w)Dopamine D4 Receptor165Antagonist[17]
Benzyloxy piperidine analog (11d)Dopamine D4 Receptor121Antagonist[17]

Table 3: Monoamine Oxidase (MAO) Inhibition by Substituted Benzylamines

Compound ClassTargetIC50 (µM)Ki (µM)Inhibition TypeReference
Pyridazinobenzylpiperidine (S5)MAO-B0.2030.155Competitive[18]
Pyridazinobenzylpiperidine (S16)MAO-B0.9790.721Competitive[18]
2,1-benzisoxazole (7a)MAO-B0.017--[19]
2,1-benzisoxazole (7b)MAO-B0.098--[19]
Phenyl-dihydroisoquinoline (2d)MAO-A1.38--[20]
Phenyl-dihydroisoquinoline (2j)MAO-A2.48--[20]

Table 4: Antimicrobial and Antifungal Activity of Substituted Benzylamines

CompoundOrganismMIC (µg/mL)Reference
N-methyl-3-chlorobenzylamineMycobacterium tuberculosis H37Ra10.2[7]
N-methyl-3,5-dichlorobenzylamineMycobacterium tuberculosis H37Ra10.2[7]
N-butyl-3,5-difluorobenzylamineMycobacterium tuberculosis H37Ra6.4[7]
Benzyl bromide (1a)Candida albicans250[21]
Benzyl bromide (1c)Candida krusei500[21]
Terbinafine (allylamine)Dermatophytes0.001 - 0.05[22]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzylamines are mediated through their interaction with various biological targets and modulation of key signaling pathways.

Dopamine Receptor Signaling

Substituted benzylamines, particularly the benzamide class, act as antagonists at D2-like dopamine receptors (D2, D3, and D4). These receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of these receptors by substituted benzylamines blocks this signaling cascade, which is a key mechanism in their antipsychotic effects.

Dopamine_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2-like Receptor (D2, D3, D4) Dopamine->D2R Activates Benzylamine Substituted Benzylamine Benzylamine->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 1: Dopamine D2-like Receptor Signaling Pathway and its Antagonism by Substituted Benzylamines.
Antifungal Mechanism: Squalene Epoxidase Inhibition

Benzylamine antifungals target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. They specifically inhibit the enzyme squalene epoxidase.

Antifungal_Mechanism AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Death Fungal Cell Death Squalene->Death Toxic Accumulation Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Squalene_Epoxide Squalene Epoxide Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Membrane->Death Disruption Squalene_Epoxidase->Squalene_Epoxide Benzylamine Substituted Benzylamine (e.g., Butenafine) Benzylamine->Squalene_Epoxidase Inhibits

Figure 2: Mechanism of Action of Antifungal Benzylamines via Squalene Epoxidase Inhibition.
Anticancer Mechanism: Wnt/β-catenin Signaling in Melanoma

In melanoma, the Wnt/β-catenin signaling pathway plays a crucial role in proliferation and survival. Benzylamine derivatives have been shown to interfere with this pathway.

Wnt_Signaling_Melanoma cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Ubiquitination Ubiquitination & Proteasomal Degradation Beta_Catenin->Ubiquitination TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds and Activates Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Transcription Proliferation Melanoma Cell Proliferation & Survival Target_Genes->Proliferation Benzylamine Substituted Benzylamine Benzylamine->Wnt Modulates

Figure 3: Modulation of the Wnt/β-catenin Signaling Pathway in Melanoma by Substituted Benzylamines.

Experimental Protocols

The development of substituted benzylamines as therapeutic agents relies on robust synthetic and biological evaluation methodologies.

Synthesis of Substituted Benzylamines via Reductive Amination

Reductive amination is a versatile and widely employed method for the synthesis of substituted benzylamines.

Workflow for Reductive Amination:

Reductive_Amination_Workflow Start Start Dissolve Dissolve Substituted Benzaldehyde and Amine in a Suitable Solvent Start->Dissolve Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3 or NaBH4) Portion-wise Dissolve->Add_Reducing_Agent Reaction Stir at Room Temperature or Heat as Required Add_Reducing_Agent->Reaction Monitor Monitor Reaction Progress (e.g., by TLC or LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction with an Organic Solvent Monitor->Workup Complete Dry_Concentrate Dry the Organic Layer and Concentrate in vacuo Workup->Dry_Concentrate Purify Purify the Crude Product (e.g., Column Chromatography or Recrystallization) Dry_Concentrate->Purify Characterize Characterize the Final Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Figure 4: General Workflow for the Synthesis of Substituted Benzylamines via Reductive Amination.

Detailed Protocol:

  • Reaction Setup: To a solution of the substituted benzaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.2-1.5 eq) or sodium borohydride (NaBH4, 1.2-1.5 eq) portion-wise at 0 °C or room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Characterization: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted benzylamine. The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Evaluation: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][8]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted benzylamine derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[23][24][25]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., bovine brain tubulin), a polymerization buffer (e.g., PEM buffer containing GTP), and a fluorescent reporter is prepared on ice.

  • Compound Addition: The substituted benzylamine derivative at various concentrations is added to the wells of a 96-well plate. Positive (e.g., nocodazole) and negative (e.g., DMSO) controls are included.

  • Initiation of Polymerization: The tubulin reaction mixture is added to each well, and the plate is immediately transferred to a fluorescence plate reader pre-warmed to 37 °C.

  • Fluorescence Measurement: The fluorescence intensity is measured at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The IC50 value for the inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The substituted benzylamine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. Its synthetic tractability allows for the fine-tuning of pharmacological properties, leading to potent and selective modulators of various biological targets. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds significant promise for the discovery of novel drugs to address unmet medical needs in oncology, neurodegenerative diseases, infectious diseases, and beyond. Future research will likely focus on the development of more subtype-selective and multi-target ligands, as well as the application of novel synthetic methodologies to expand the accessible chemical diversity of substituted benzylamines.

References

Exploratory

The Versatile Scaffold: (5-Bromo-2-methoxyphenyl)methanamine in Modern Medicinal Chemistry

(5-Bromo-2-methoxyphenyl)methanamine has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its unique substitution...

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromo-2-methoxyphenyl)methanamine has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the phenyl ring, provides medicinal chemists with multiple avenues for structural modification, enabling the fine-tuning of pharmacological properties. This technical guide delves into the applications of this valuable intermediate, exploring its role in the development of novel therapeutics, detailing synthetic methodologies, and presenting key pharmacological data.

Core Applications in Drug Discovery

The (5-bromo-2-methoxyphenyl)methanamine moiety has been successfully incorporated into molecules targeting a range of biological systems, most notably the central nervous system and cancer-related pathways.

Serotonin 5-HT2A Receptor Agonists

A prominent application of this building block is in the synthesis of potent and selective serotonin 5-HT2A receptor agonists. The 2,5-dimethoxyphenethylamine scaffold is a well-established pharmacophore for 5-HT2A agonism, and the introduction of a bromine atom at the 4-position (equivalent to the 5-position relative to the methoxy group in the core topic) often enhances potency. These compounds are of significant interest for their potential therapeutic applications in psychiatric and neurological disorders.

One notable example is [¹¹C]CIMBI-36 , a radiolabeled analog developed for positron emission tomography (PET) imaging of the 5-HT2A receptor in the brain. The synthesis of such molecules typically involves the N-alkylation of a phenethylamine derivative containing the 4-bromo-2,5-dimethoxy substitution pattern.

Tubulin Polymerization Inhibitors

Derivatives of (5-bromo-2-methoxyphenyl)methanamine have also shown promise as anticancer agents through the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton and are essential for cell division. Compounds that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Studies on N-(5-methoxyphenyl)methoxybenzenesulphonamides, which can be conceptually derived from the core scaffold, have revealed that bromo-substituted analogs exhibit potent cytotoxic effects against various human tumor cell lines, including breast adenocarcinoma (MCF7), cervical cancer (HeLa), and colon cancer (HT-29). These compounds are believed to exert their anticancer activity by binding to the colchicine site on tubulin, thereby preventing its polymerization into microtubules.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for representative compounds derived from or structurally related to (5-bromo-2-methoxyphenyl)methanamine, highlighting their potency at their respective biological targets.

Compound ClassSpecific Compound/Analog SeriesTargetAssayActivity MetricValueReference
5-HT2A AgonistCIMBI-365-HT2A ReceptorRadioligand BindingKi1.01 ± 0.17 nM
5-HT2A AgonistCIMBI-365-HT2C ReceptorRadioligand BindingKi1.7 ± 0.1 nM
5-HT2A AgonistCIMBI-365-HT2A ReceptorPhosphoinositide HydrolysisEC500.53 ± 0.1 nM
Tubulin Inhibitor4-bromo-2,5-dimethoxyaniline sulphonamidesHeLa, HT-29, MCF7 cell linesCytotoxicity AssayGI50Sub-micromolar

Signaling Pathways and Mechanisms of Action

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gq/G11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.

Gq_Signaling_Pathway Receptor 5-HT2A Receptor G_protein Gq/G11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 Agonist 5-HT2A Agonist (e.g., CIMBI-36) Agonist->Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway.
Mechanism of Tubulin Polymerization Inhibition

Tubulin inhibitors derived from the (5-bromo-2-methoxyphenyl)methanamine scaffold act by disrupting the dynamic equilibrium of microtubule assembly and disassembly. By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, triggering mitotic catastrophe and ultimately leading to apoptotic cell death in cancer cells.

Tubulin_Inhibition Tubulin_dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Inhibitor Tubulin Inhibitor Inhibitor->Tubulin_dimers binds to β-tubulin (Colchicine site) Inhibitor->Tubulin_dimers Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis triggers

Mechanism of Tubulin Polymerization Inhibition.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a precursor and a key biological assay.

Synthesis of 5-Bromo-2-methoxyphenol (A Precursor)

A common precursor for the synthesis of (5-bromo-2-methoxyphenyl)methanamine is 5-bromo-2-methoxyphenol. A general synthetic route involves the protection of the hydroxyl group of o-methoxyphenol, followed by bromination and subsequent deprotection.

Step 1: Acetylation of o-Methoxyphenol

  • o-Methoxyphenol is reacted with acetic anhydride in the presence of a catalytic amount of sulfuric acid.

  • The reaction mixture is heated to drive the reaction to completion.

  • The resulting 2-methoxyphenyl acetate is isolated and purified.

Step 2: Bromination

  • 2-Methoxyphenyl acetate is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • Iron powder is added as a catalyst.

  • Bromine is added dropwise to the reaction mixture at an elevated temperature (e.g., 70-80°C).

  • After the reaction is complete, the product is extracted with an organic solvent.

Step 3: Deacetylation

  • The bromo-acetylated intermediate is treated with an aqueous base, such as 10% sodium bicarbonate solution, to hydrolyze the acetate group.

  • The final product, 5-bromo-2-methoxyphenol, is then isolated and purified.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay is used to determine the inhibitory activity of compounds against specific kinases, such as those that might be modulated by downstream signaling from receptors targeted by (5-bromo-2-methoxyphenyl)methanamine derivatives.

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Test compounds (at various concentrations)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

Procedure:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated in a reaction buffer.

  • ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced during the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the amount of ADP generated and thus the kinase activity. The signal is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the concentration of the test compound.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation cluster_step4 Step 4: Data Analysis Incubation Incubate: Kinase + Substrate + ATP + Test Compound ADP_Production ADP is Produced Incubation->ADP_Production Add_ADP_Glo Add ADP-Glo™ Reagent ADP_Production->Add_ADP_Glo ATP_Depletion Remaining ATP is Depleted Add_ADP_Glo->ATP_Depletion Add_Detection_Reagent Add Kinase Detection Reagent ATP_Depletion->Add_Detection_Reagent ADP_to_ATP ADP is Converted to ATP Add_Detection_Reagent->ADP_to_ATP Luminescence Luciferase/Luciferin Reaction Generates Light ADP_to_ATP->Luminescence Measure_Light Measure Luminescence Luminescence->Measure_Light Calculate_IC50 Calculate IC50 Measure_Light->Calculate_IC50

Workflow for ADP-Glo™ Kinase Assay.

Foundational

The Strategic Incorporation of Bromine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The introduction of halogen atoms into molecular structures is a well-established and powerful strategy in modern drug design.[1] While fluorin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of halogen atoms into molecular structures is a well-established and powerful strategy in modern drug design.[1] While fluorine and chlorine have historically been the most frequently utilized halogens, the unique physicochemical properties of bromine are increasingly being leveraged to enhance the therapeutic potential of drug candidates.[2] The strategic incorporation of a bromine atom, or "bromination," can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, offering advantages in therapeutic activity, metabolism, and duration of action.[1][3] This technical guide provides an in-depth exploration of the role of brominated compounds in drug discovery, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical signaling pathways.

The Physicochemical Impact of Bromination

The bromine atom possesses a unique combination of size, electronegativity, and polarizability that distinguishes it from other halogens. These properties can be harnessed to fine-tune the characteristics of a drug molecule. A key aspect of bromine's utility in drug design is its ability to participate in halogen bonding.[1] This non-covalent interaction arises from the presence of a "sigma-hole," an electropositive region on the outer surface of the bromine atom, which can interact favorably with nucleophilic atoms in a biological target.[1] This can lead to enhanced drug-target interactions and improved binding affinity.[1]

Furthermore, the introduction of a bromine atom can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[3] Bromination can also influence a drug's metabolic stability by blocking sites susceptible to metabolic degradation, thereby prolonging its duration of action.[1][3] However, it is crucial to consider the potential for increased toxicity and bioaccumulation associated with brominated compounds, necessitating careful evaluation during the drug development process.[1][3]

Therapeutic Applications of Brominated Compounds

Brominated compounds have demonstrated efficacy across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][5]

Anticancer Agents

A significant number of brominated compounds have been investigated for their anticancer properties.[6] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain brominated molecules have been shown to inhibit the JAK/STAT and EGFR signaling pathways, which are often dysregulated in cancer.

Antimicrobial Agents

The marine environment is a rich source of structurally diverse and biologically active natural products, many of which are brominated.[6] These marine-derived brominated compounds have shown promising activity against a variety of pathogens, including drug-resistant bacteria.[7]

Central Nervous System (CNS) Agents

The ability of bromine to modulate lipophilicity can be advantageous for designing drugs that need to cross the blood-brain barrier.[3] Brominated compounds have been developed as sedatives and hypnotics, such as brotizolam.[1][8]

Quantitative Data on Brominated Compounds

The following tables summarize the in vitro efficacy of selected brominated compounds against various targets.

Table 1: Anticancer Activity of Selected Brominated Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Bromophenol Derivative 4gA549 (Lung)2.15[6]
Bromophenol Derivative 4hBel7402 (Liver)1.89[6]
Bromophenol Derivative 5hHepG2 (Liver)3.45[6]
Bromophenol Derivative 7aHeLa (Cervical)2.56[6]
α-Br-TMCBa/F3-1*6 (B-cell)~10[4]
Pseudoceramine BBacterial Growth40

Table 2: Antimicrobial Activity of Selected Brominated Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Bromophycoic Acid AMethicillin-resistant S. aureus1.6
Bromophycoic Acid BMethicillin-resistant S. aureus3.1
Bromophycoic Acid CMethicillin-resistant S. aureus6.3
Agelasine OS. aureus16.0
Agelasine QB. subtilis8.0
(+)-aeroplysinin-1MRSA32[7]

Signaling Pathways Modulated by Brominated Compounds

Brominated compounds can modulate various signaling pathways implicated in disease. The following diagrams illustrate the inhibition of key pathways by brominated inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds P-EGFR P-EGFR EGFR->P-EGFR Autophosphorylation RAS RAS P-EGFR->RAS Activates PI3K PI3K P-EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT Survival Survival AKT->Survival Promotes Brominated_Inhibitor Brominated Inhibitor Brominated_Inhibitor->EGFR Inhibits Binding

Caption: Inhibition of the EGFR signaling pathway by a brominated compound.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Recruits P-JAK P-JAK JAK->P-JAK Phosphorylates STAT STAT P-JAK->STAT Phosphorylates P-STAT P-STAT STAT->P-STAT P-STAT_Dimer P-STAT Dimer P-STAT->P-STAT_Dimer Dimerizes Gene_Expression Gene_Expression P-STAT_Dimer->Gene_Expression Regulates Brominated_Inhibitor Brominated Inhibitor Brominated_Inhibitor->P-JAK Inhibits Phosphorylation

Caption: Inhibition of the JAK/STAT signaling pathway by a brominated compound.

NFkB_Signaling_Pathway Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates P-IKK P-IKK IKK->P-IKK IkB_NFkB IkB NFkB P-IKK->IkB_NFkB:f0 Phosphorylates IkB IkB NFkB NFkB Gene_Transcription Gene_Transcription NFkB->Gene_Transcription Nuclear Translocation & Activation IkB_NFkB:f1->NFkB Release P-IkB P-IkB IkB_NFkB:f0->P-IkB Proteasome Proteasome P-IkB->Proteasome Ubiquitination & Degradation Brominated_Inhibitor Brominated Inhibitor Brominated_Inhibitor->P-IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a brominated compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of brominated compounds in drug discovery.

Synthesis of Brominated Compounds

The synthesis of brominated pharmaceuticals often involves electrophilic aromatic substitution or the functionalization of heterocyclic cores. While specific protocols are highly substrate-dependent, a general procedure for the bromination of an activated aromatic ring using N-bromosuccinimide (NBS) is provided below.

General Protocol for Aromatic Bromination using NBS:

  • Dissolution: Dissolve the aromatic substrate (1 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Brominating Agent: Add N-bromosuccinimide (1-1.2 equivalents) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Biological Assays

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the brominated compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

  • Compound Dilution: Prepare a serial two-fold dilution of the brominated compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[9]

AlphaScreen Assay for Bromodomain Inhibition:

This is a bead-based assay to measure ligand-protein interactions.

  • Reagent Preparation: Prepare assay buffer, biotinylated histone peptide, GST-tagged bromodomain protein, streptavidin-coated donor beads, and anti-GST acceptor beads.

  • Compound Addition: Add the brominated inhibitor or DMSO control to the wells of a 384-well plate.

  • Protein and Peptide Addition: Add the GST-tagged bromodomain protein and biotinylated histone peptide and incubate.

  • Bead Addition: Add the anti-GST acceptor beads, followed by the streptavidin-coated donor beads, with incubation steps in the dark.

  • Signal Detection: Read the AlphaScreen signal on a compatible plate reader. A decrease in signal indicates inhibition of the protein-peptide interaction.

Fluorescence Polarization Assay for Bromodomain Inhibition:

This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a protein.

  • Reagent Preparation: Prepare assay buffer, fluorescently labeled ligand (probe), and bromodomain protein.

  • Compound Dilution: Prepare serial dilutions of the brominated inhibitor.

  • Assay Plate Preparation: Add the fluorescent probe, brominated inhibitor, and bromodomain protein to a black, low-volume microplate.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.

Western Blot for Protein Phosphorylation:

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

  • Cell Treatment and Lysis: Treat cells with the brominated compound and/or a stimulus, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate. Re-probe the membrane with an antibody for the total protein as a loading control.

Conclusion

The incorporation of bromine into drug candidates is a valuable and versatile strategy in medicinal chemistry. By carefully considering the unique properties of this halogen, researchers can effectively modulate the ADME and pharmacodynamic profiles of molecules to develop novel and improved therapeutics. The quantitative data, signaling pathway visualizations, and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and professionals engaged in the exciting field of drug discovery and development. As our understanding of the nuanced roles of halogens in molecular interactions continues to grow, the strategic use of bromination is poised to play an increasingly important role in the design of the next generation of medicines.

References

Exploratory

Investigating Novel Derivatives of (5-Bromo-2-methoxyphenyl)methanamine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract (5-Bromo-2-methoxyphenyl)methanamine serves as a promising scaffold for the development of novel therapeutic agents. Its structural motif is presen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-methoxyphenyl)methanamine serves as a promising scaffold for the development of novel therapeutic agents. Its structural motif is present in compounds targeting significant biological pathways, including serotonergic neurotransmission and cancer cell proliferation. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel derivatives of (5-bromo-2-methoxyphenyl)methanamine. Detailed experimental protocols for the synthesis of N-acyl and N-alkyl derivatives are presented, alongside methodologies for assessing their activity as potential anticancer agents and modulators of serotonin receptors. Quantitative data from structurally analogous compounds are summarized to guide lead optimization. Furthermore, key signaling pathways and a comprehensive experimental workflow are visualized to facilitate further research and development in this area.

Introduction

The (5-Bromo-2-methoxyphenyl)methanamine core is a key structural element in medicinal chemistry, offering a versatile platform for the design of novel bioactive molecules. The presence of a bromine atom, a methoxy group, and a benzylamine moiety provides opportunities for a wide range of chemical modifications to modulate pharmacological properties. Research into structurally related compounds has revealed potent activity at serotonin 5-HT2A receptors and significant cytotoxicity against various cancer cell lines, often through the inhibition of tubulin polymerization.[1][2] This guide outlines a systematic approach to the investigation of novel derivatives of this scaffold, from synthesis to biological characterization.

Synthesis of Novel Derivatives

The primary amino group of (5-bromo-2-methoxyphenyl)methanamine is a key handle for derivatization. Two common and effective strategies for creating a diverse library of novel compounds are N-acylation (amide coupling) and N-alkylation (reductive amination).

General Experimental Protocols

2.1.1. Protocol 1: N-Acylation (Amide Coupling)

This protocol describes the formation of an amide bond between (5-bromo-2-methoxyphenyl)methanamine and a carboxylic acid using a coupling reagent.

  • Materials:

    • (5-Bromo-2-methoxyphenyl)methanamine

    • Carboxylic acid of interest

    • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

    • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))

    • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) and the coupling reagent (1.1 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the non-nucleophilic base (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

    • Add (5-bromo-2-methoxyphenyl)methanamine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

2.1.2. Protocol 2: N-Alkylation (Reductive Amination)

This protocol outlines the reaction of (5-bromo-2-methoxyphenyl)methanamine with an aldehyde or ketone in the presence of a reducing agent.

  • Materials:

    • (5-Bromo-2-methoxyphenyl)methanamine

    • Aldehyde or ketone of interest

    • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • To a solution of (5-bromo-2-methoxyphenyl)methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in the anhydrous solvent, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

    • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Carefully quench the reaction with a saturated aqueous solution of NaHCO3.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl derivative.

Biological Evaluation

Based on the activities of structurally similar compounds, two primary areas for biological evaluation of novel (5-bromo-2-methoxyphenyl)methanamine derivatives are anticancer and central nervous system (CNS) activities.

Anticancer Activity

3.1.1. Cytotoxicity Screening

The initial assessment of anticancer potential involves determining the cytotoxicity of the novel compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.1.2. Mechanism of Action: Tubulin Polymerization Inhibition

A potential mechanism for the cytotoxic effects of these derivatives is the inhibition of tubulin polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Principle: This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in turbidity at 340 nm.

  • Procedure:

    • Reaction Setup: In a 96-well plate, add tubulin, GTP, and a buffer solution.

    • Compound Addition: Add the test compound at various concentrations. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.

    • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

    • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader.

    • Data Analysis: Plot the absorbance against time to generate polymerization curves. Determine the effect of the compounds on the rate and extent of tubulin polymerization.

Serotonin Receptor Activity

The structural similarity of the core molecule to known serotonergic agents suggests that novel derivatives may interact with serotonin receptors, particularly the 5-HT2A subtype.

Experimental Protocol: 5-HT2A Receptor Binding Assay

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor, thereby determining its binding affinity (Ki).

  • Procedure:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.

    • Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin) and varying concentrations of the test compound.

    • Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value for the displacement of the radioligand and calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data and Structure-Activity Relationships (SAR)

While extensive quantitative data for novel derivatives of (5-bromo-2-methoxyphenyl)methanamine is not yet publicly available, data from closely related N-benzyl phenethylamine analogs can provide valuable insights for guiding SAR studies.

Table 1: 5-HT2A/2C Receptor Binding Affinities and Functional Activities of Analogous N-Benzyl Phenethylamine Derivatives.[1]

Compound IDR Group on PhenethylamineR' Group on N-Benzyl5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)
1a 2,5-dimethoxy2-methoxy1.25.81.5
1b 2,5-dimethoxy2-hydroxy0.80.0743.5
8b 2,5-dimethoxy-4-bromo2-hydroxy0.290.121.2

Data presented for structurally analogous compounds to guide initial SAR studies.

Table 2: Cytotoxicity of Structurally Related Benzylamine and Benzamide Derivatives.

Compound ClassCancer Cell LineActivity Range (IC50)Reference
Benzyl and phenyl analogs of makaluvaminesMCF-7 (Breast)1.8 - 2.8 µM[3]
Salinomycin N-benzyl amidesHL-60 (Leukemia)Potent anticancer activity[4]
N-Substituted Benzamide DerivativesMCF-7, A549, K562Comparable or better than Entinostat[5]

This table provides qualitative guidance on the potential anticancer activity of benzylamine derivatives.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Novel Derivatives cluster_evaluation Biological Evaluation synthesis_start (5-Bromo-2-methoxyphenyl)methanamine amide_coupling N-Acylation (Amide Coupling) synthesis_start->amide_coupling reductive_amination N-Alkylation (Reductive Amination) synthesis_start->reductive_amination library Library of Novel Derivatives amide_coupling->library reductive_amination->library cytotoxicity Cytotoxicity Screening (MTT Assay) library->cytotoxicity receptor_binding 5-HT2A Receptor Binding Assay library->receptor_binding tubulin_assay Tubulin Polymerization Assay cytotoxicity->tubulin_assay If active sar_analysis SAR Analysis tubulin_assay->sar_analysis receptor_binding->sar_analysis sar_analysis->library Lead Optimization

Caption: A comprehensive workflow for the synthesis and biological evaluation of novel (5-bromo-2-methoxyphenyl)methanamine derivatives.

Postulated Signaling Pathways

5.2.1. Tubulin Inhibition Leading to Apoptosis

apoptosis_pathway derivative Novel Derivative tubulin β-Tubulin (Colchicine Site) derivative->tubulin Binds to mt_disruption Microtubule Disruption tubulin->mt_disruption Inhibits Polymerization g2m_arrest G2/M Phase Cell Cycle Arrest mt_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Postulated mechanism of anticancer action via tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.

5.2.2. 5-HT2A Receptor Activation

Gq_pathway agonist Novel Agonist Derivative receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/G11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response

Caption: The Gq-coupled signaling cascade initiated by the activation of the 5-HT2A receptor.

Conclusion

The (5-bromo-2-methoxyphenyl)methanamine scaffold holds considerable promise for the development of novel therapeutics. The synthetic routes are accessible, and the potential for dual activity as both an anticancer agent and a CNS modulator makes this an exciting area for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of these novel derivatives. Future work should focus on generating a comprehensive library of compounds and performing detailed in vivo studies to validate the in vitro findings.

References

Foundational

Preliminary Screening of (5-Bromo-2-methoxyphenyl)methanamine for Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide outlines a proposed preliminary screening workflow to elucidate the potential bioactivity of (5-Bromo-2-methoxyphenyl)meth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a proposed preliminary screening workflow to elucidate the potential bioactivity of (5-Bromo-2-methoxyphenyl)methanamine. The experimental protocols and data presentation formats provided herein are intended to serve as a foundational framework for researchers initiating an investigation into the pharmacological profile of this compound.

Proposed Experimental Workflow

The following diagram illustrates a logical progression for the preliminary bioactivity screening of (5-Bromo-2-methoxyphenyl)methanamine, commencing with broad-spectrum cytotoxicity assays and proceeding to more specific functional and mechanistic studies.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Targeted Bioactivity Assays cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & Purity Assessment ((5-Bromo-2-methoxyphenyl)methanamine) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT, MTS on diverse cell lines) A->B C Antimicrobial Assays (MIC/MBC against bacterial & fungal strains) B->C D Antiviral Assays (e.g., Plaque reduction assay) B->D E Anticancer Assays (Cell viability on cancer cell panel) B->E I Data Analysis & Hit Identification C->I D->I F Enzyme Inhibition Assays (e.g., Kinase, Protease panels) E->F G Receptor Binding Assays (e.g., Radioligand binding) E->G H Tubulin Polymerization Assay E->H F->I G->I H->I

Caption: Proposed workflow for preliminary bioactivity screening.

Data Presentation

Quantitative data from the proposed screening assays should be meticulously documented to allow for robust comparison and hit identification. The following tables are templates for organizing the experimental results.

Table 1: In Vitro Cytotoxicity Data

Cell LineCell TypeAssay TypeIC50 (µM)CC50 (µM)Confidence Interval (95%)
HEK293Human Embryonic KidneyMTT
HepG2Human Hepatocellular CarcinomaMTT
A549Human Lung CarcinomaMTT
MCF-7Human Breast AdenocarcinomaMTT
ControlDoxorubicinMTT

Table 2: Antimicrobial Activity

Microbial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive Bacteria
Escherichia coliGram-negative Bacteria
Candida albicansFungi
ControlCiprofloxacin/Amphotericin B

Table 3: Antiviral Activity

VirusHost CellAssay TypeEC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A (H1N1)MDCKPlaque Reduction
Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction
ControlOseltamivir/AcyclovirPlaque Reduction

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the initial screening phase.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (5-Bromo-2-methoxyphenyl)methanamine against a panel of human cell lines.

Materials:

  • (5-Bromo-2-methoxyphenyl)methanamine (CAS: 166530-78-5)[5]

  • Human cell lines (e.g., HEK293, HepG2, A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of (5-Bromo-2-methoxyphenyl)methanamine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of (5-Bromo-2-methoxyphenyl)methanamine that inhibits the visible growth of a microorganism.

Materials:

  • (5-Bromo-2-methoxyphenyl)methanamine

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Potential Signaling Pathway Involvement

Given that structurally related compounds have been shown to interfere with microtubule dynamics, a plausible mechanism of action for (5-Bromo-2-methoxyphenyl)methanamine, should it exhibit anticancer activity, could involve the disruption of tubulin polymerization. This would lead to mitotic arrest and subsequent apoptosis.

G cluster_pathway Cell Cycle Progression compound (5-Bromo-2-methoxyphenyl)methanamine tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site? microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) apoptosis Apoptosis mitotic_arrest->apoptosis

References

Exploratory

The Rising Potential of (5-Bromo-2-methoxyphenyl)methanamine in the Synthesis of Novel Serotonin Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals (5-Bromo-2-methoxyphenyl)methanamine is emerging as a valuable and versatile scaffold in medicinal chemistry, particularly for the development of novel liga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Bromo-2-methoxyphenyl)methanamine is emerging as a valuable and versatile scaffold in medicinal chemistry, particularly for the development of novel ligands targeting G-protein coupled receptors (GPCRs). Its unique substitution pattern, featuring a bromine atom and a methoxy group on the phenyl ring, offers opportunities for fine-tuning ligand-receptor interactions and optimizing pharmacokinetic properties. This technical guide provides an in-depth exploration of the synthesis of a hypothetical library of novel ligands derived from this promising starting material, with a focus on their potential as modulators of the serotonin 2A (5-HT2A) receptor, a key target in the treatment of various neuropsychiatric disorders.

Physicochemical Properties of the Core Moiety

A foundational understanding of the physicochemical characteristics of (5-Bromo-2-methoxyphenyl)methanamine is crucial for its effective application in ligand design and synthesis.

PropertyValueReference
Molecular Formula C₈H₁₀BrNO--INVALID-LINK--
Molecular Weight 216.08 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 282.9 ± 25.0 °C (Predicted)--INVALID-LINK--
Density 1.444 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 8.86 ± 0.10 (Predicted)--INVALID-LINK--

Hypothetical Synthesis of a Novel Ligand Library

Based on established synthetic methodologies for analogous compounds, a library of N-benzyl derivatives of (5-Bromo-2-methoxyphenyl)methanamine can be efficiently synthesized via reductive amination. This approach allows for the introduction of a wide range of substituents on the second phenyl ring, enabling a thorough investigation of the structure-activity relationship (SAR).

G cluster_synthesis Synthetic Workflow A (5-Bromo-2-methoxyphenyl)methanamine C Imine Intermediate A->C Condensation B Substituted Benzaldehyde B->C E Novel N-Benzyl Ligand Library C->E Reduction D Reductive Amination (e.g., NaBH(OAc)₃) D->C

A generalized workflow for the synthesis of novel N-benzyl ligands.
Experimental Protocol: Reductive Amination

The following protocol outlines a general procedure for the synthesis of a representative compound from the proposed library, N-((5-bromo-2-methoxyphenyl)methyl)-4-fluorobenzylamine.

Materials:

  • (5-Bromo-2-methoxyphenyl)methanamine (1.0 eq)

  • 4-Fluorobenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (5-Bromo-2-methoxyphenyl)methanamine (1.0 eq) in anhydrous DCM, add 4-fluorobenzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-((5-bromo-2-methoxyphenyl)methyl)-4-fluorobenzylamine.

Pharmacological Evaluation: Targeting the 5-HT2A Receptor

The synthesized library of N-benzyl derivatives would be evaluated for their affinity and functional activity at the human 5-HT2A receptor. The 5-HT2A receptor, a Gq-coupled GPCR, plays a crucial role in various physiological and pathological processes in the central nervous system.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a signaling cascade that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

G cluster_pathway 5-HT2A Receptor Signaling Pathway Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Simplified diagram of the 5-HT2A receptor signaling cascade.
Hypothetical Biological Data

The following tables present hypothetical quantitative data for a selection of synthesized compounds, illustrating potential outcomes from in vitro pharmacological assays.

Table 1: 5-HT2A Receptor Binding Affinities

Compound IDR-Group (on N-benzyl)Ki (nM)
LIG-001 H15.8
LIG-002 4-F5.2
LIG-003 4-Cl8.1
LIG-004 4-CH₃12.5
LIG-005 2-OCH₃25.3
LIG-006 3,4-diCl3.9
Ketanserin (Control)-1.2

Table 2: 5-HT2A Receptor Functional Activity (Calcium Flux Assay)

Compound IDEC₅₀ (nM)Emax (%)
LIG-001 35.285
LIG-002 10.592
LIG-003 18.988
LIG-004 28.182
LIG-005 55.675
LIG-006 8.795
Serotonin (Control)5.5100
Experimental Protocols for Biological Assays

1. Radioligand Binding Assay

This assay determines the affinity of the test compounds for the 5-HT2A receptor.

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin.

  • Procedure:

    • Prepare cell membranes from the HEK293-h5-HT2A cell line.

    • Incubate the cell membranes with various concentrations of the test compounds and a fixed concentration of [³H]Ketanserin in a binding buffer.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC₅₀ values and subsequently calculate the Ki values using the Cheng-Prusoff equation.

2. Calcium Flux Assay

This functional assay measures the ability of the test compounds to activate the 5-HT2A receptor and elicit a downstream signaling response.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Reagent: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Plate the cells in a 96-well microplate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of the test compounds to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the EC₅₀ and Emax values from the dose-response curves.

Conclusion and Future Directions

The (5-Bromo-2-methoxyphenyl)methanamine scaffold holds significant promise for the development of novel and selective ligands for the 5-HT2A receptor. The hypothetical data presented herein suggest that substitution on the N-benzyl ring can significantly modulate both binding affinity and functional activity. Further exploration of the SAR, including the introduction of a wider variety of substituents and the investigation of different linkage chemistries, is warranted. In vivo studies will be crucial to assess the pharmacokinetic properties and therapeutic potential of the most promising lead compounds. This technical guide provides a solid foundation for researchers to embark on the synthesis and evaluation of new chemical entities based on this versatile and promising chemical starting material.

Foundational

Exploring the Potential Mechanism of Action of (5-Bromo-2-methoxyphenyl)methanamine: A Technical Guide

Disclaimer: Direct experimental data on the specific mechanism of action for (5-Bromo-2-methoxyphenyl)methanamine is limited in the public domain. This guide, therefore, presents a detailed exploration of its potential m...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action for (5-Bromo-2-methoxyphenyl)methanamine is limited in the public domain. This guide, therefore, presents a detailed exploration of its potential mechanisms by drawing parallels with structurally related compounds and general principles of pharmacology. The information herein is intended for researchers, scientists, and drug development professionals to guide future investigations.

Introduction

(5-Bromo-2-methoxyphenyl)methanamine is an organic amine containing a brominated and methoxylated phenyl ring. Its structural motifs, particularly the phenethylamine backbone, suggest potential interactions with various biological targets. The presence of a bromine atom and a methoxy group can significantly influence its pharmacokinetic and pharmacodynamic properties, including binding affinity, metabolic stability, and selectivity for specific receptors or enzymes. This document synthesizes available information on analogous compounds to postulate the likely signaling pathways and biological activities of (5-Bromo-2-methoxyphenyl)methanamine.

Potential Pharmacological Targets and Mechanisms

Based on the structure of (5-Bromo-2-methoxyphenyl)methanamine, several potential mechanisms of action can be hypothesized. These are largely inferred from studies on similar molecules that share key structural features.

Serotonin Receptor Modulation

Many phenethylamine derivatives are known to interact with serotonin (5-HT) receptors. The core structure of (5-Bromo-2-methoxyphenyl)methanamine is analogous to compounds that exhibit activity at 5-HT2A receptors. For instance, compounds with a 2,5-dimethoxyphenyl group, often with a bromine at the 4-position, are potent 5-HT2A receptor agonists. The positioning of the methoxy group and bromine atom on the phenyl ring of (5-Bromo-2-methoxyphenyl)methanamine could confer affinity for these G-protein coupled receptors, potentially leading to the activation of downstream signaling cascades.

Anti-Inflammatory Activity via NF-κB and MAPK Signaling

Structurally related compounds have demonstrated anti-inflammatory properties. For example, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in microglia.[1] It is plausible that (5-Bromo-2-methoxyphenyl)methanamine could exert similar effects by modulating these key inflammatory pathways, which are central to the production of inflammatory mediators like nitric oxide, prostaglandin E2, and various pro-inflammatory cytokines.[1]

Antioxidant and Cytotoxic Potential

Phenolic compounds, including those with methoxy and bromo substitutions, are often investigated for their antioxidant and anticancer activities.[2][3] The methoxy group can enhance the radical scavenging ability of the molecule. Furthermore, various brominated methoxyphenyl derivatives have shown cytotoxic effects against cancer cell lines, suggesting that (5-Bromo-2-methoxyphenyl)methanamine could also possess antiproliferative properties.[4]

Quantitative Data for Structurally Related Compounds

Table 1: Binding Affinities (Ki) and Functional Potencies (EC50) of Serotonin Receptor Ligands

CompoundReceptorKi (nM)EC50 (nM)Reference
CIMBI-365-HT2A1.01 ± 0.170.53 ± 0.1[5]
CIMBI-365-HT2C1.7 ± 0.1-[5]
LPH-55-HT2A1.3-[6]
LPH-55-HT2B13-[6]
LPH-55-HT2C13-[6]

Table 2: Cytotoxic and Anti-inflammatory Activities of Related Phenolic Compounds

CompoundCell LineActivityIC50 / MICReference
N-(5-methoxyphenyl) methoxybenzenesulphonamidesHeLa, HT-29, MCF7CytotoxicitySub-micromolar[4]
N-benzimidazole carboxamide derivativeMCF-7Antiproliferative3.1 µM[7]
Benzimidazole derivative with hydroxy and methoxy groupsE. faecalisAntibacterial8 µM[7]

Hypothetical Experimental Protocols

To elucidate the precise mechanism of action of (5-Bromo-2-methoxyphenyl)methanamine, a series of in vitro and in vivo experiments would be required.

Radioligand Binding Assay for Receptor Affinity
  • Objective: To determine the binding affinity of (5-Bromo-2-methoxyphenyl)methanamine for a panel of receptors, particularly serotonin receptors.

  • Methodology:

    • Prepare cell membranes from cell lines expressing the target receptor (e.g., HEK293 cells transfected with 5-HT2A receptor).

    • Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of (5-Bromo-2-methoxyphenyl)methanamine.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value by nonlinear regression analysis of the competition binding data.

Functional Assay for Receptor Activation (Calcium Mobilization)
  • Objective: To assess the functional activity of (5-Bromo-2-methoxyphenyl)methanamine at Gq-coupled receptors like 5-HT2A.

  • Methodology:

    • Culture cells expressing the receptor of interest (e.g., HEK293-5-HT2A) in 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of (5-Bromo-2-methoxyphenyl)methanamine to the wells.

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

    • Determine the EC50 and maximal response (Emax) from the dose-response curve.

Western Blot for Signaling Pathway Analysis
  • Objective: To investigate the effect of (5-Bromo-2-methoxyphenyl)methanamine on key signaling proteins (e.g., NF-κB, MAPKs).

  • Methodology:

    • Treat cultured cells (e.g., BV-2 microglia) with an inflammatory stimulus (e.g., LPS) in the presence or absence of (5-Bromo-2-methoxyphenyl)methanamine.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, JNK, and ERK.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities to determine the level of protein phosphorylation.

Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and a hypothetical experimental workflow for investigating the mechanism of action of (5-Bromo-2-methoxyphenyl)methanamine.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR 5-HT2A Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Downstream Compound (5-Bromo-2-methoxyphenyl)methanamine (Agonist) Compound->GPCR Binds and Activates

Caption: Potential 5-HT2A receptor activation pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Genes Induces AP1->Genes Induces Compound (5-Bromo-2-methoxyphenyl)methanamine Compound->IKK Inhibits Compound->MAPKKK Inhibits

Caption: Potential anti-inflammatory signaling pathways.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Compound Synthesis and Purification in_vitro In Vitro Assays start->in_vitro binding Receptor Binding (Radioligand Assay) in_vitro->binding functional Functional Assays (e.g., Ca²⁺ Mobilization) in_vitro->functional signaling Signaling Pathway Analysis (Western Blot) in_vitro->signaling cytotoxicity Cytotoxicity Assays (MTT, LDH) in_vitro->cytotoxicity in_vivo In Vivo Studies pk Pharmacokinetics in_vivo->pk pd Pharmacodynamics (Behavioral Models) in_vivo->pd toxicology Toxicology Studies in_vivo->toxicology data_analysis Data Analysis and Interpretation data_analysis->in_vivo If promising conclusion Conclusion: Mechanism of Action data_analysis->conclusion binding->data_analysis functional->data_analysis signaling->data_analysis cytotoxicity->data_analysis pk->data_analysis pd->data_analysis toxicology->data_analysis

Caption: Hypothetical experimental workflow.

Conclusion

While direct evidence for the mechanism of action of (5-Bromo-2-methoxyphenyl)methanamine is currently lacking, its chemical structure strongly suggests potential interactions with key biological systems, particularly serotonergic pathways and inflammatory cascades. The provided data on analogous compounds and the outlined experimental protocols offer a robust framework for future research. Elucidating the precise molecular targets and signaling pathways will be crucial for understanding its potential therapeutic applications and for the development of novel drugs. Further investigation is warranted to confirm these hypotheses and to fully characterize the pharmacological profile of this compound.

References

Protocols & Analytical Methods

Method

synthesis of (5-Bromo-2-methoxyphenyl)methanamine from 5-bromo-2-methoxybenzaldehyde

Application Note | Protocol For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of (5-Bromo-2-methoxyphenyl)methanamine from 5-bromo-2-me...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note | Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (5-Bromo-2-methoxyphenyl)methanamine from 5-bromo-2-methoxybenzaldehyde. The primary synthetic route detailed is reductive amination, a robust and widely utilized method for the formation of amines from carbonyl compounds. This protocol offers a reliable method for researchers engaged in medicinal chemistry, drug discovery, and organic synthesis, where the title compound serves as a valuable building block.[1][2] The application notes discuss the reaction's significance, and the detailed protocol provides step-by-step instructions for the synthesis, purification, and characterization of the target molecule.

Introduction

(5-Bromo-2-methoxyphenyl)methanamine is a key intermediate in the synthesis of various pharmaceutical and biologically active molecules. The presence of the bromo and methoxy functionalities on the phenyl ring allows for diverse downstream chemical modifications, making it a versatile precursor in the development of novel therapeutic agents. The conversion of 5-bromo-2-methoxybenzaldehyde to the corresponding primary amine is a critical step in many synthetic pathways. Reductive amination stands out as an efficient method for this transformation, typically proceeding through an intermediate imine which is subsequently reduced in situ.[3][4] This one-pot approach is often preferred due to its operational simplicity and generally good yields.

Key Synthetic Pathway: Reductive Amination

The synthesis of (5-Bromo-2-methoxyphenyl)methanamine from 5-bromo-2-methoxybenzaldehyde is most commonly achieved via reductive amination. This reaction involves the condensation of the aldehyde with an ammonia source to form an imine, which is then reduced to the desired primary amine. Several reducing agents can be employed for this purpose, with sodium borohydride and sodium cyanoborohydride being common choices.[3][4][5]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (5-Bromo-2-methoxyphenyl)methanamine. Please note that yields can vary based on the specific reaction conditions and scale.

ParameterValueReference
Starting Material 5-Bromo-2-methoxybenzaldehydeN/A
Molecular Weight215.04 g/mol N/A
Product (5-Bromo-2-methoxyphenyl)methanamineN/A
Molecular Weight216.05 g/mol N/A
Reaction Conditions
Nitrogen SourceAmmonium Acetate[6]
Reducing AgentSodium Cyanoborohydride[3][4]
SolventMethanol[3]
TemperatureRoom TemperatureN/A
Reaction Time12-24 hoursN/A
Yield 60-80% (Typical)Estimated
Purity >95% (after purification)Estimated

Experimental Protocol

This protocol describes a representative procedure for the synthesis of (5-Bromo-2-methoxyphenyl)methanamine via reductive amination.

Materials:

  • 5-Bromo-2-methoxybenzaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methoxybenzaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous methanol to dissolve the aldehyde completely. To this solution, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: In a separate container, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude (5-Bromo-2-methoxyphenyl)methanamine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization:

The identity and purity of the synthesized (5-Bromo-2-methoxyphenyl)methanamine can be confirmed by standard analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and identify characteristic proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (5-Bromo-2-methoxyphenyl)methanamine.

experimental_workflow start Start reagents Dissolve 5-Bromo-2-methoxybenzaldehyde and Ammonium Acetate in Methanol start->reagents reduction Add Sodium Cyanoborohydride (Reduction Step) reagents->reduction monitoring Monitor Reaction (TLC) reduction->monitoring workup Aqueous Work-up (NaHCO3, Brine) monitoring->workup extraction Extraction with Dichloromethane workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure (5-Bromo-2-methoxyphenyl)methanamine purification->product

Caption: Experimental workflow for the synthesis of (5-Bromo-2-methoxyphenyl)methanamine.

Signaling Pathway of Reductive Amination

The diagram below outlines the mechanistic steps involved in the reductive amination process.

reductive_amination_pathway aldehyde 5-Bromo-2-methoxybenzaldehyde (Aldehyde) imine_formation Imine Formation (Condensation) aldehyde->imine_formation ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine_formation imine Intermediate Imine imine_formation->imine reduction Reduction imine->reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->reduction amine (5-Bromo-2-methoxyphenyl)methanamine (Primary Amine) reduction->amine

Caption: Mechanistic pathway of reductive amination.

References

Application

Application Note: Synthesis of (5-Bromo-2-methoxyphenyl)methanamine via Reductive Amination

Introduction (5-Bromo-2-methoxyphenyl)methanamine is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its substituted phenyl ring makes it a valuable intermediate for intr...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Bromo-2-methoxyphenyl)methanamine is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its substituted phenyl ring makes it a valuable intermediate for introducing the 5-bromo-2-methoxyphenyl moiety into larger molecules, which can be crucial for modulating biological activity. This application note provides a detailed protocol for the synthesis of (5-Bromo-2-methoxyphenyl)methanamine from 5-Bromo-2-methoxybenzaldehyde via a one-pot reductive amination procedure. The described method is robust, scalable, and provides the target compound in high purity.

Reaction Scheme

The synthesis proceeds via a reductive amination of 5-Bromo-2-methoxybenzaldehyde. In this two-step, one-pot reaction, the aldehyde first reacts with an ammonia source to form an intermediate imine. This imine is then reduced in situ by a hydride reducing agent to yield the desired primary amine.

Overall Reaction:

Caption: Workflow for the synthesis of (5-Bromo-2-methoxyphenyl)methanamine.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (5-Bromo-2-methoxyphenyl)methanamine via reductive amination. The described method is suitable for researchers and drug development professionals requiring a reliable route to this important building block. The one-pot nature of the reaction and the straightforward purification procedure make it an efficient and practical synthetic method.

Method

Application Notes and Protocols for the Use of (5-Bromo-2-methoxyphenyl)methanamine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromo-2-methoxyphenyl)methanamine is a versatile building block in organic synthesis, particularly valuable in the construction of complex m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-methoxyphenyl)methanamine is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a reactive bromine atom on an electron-rich methoxy-substituted phenyl ring and a primary amine, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse range of substituted aromatic compounds.

This document provides detailed application notes and experimental protocols for the use of (5-bromo-2-methoxyphenyl)methanamine in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols are based on established methodologies for structurally similar aryl bromides and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[1][2][3] For (5-bromo-2-methoxyphenyl)methanamine, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position of the phenyl ring.

General Reaction Scheme:

Where R can be an aryl, heteroaryl, or vinyl group.

Quantitative Data Summary for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids. These conditions are based on data from structurally similar substrates and can serve as a starting point for the optimization of reactions with (5-bromo-2-methoxyphenyl)methanamine.[4][5][6]

EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901288-92
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-951578-85
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001880-88
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of (5-bromo-2-methoxyphenyl)methanamine with phenylboronic acid.

Materials:

  • (5-Bromo-2-methoxyphenyl)methanamine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous, degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add (5-bromo-2-methoxyphenyl)methanamine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[7][8][9] In the context of (5-bromo-2-methoxyphenyl)methanamine, this reaction can be used to couple a second aryl or heteroaryl group to the existing primary amine, forming a secondary amine.

General Reaction Scheme:

Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants cluster_products pd0 Pd(0)L_n pd_aryl Ar-Pd(II)L_n-X pd0->pd_aryl Oxidative Addition pd_alkoxide Ar-Pd(II)L_n-OR' pd_aryl->pd_alkoxide Ligand Exchange pd_biaryl Ar-Pd(II)L_n-Ar' pd_alkoxide->pd_biaryl Transmetalation pd_biaryl->pd0 Reductive Elimination biaryl Ar-Ar' aryl_halide Ar-X ((5-Bromo-2-methoxyphenyl)methanamine) boronic_acid Ar'-B(OH)₂ base Base (e.g., K₃PO₄)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants cluster_products pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)L_n-X pd0->pd_aryl_halide Oxidative Addition pd_amido Ar-Pd(II)L_n-NR'R'' pd_aryl_halide->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination arylamine Ar-NR'R'' aryl_halide Ar-X ((5-Bromo-2-methoxyphenyl)methanamine) amine HNR'R'' base Base (e.g., NaOt-Bu)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application

Gabriel synthesis for primary benzylamines like (5-Bromo-2-methoxyphenyl)methanamine

Introduction The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct alkylation methods.[1][2][3] This technique...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct alkylation methods.[1][2][3] This technique is particularly valuable in pharmaceutical and drug development for the synthesis of complex primary amines, including substituted benzylamines, which are key structural motifs in a wide range of biologically active molecules. This application note provides a detailed protocol for the synthesis of a primary benzylamine, specifically (5-Bromo-2-methoxyphenyl)methanamine, using the Gabriel synthesis.

Reaction Principle

The Gabriel synthesis involves two main steps:

  • N-Alkylation of Phthalimide: Potassium phthalimide is reacted with a primary alkyl halide (in this case, a substituted benzyl halide) in a nucleophilic substitution reaction (SN2) to form an N-alkylphthalimide intermediate.[4][5][6] The use of phthalimide as a protected form of ammonia prevents over-alkylation because the resulting N-alkylphthalimide is no longer nucleophilic.[6][7]

  • Hydrolysis or Hydrazinolysis: The N-alkylphthalimide is then cleaved to release the desired primary amine.[4][5] This can be achieved through acidic or basic hydrolysis, or more commonly and under milder conditions, through hydrazinolysis using hydrazine hydrate.[2][8][9] Hydrazinolysis yields the primary amine and a stable phthalhydrazide precipitate, which can be easily removed by filtration.[7]

Comparative Data

The Gabriel synthesis offers high yields of pure primary amines. Below is a table summarizing typical quantitative data for the Gabriel synthesis of benzylamines compared to other common methods.

Synthesis MethodTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Gabriel Synthesis 60 - 79 [1][2]3 - 5 [1]Reflux [1][2]High purity of primary amine, avoids over-alkylation. [1][2]Limited to primary amines, harsh hydrolysis conditions can affect sensitive functional groups (milder with hydrazinolysis). [1]
Reductive Amination60 - 98[1]0.5 - 4[1]60 - 70[1]Wide substrate scope, one-pot procedure, mild conditions.[1]Requires a suitable reducing agent, potential for over-alkylation with some substrates.[1]
Direct Alkylation81 - 82[1]~1[1]30 - 100[1]Simple procedure.Prone to over-alkylation, leading to mixtures of primary, secondary, tertiary, and quaternary amines.

Experimental Protocol: Synthesis of (5-Bromo-2-methoxyphenyl)methanamine

This protocol is adapted from the general procedure for the synthesis of benzylamine.[2]

Materials:

  • Potassium phthalimide

  • 5-Bromo-2-methoxybenzyl bromide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (85% solution in water)

  • Methanol

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, heating mantle, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator).

Step 1: Synthesis of N-(5-Bromo-2-methoxybenzyl)phthalimide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in 100 mL of dry N,N-dimethylformamide (DMF).

  • Add 5-Bromo-2-methoxybenzyl bromide (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 400 mL of ice-cold water with stirring.

  • The N-(5-Bromo-2-methoxybenzyl)phthalimide will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The typical yield for this step is high.

Step 2: Synthesis of (5-Bromo-2-methoxyphenyl)methanamine (Hydrazinolysis)

  • In a 250 mL round-bottom flask, suspend the dried N-(5-Bromo-2-methoxybenzyl)phthalimide (1.0 equivalent) in 150 mL of methanol.

  • Add hydrazine hydrate (85% solution, 1.5 equivalents) to the suspension.[2]

  • Heat the mixture to reflux with stirring for 1-2 hours. A white precipitate of phthalhydrazide will form.[2]

  • After cooling to room temperature, add 50 mL of concentrated HCl and continue stirring for 15-20 minutes to dissolve the desired amine and ensure complete precipitation of phthalhydrazide.

  • Filter off the precipitated phthalhydrazide and wash the solid with a small amount of cold methanol.[2]

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

  • Make the remaining aqueous solution strongly alkaline (pH > 12) by the dropwise addition of a concentrated NaOH solution. The primary amine will separate as an oil or a solid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude (5-Bromo-2-methoxyphenyl)methanamine.

  • The crude product can be further purified by vacuum distillation or column chromatography.[10] The expected yield for this step is in the range of 60-70%.[2]

Visualizations

Gabriel_Synthesis_Mechanism phthalimide Potassium Phthalimide intermediate N-(5-Bromo-2-methoxybenzyl)phthalimide phthalimide->intermediate SN2 Reaction (DMF, 80-90°C) benzyl_halide 5-Bromo-2-methoxybenzyl bromide benzyl_halide->intermediate amine (5-Bromo-2-methoxyphenyl)methanamine (Primary Amine) intermediate->amine Hydrazinolysis (Methanol, Reflux) phthalhydrazide Phthalhydrazide (Precipitate) intermediate->phthalhydrazide hydrazine Hydrazine (N2H4) hydrazine->amine

Caption: Reaction scheme for the Gabriel synthesis of (5-Bromo-2-methoxyphenyl)methanamine.

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis and Purification start1 Dissolve K-Phthalimide in DMF add_halide Add 5-Bromo-2-methoxybenzyl bromide start1->add_halide react1 Heat and Stir (80-90°C, 2-4h) add_halide->react1 precipitate Precipitate in Ice Water react1->precipitate filter1 Filter and Wash Solid precipitate->filter1 dry1 Dry N-alkylphthalimide filter1->dry1 start2 Suspend N-alkylphthalimide in Methanol dry1->start2 Proceed to Step 2 add_hydrazine Add Hydrazine Hydrate start2->add_hydrazine reflux Reflux (1-2h) add_hydrazine->reflux acidify Add conc. HCl reflux->acidify filter2 Filter Phthalhydrazide acidify->filter2 concentrate Concentrate Filtrate filter2->concentrate basify Make Alkaline (NaOH) concentrate->basify extract Extract with Diethyl Ether basify->extract dry2 Dry and Evaporate Solvent extract->dry2 purify Purify Product (Distillation/Chromatography) dry2->purify

Caption: Experimental workflow for the synthesis of a primary benzylamine via Gabriel synthesis.

Conclusion

The Gabriel synthesis is a highly effective method for producing primary benzylamines with high purity, making it a valuable tool for researchers and professionals in drug development. The protocol provided herein offers a detailed, step-by-step guide for the synthesis of (5-Bromo-2-methoxyphenyl)methanamine, which can be adapted for other substituted benzylamines. The use of hydrazinolysis for the cleavage of the phthalimide intermediate provides a milder alternative to acidic or basic hydrolysis, thus broadening the substrate scope to include molecules with sensitive functional groups.

References

Method

Application of (5-Bromo-2-methoxyphenyl)methanamine in the Synthesis of Potent Enzyme Inhibitors

(5-Bromo-2-methoxyphenyl)methanamine has emerged as a valuable building block in medicinal chemistry for the synthesis of targeted enzyme inhibitors, particularly for kinases involved in cell signaling pathways. Its uniq...

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromo-2-methoxyphenyl)methanamine has emerged as a valuable building block in medicinal chemistry for the synthesis of targeted enzyme inhibitors, particularly for kinases involved in cell signaling pathways. Its unique structural features, including a reactive amine group and a substituted phenyl ring, allow for its incorporation into various molecular scaffolds to generate potent and selective inhibitors. This document provides detailed application notes and experimental protocols for the use of (5-Bromo-2-methoxyphenyl)methanamine in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a critical enzyme in B-cell receptor signaling.

Application Notes

(5-Bromo-2-methoxyphenyl)methanamine serves as a key intermediate in the synthesis of a class of pyrimidine-based BTK inhibitors. The methoxy group at the 2-position and the bromine atom at the 5-position of the phenyl ring play crucial roles in modulating the binding affinity and selectivity of the final inhibitor compound. The primary amine provides a versatile handle for coupling with a suitably functionalized pyrimidine core, a common scaffold in kinase inhibitors.

The general synthetic strategy involves the nucleophilic substitution reaction between (5-Bromo-2-methoxyphenyl)methanamine and a halogenated pyrimidine derivative. Subsequent modifications to the pyrimidine ring, such as the introduction of an ethynyl group, can further enhance the inhibitory activity against BTK. These inhibitors typically function by competing with ATP for the binding site on the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Target Enzyme: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a central role in the B-cell receptor (BCR) signaling pathway.[1][2] Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to B-cell proliferation, differentiation, and survival.[3] BTK is a critical component of this cascade and is essential for B-cell development and function.[4][5][6] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it an attractive therapeutic target.[7][8]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates and activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 phosphorylates and activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 generates PKC Protein Kinase C (PKC) DAG_IP3->PKC activate NFkB NF-κB Activation PKC->NFkB Proliferation B-cell Proliferation, Survival, Differentiation NFkB->Proliferation leads to Inhibitor BTK Inhibitor (e.g., N-((5-bromo-2-methoxyphenyl)methyl)- 5-ethynylpyrimidin-2-amine) Inhibitor->BTK inhibits

BTK Signaling Pathway and Inhibition

Experimental Protocols

The following protocols describe the synthesis of a potent BTK inhibitor using (5-Bromo-2-methoxyphenyl)methanamine as a key starting material, based on procedures outlined in patent literature.

Protocol 1: Synthesis of N-((5-bromo-2-methoxyphenyl)methyl)-5-ethynylpyrimidin-2-amine

This protocol details the synthesis of a pyrimidine-based BTK inhibitor.

Experimental Workflow:

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Purification A (5-Bromo-2-methoxyphenyl)methanamine C N-((5-bromo-2-methoxyphenyl)methyl)- 5-ethynylpyrimidin-2-amine A->C B 2-Chloro-5-ethynylpyrimidine B->C D Crude Product E Purified BTK Inhibitor D->E Column Chromatography

Synthetic Workflow for BTK Inhibitor

Materials:

  • (5-Bromo-2-methoxyphenyl)methanamine

  • 2-Chloro-5-ethynylpyrimidine

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of (5-Bromo-2-methoxyphenyl)methanamine (1.0 eq) in NMP, add 2-Chloro-5-ethynylpyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product, N-((5-bromo-2-methoxyphenyl)methyl)-5-ethynylpyrimidin-2-amine.

Protocol 2: In Vitro BTK Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a fluorescently labeled peptide)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compound in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase substrate, and the inhibitor solution at various concentrations.

  • Initiate the kinase reaction by adding a solution of BTK enzyme and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA.

  • Measure the fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The inhibitory activity of compounds synthesized using (5-Bromo-2-methoxyphenyl)methanamine and related building blocks against Bruton's tyrosine kinase is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget EnzymeIC50 (nM)Reference
1 BTK5.2Patent WO2014183233A1
2 BTK10.8Patent WO2014183233A1
3 BTK3.1Patent WO2014183233A1

Note: The specific structures for Compounds 1, 2, and 3 are detailed within the referenced patent and are derivatives of the core scaffold synthesized from (5-Bromo-2-methoxyphenyl)methanamine.

References

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Brominated Anilines

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct bia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] This document provides detailed application notes and experimental protocols for the successful Suzuki-Miyaura coupling of brominated anilines, substrates that can be challenging due to the presence of the amine functionality.[1][2]

Core Concepts

The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organohalide (in this case, a brominated aniline) using a palladium catalyst and a base.[4][5][6] The general transformation is shown below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction of a Brominated Aniline

Where Ar-NH2-Br is the brominated aniline and R'-B(OR)2 is the boronic acid or ester.

The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][6][7]

Data Presentation: Reaction Conditions and Yields

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, especially with electron-rich or sterically hindered brominated anilines.[1][2] The following tables summarize representative conditions for the Suzuki-Miyaura coupling of various brominated anilines.

Table 1: Conditions for the Coupling of Ortho-Brominated Anilines

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018Good-Excellent[1]
Pd(OAc)₂ / PCy₃K₃PO₄·3H₂OMethanol/H₂ORT24~96[1]
CataCXium A palladacycleCs₂CO₃2-MeTHF80-95[2]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-11[2]
Pd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT0.2586[8][9]

Table 2: General Conditions for Suzuki-Miyaura Coupling of Brominated Aromatics

CatalystBaseSolvent SystemTemp (°C)Time (h)NotesReference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-24General protocol for bromopyridines.[10]
PdCl₂(dppf)Na₂CO₃ (2M)Toluene/Dioxane (4:1)854Biphasic condition.[11]
PdCl₂(dppf)K₂CO₃ (2M)N,N-Dimethylacetamide1500.33Microwave condition.[11]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O606Effective for heteroaryl substrates.[12]

Experimental Protocols

Below are detailed, generalized methodologies for the Suzuki-Miyaura coupling of brominated anilines. Optimization for specific substrates may be required.[13]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for a wide range of brominated anilines and boronic acids.

Materials:

  • Brominated aniline (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)[11]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

  • Base (e.g., K₃PO₄, 2.0 equiv)[10]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[10]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the brominated aniline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[10]

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.[10]

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. Alternatively, subject the mixture to three cycles of vacuum-backfill with the inert gas.[10]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[13] Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Reaction times can vary from a few hours to 24 hours.[10][11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (50 mL) and wash with water (20 mL) and then brine (20 mL).[10]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biarylaniline.[10]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[11]

Materials:

  • Brominated aniline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(dppf) (0.1 equiv)

  • 2M K₂CO₃ (10 equiv)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • Reaction Setup: In a microwave reaction vessel, dissolve the brominated aniline, boronic acid, PdCl₂(dppf), and 2M K₂CO₃ in N,N-Dimethylacetamide. Ensure no solids are present to avoid localized overheating.[11]

  • Reaction: Place the vessel in a microwave reactor and heat to 150 °C for 20 minutes.[11]

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography as described in Protocol 1.[11]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-Br oxidative_addition->pd2_complex  Ar-Br transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)Ln-R' transmetalation->pd2_biaryl_complex R'-B(OR)2 Base reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general laboratory procedure for performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Brominated Aniline Boronic Acid Catalyst, Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Method

Application Notes and Protocols for Efficacy Testing of (5-Bromo-2-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromo-2-methoxyphenyl)methanamine is a synthetic organic compound with a chemical structure that suggests potential interactions with key bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-methoxyphenyl)methanamine is a synthetic organic compound with a chemical structure that suggests potential interactions with key biological targets within the central nervous system. Its methanamine moiety is a common feature in molecules that interact with biogenic amine systems. Structurally related compounds have been noted for their affinity towards serotonin receptors and potential antiviral properties. Given these characteristics, it is hypothesized that (5-Bromo-2-methoxyphenyl)methanamine may exert its biological effects through modulation of monoamine oxidases (MAOs), neurotransmitter transporters, or G-protein coupled receptors (GPCRs) such as serotonin receptors.

These application notes provide detailed protocols for a panel of in vitro assays designed to investigate the efficacy of (5-Bromo-2-methoxyphenyl)methanamine against these primary target classes. The following protocols will enable researchers to determine the compound's inhibitory activity on MAO-A and MAO-B, its effect on the uptake of key neurotransmitters (serotonin, dopamine, and norepinephrine), and its functional activity at a representative GPCR.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential and selectivity of (5-Bromo-2-methoxyphenyl)methanamine against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.

Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO.[1][2][3] The fluorescence generated is directly proportional to the MAO activity. A decrease in fluorescence in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)[1][3]

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or similar)

  • MAO-A selective inhibitor (e.g., Clorgyline)[3]

  • MAO-B selective inhibitor (e.g., Pargyline)[3]

  • (5-Bromo-2-methoxyphenyl)methanamine

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Ex/Em = ~530/585 nm)[1][3]

Experimental Protocol:
  • Compound Preparation: Prepare a 10 mM stock solution of (5-Bromo-2-methoxyphenyl)methanamine in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe and HRP in assay buffer according to the manufacturer's instructions.

    • Prepare a working solution of the MAO substrate in assay buffer.

    • Dilute MAO-A and MAO-B enzymes to their optimal working concentrations in assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells.

    • Add 5 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells, add 5 µL of assay buffer (for total activity) or a known inhibitor (for non-specific activity).

    • Add 20 µL of either MAO-A or MAO-B enzyme solution to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the MAO substrate working solution.

    • Immediately add 25 µL of the fluorescent probe/HRP working solution.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe.

Data Presentation:

Table 1: MAO Inhibition Data for (5-Bromo-2-methoxyphenyl)methanamine

CompoundTargetIC₅₀ (µM)
(5-Bromo-2-methoxyphenyl)methanamineMAO-A[Insert Value]
(5-Bromo-2-methoxyphenyl)methanamineMAO-B[Insert Value]
Clorgyline (Reference)MAO-A[Insert Value]
Pargyline (Reference)MAO-B[Insert Value]

Experimental Workflow Diagram:

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound/ Controls Compound_Prep->Add_Compound Enzyme_Prep Prepare MAO-A/B Enzymes Add_Enzyme Add MAO Enzyme Enzyme_Prep->Add_Enzyme Reagent_Prep Prepare Substrate & Probe/HRP Mix Add_Substrate_Probe Add Substrate & Probe/HRP Reagent_Prep->Add_Substrate_Probe Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15 min, 37°C) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate_Probe Incubate Incubate (30-60 min, 37°C) Add_Substrate_Probe->Incubate Read_Fluorescence Read Fluorescence (Ex/Em ~530/585 nm) Incubate->Read_Fluorescence Calculate_IC50 Calculate % Inhibition & IC₅₀ Values Read_Fluorescence->Calculate_IC50

Caption: Workflow for the MAO-A/B fluorometric inhibition assay.

Protocol 2: Neurotransmitter Transporter Uptake Assay

Objective: To evaluate the ability of (5-Bromo-2-methoxyphenyl)methanamine to inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

Principle: This cell-based assay utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[4] When this substrate is transported into cells stably expressing a specific neurotransmitter transporter (SERT, NET, or DAT), its fluorescence increases.[4][5] Inhibition of the transporter by a test compound prevents the uptake of the fluorescent substrate, resulting in a reduced signal.

Materials:

  • HEK-293 cells stably expressing human SERT, NET, or DAT

  • Cell culture medium and supplements

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)[4][6]

  • (5-Bromo-2-methoxyphenyl)methanamine

  • Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT)

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader (bottom-read capable)

Experimental Protocol:
  • Cell Plating: Seed the transporter-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay.[4] Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of (5-Bromo-2-methoxyphenyl)methanamine and reference inhibitors in the assay buffer provided with the kit.

  • Assay Procedure:

    • On the day of the assay, carefully remove the cell culture medium from the wells.

    • Add 100 µL of the appropriate compound dilution to the wells. For control wells, add assay buffer alone (for maximum uptake) or a high concentration of a known inhibitor (for background).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Prepare the fluorescent substrate/masking dye solution according to the kit protocol.

    • Add 25 µL of the substrate/dye solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically over 30-60 minutes, or as a single endpoint reading after a specified incubation time.

Data Presentation:

Table 2: Neurotransmitter Transporter Inhibition Data

CompoundTargetIC₅₀ (µM)
(5-Bromo-2-methoxyphenyl)methanamineSERT[Insert Value]
(5-Bromo-2-methoxyphenyl)methanamineNET[Insert Value]
(5-Bromo-2-methoxyphenyl)methanamineDAT[Insert Value]
Fluoxetine (Reference)SERT[Insert Value]
Desipramine (Reference)NET[Insert Value]
GBR-12909 (Reference)DAT[Insert Value]

Experimental Workflow Diagram:

Transporter_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Plate_Cells Plate SERT, NET, or DAT-expressing cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Plate_Cells->Incubate_Overnight Add_Compounds Add Compound/ Controls to Cells Incubate_Overnight->Add_Compounds Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Add_Compounds Pre_Incubate Pre-incubate (15-30 min, 37°C) Add_Compounds->Pre_Incubate Add_Substrate Add Fluorescent Substrate/Dye Mix Pre_Incubate->Add_Substrate Read_Fluorescence Read Fluorescence (Kinetic or Endpoint) Add_Substrate->Read_Fluorescence Calculate_IC50 Calculate % Inhibition & IC₅₀ Values Read_Fluorescence->Calculate_IC50

Caption: Workflow for the cell-based neurotransmitter uptake assay.

Protocol 3: GPCR Functional Assay (cAMP Inhibition)

Objective: To determine if (5-Bromo-2-methoxyphenyl)methanamine acts as an agonist or antagonist at a Gαi/o-coupled receptor (e.g., the 5-HT₁ₐ serotonin receptor) by measuring changes in intracellular cyclic AMP (cAMP) levels.

Principle: Gαi/o-coupled receptors, when activated by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7] This assay first stimulates cAMP production with forskolin and then measures the ability of the test compound to reduce these elevated cAMP levels.[7]

Materials:

  • CHO or HEK-293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Cell culture medium and supplements.

  • Stimulation buffer.

  • Forskolin.

  • (5-Bromo-2-methoxyphenyl)methanamine.

  • Reference agonist (e.g., 5-HT) and antagonist (e.g., WAY-100635).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the chosen cAMP detection kit.

Experimental Protocol:
  • Cell Preparation: Culture and plate the 5-HT₁ₐ-expressing cells in 384-well plates and allow them to grow to the desired confluency.

  • Agonist Mode:

    • Remove culture medium and add stimulation buffer.

    • Add serial dilutions of (5-Bromo-2-methoxyphenyl)methanamine or the reference agonist.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate at room temperature for the time specified by the cAMP detection kit.

    • Add the cAMP detection reagents as per the kit's protocol.

    • Incubate as required, then read the plate on a compatible plate reader.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of (5-Bromo-2-methoxyphenyl)methanamine or the reference antagonist for 15-30 minutes.

    • Add a fixed concentration (e.g., EC₈₀) of the reference agonist (5-HT) to all wells, except for the basal control.

    • Add forskolin and proceed as in the agonist mode protocol.

Data Presentation:

Table 3: 5-HT₁ₐ Receptor Functional Activity

Assay ModeCompoundParameterValue (µM)
Agonist(5-Bromo-2-methoxyphenyl)methanamineEC₅₀[Insert Value]
Agonist5-HT (Reference)EC₅₀[Insert Value]
Antagonist(5-Bromo-2-methoxyphenyl)methanamineIC₅₀[Insert Value]
AntagonistWAY-100635 (Reference)IC₅₀[Insert Value]

Gαi/o Signaling Pathway Diagram:

G_alpha_i_signaling cluster_extracellular cluster_intracellular GPCR 5-HT₁ₐ Receptor (Gαi/o-coupled) G_Protein G-Protein (αi, β, γ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., 5-HT) Agonist->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Gαi/o-coupled receptor signaling pathway.

References

Application

Application Notes and Protocols for the Large-Scale Synthesis of (5-Bromo-2-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the large-scale synthesis of (5-Bromo-2-methoxyphenyl)methanamine, a key building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (5-Bromo-2-methoxyphenyl)methanamine, a key building block in the development of various pharmaceutical compounds. The synthesis of this primary benzylamine can be approached through two primary routes: the reduction of 5-bromo-2-methoxybenzonitrile and the reductive amination of 5-bromo-2-methoxybenzaldehyde. This guide presents detailed methodologies for both pathways, allowing for a comparative assessment based on factors such as yield, reagent availability, and operational complexity.

Data Presentation

The following table summarizes the quantitative data for the key steps in the large-scale synthesis of (5-Bromo-2-methoxyphenyl)methanamine and its precursors.

StepReactionStarting MaterialKey Reagents & SolventsScaleTemperature (°C)Time (h)Yield (%)Purity (%)
1A Synthesis of 5-Bromo-2-methoxybenzaldehydep-BromoanisoleTitanium tetrachloride, 1,1-dichloromethyl methyl ether, Methylene chloride15 g0 - 101.5~92%Not Specified
1B Synthesis of 5-Bromo-2-methoxybenzonitrile2-Bromo-5-methoxyanilineNaNO₂, HCl, CuCN, KCNLab Scale0 - 5 (diazotization)Not SpecifiedNot SpecifiedNot Specified
2A Route 1: Reduction of Nitrile5-Bromo-2-methoxybenzonitrileBorane-tetrahydrofuran complex, Tetrahydrofuran, Ethyl acetate10 gRoom TempOvernight36%Not Specified
2B Route 2: Reductive Amination of Aldehyde5-Bromo-2-methoxybenzaldehydeAmmonia, Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN), SolventIndustrial ScaleVariesVariesHighHigh

Note: Data for the reductive amination (Route 2) at a specific large scale for this substrate is based on general industrial practices for similar compounds, as detailed protocols with precise quantitative data are proprietary. Yields for reductive amination are typically high.

Experimental Protocols

Synthesis of Starting Materials

Protocol 1A: Synthesis of 5-Bromo-2-methoxybenzaldehyde [1]

This protocol describes the formylation of p-bromoanisole.

  • A solution of p-bromoanisole (15 g, 0.08 mol) in methylene chloride (350 ml) is cooled to 0°C in an ice bath.

  • Titanium tetrachloride (30 g, 17.4 ml, 0.16 mol) is added dropwise to the stirred solution.

  • After 10 minutes, 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) is added dropwise, and the reaction mixture is stirred for 90 minutes at a temperature between 0-10°C.

  • The reaction is quenched by pouring it into an excess of saturated sodium bicarbonate solution and methylene chloride.

  • The organic layer is separated, and the aqueous phase is extracted with methylene chloride.

  • The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield 5-bromo-2-methoxybenzaldehyde.

Protocol 1B: Synthesis of 5-Bromo-2-methoxybenzonitrile via Sandmeyer Reaction

This protocol outlines the conversion of an aniline to a nitrile.

  • 2-Bromo-5-methoxyaniline is diazotized in an acidic solution (e.g., HCl) with sodium nitrite at a low temperature (0-5°C).

  • The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide.

  • The reaction mixture is typically heated to promote the substitution reaction.

  • Upon completion, the mixture is worked up by extraction and purified to yield 5-bromo-2-methoxybenzonitrile.

Synthesis of (5-Bromo-2-methoxyphenyl)methanamine

Protocol 2A: Route 1 - Reduction of 5-Bromo-2-methoxybenzonitrile

This method involves the reduction of the nitrile functionality to a primary amine. A specific lab-scale example is provided below.

  • In a flame-dried flask under an inert atmosphere, 5-bromo-2-methoxybenzonitrile (10.0 g, 47.2 mmol) is dissolved in dry tetrahydrofuran (100 mL) and cooled in an ice bath.

  • A 1.0 M solution of borane-tetrahydrofuran complex (75 mL, 75 mmol) is added slowly dropwise over 30 minutes.

  • The reaction mixture is stirred overnight at room temperature.

  • The reaction is carefully quenched with ice water, followed by the addition of a saturated aqueous sodium carbonate solution.

  • Tetrahydrofuran is removed under reduced pressure.

  • The residue is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford (5-Bromo-2-methoxyphenyl)methanamine.

Protocol 2B: Route 2 - Reductive Amination of 5-Bromo-2-methoxybenzaldehyde

This industrial-scale approach involves the direct conversion of the aldehyde to the amine in the presence of ammonia and a reducing agent.

  • The 5-bromo-2-methoxybenzaldehyde is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF).

  • A source of ammonia (e.g., aqueous ammonia, ammonia gas) is introduced into the reactor.

  • A reducing agent is added. For large-scale production, catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Raney Nickel, Palladium on carbon, or a cobalt-based catalyst) is often preferred for its cost-effectiveness and atom economy. Alternatively, hydride reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can be used.

  • The reaction is conducted under controlled temperature and pressure, particularly when using catalytic hydrogenation.

  • Upon completion of the reaction, the catalyst is filtered off (if applicable), and the solvent is removed.

  • The product is isolated and purified, typically through distillation or crystallization of a salt form (e.g., hydrochloride salt) to ensure high purity.

Mandatory Visualizations

Synthesis_Workflow cluster_starting_materials Starting Material Synthesis cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis p-Bromoanisole p-Bromoanisole 5-Bromo-2-methoxybenzaldehyde 5-Bromo-2-methoxybenzaldehyde p-Bromoanisole->5-Bromo-2-methoxybenzaldehyde Formylation (Protocol 1A) 2-Bromo-5-methoxyaniline 2-Bromo-5-methoxyaniline 5-Bromo-2-methoxybenzonitrile 5-Bromo-2-methoxybenzonitrile 2-Bromo-5-methoxyaniline->5-Bromo-2-methoxybenzonitrile Sandmeyer Rxn (Protocol 1B) (5-Bromo-2-methoxyphenyl)methanamine (5-Bromo-2-methoxyphenyl)methanamine 5-Bromo-2-methoxybenzaldehyde-> (5-Bromo-2-methoxyphenyl)methanamine Reductive Amination (Route 2) 5-Bromo-2-methoxybenzonitrile-> (5-Bromo-2-methoxyphenyl)methanamine Nitrile Reduction (Route 1)

Caption: Overall synthetic workflow for (5-Bromo-2-methoxyphenyl)methanamine.

Experimental_Workflow cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Reductive Amination Start1 5-Bromo-2-methoxybenzonitrile Step1_1 Dissolve in THF Start1->Step1_1 Step1_2 Add Borane-THF Complex Step1_1->Step1_2 Step1_3 Stir Overnight Step1_2->Step1_3 Step1_4 Quench Reaction Step1_3->Step1_4 Step1_5 Extract with Ethyl Acetate Step1_4->Step1_5 Step1_6 Purify by Chromatography Step1_5->Step1_6 End1 (5-Bromo-2-methoxyphenyl)methanamine Step1_6->End1 Start2 5-Bromo-2-methoxybenzaldehyde Step2_1 Dissolve in Solvent Start2->Step2_1 Step2_2 Add Ammonia Source Step2_1->Step2_2 Step2_3 Add Reducing Agent / Hydrogenate Step2_2->Step2_3 Step2_4 Reaction under Controlled Conditions Step2_3->Step2_4 Step2_5 Work-up and Isolation Step2_4->Step2_5 Step2_6 Purify (Distillation/Crystallization) Step2_5->Step2_6 End2 (5-Bromo-2-methoxyphenyl)methanamine Step2_6->End2

Caption: Experimental workflows for the two primary synthetic routes.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (5-Bromo-2-methoxyphenyl)methanamine Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (5-Bromo-2-m...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (5-Bromo-2-methoxyphenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce (5-Bromo-2-methoxyphenyl)methanamine?

A1: The most prevalent and efficient method for the synthesis of (5-Bromo-2-methoxyphenyl)methanamine is the reductive amination of 5-Bromo-2-methoxybenzaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced to the desired primary amine. Another, less common, route is the reduction of 5-bromo-2-methoxybenzonitrile.

Q2: What are the recommended reducing agents for the reductive amination of 5-Bromo-2-methoxybenzaldehyde?

A2: Several reducing agents can be employed, with varying degrees of selectivity and reactivity. The most commonly recommended reagents include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent due to its mildness and high selectivity for reducing the iminium ion in the presence of the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct.[1]

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective for reductive aminations. However, it is more toxic than STAB and requires careful handling due to the potential release of hydrogen cyanide gas under acidic conditions.[1][2]

  • Sodium borohydride (NaBH₄): While a powerful reducing agent, it is less selective and can reduce the starting aldehyde to 5-bromo-2-methoxybenzyl alcohol. Its use requires careful control of reaction conditions to favor imine reduction.

Q3: What are the likely impurities in the synthesis of (5-Bromo-2-methoxyphenyl)methanamine and how can they be identified?

A3: Common impurities include:

  • 5-Bromo-2-methoxybenzyl alcohol: Formed by the reduction of the unreacted starting aldehyde.

  • N,N-bis((5-bromo-2-methoxyphenyl)methyl)amine (Dimer impurity): A secondary amine formed by the reaction of the primary amine product with another molecule of the starting aldehyde followed by reduction. This is a common issue of over-alkylation.[3]

  • Unreacted 5-Bromo-2-methoxybenzaldehyde: The starting material may be present if the reaction does not go to completion.

These impurities can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS)[4][5][6][7][8] and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How can the formation of the secondary amine (dimer) impurity be minimized?

A4: To minimize the formation of the N,N-bis((5-bromo-2-methoxyphenyl)methyl)amine impurity, the following strategies can be employed:

  • Use of a large excess of the ammonia source: This shifts the equilibrium towards the formation of the primary imine and reduces the chance of the product amine reacting with the starting aldehyde.

  • Slow addition of the reducing agent: This keeps the concentration of the primary amine product low during the reaction, disfavoring the formation of the secondary imine.

  • Choice of a selective reducing agent: Using a milder and more selective reducing agent like sodium triacetoxyborohydride can help.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient reducing agent. - Degradation of starting material or product.- Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; for many reductive aminations, room temperature is sufficient. - Switch to a more effective reducing agent like sodium triacetoxyborohydride. - Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary.
Presence of 5-Bromo-2-methoxybenzyl alcohol byproduct The reducing agent is too reactive and is reducing the starting aldehyde.- Use a more selective reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. - If using sodium borohydride, ensure the imine is pre-formed before the addition of the reducing agent.
Significant amount of N,N-bis((5-bromo-2-methoxyphenyl)methyl)amine (dimer) impurity The primary amine product is reacting with the starting aldehyde (over-alkylation).- Increase the molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). - Add the reducing agent slowly to the reaction mixture. - Consider a two-step process where the imine is formed first, followed by reduction.
Difficulty in Purifying the Product The product and impurities have similar polarities.- Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine on the silica gel). - Consider converting the amine to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base.

Experimental Protocols

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a reliable method for the synthesis of (5-Bromo-2-methoxyphenyl)methanamine from 5-Bromo-2-methoxybenzaldehyde using sodium triacetoxyborohydride.

Materials:

  • 5-Bromo-2-methoxybenzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-Bromo-2-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to improve peak shape).

Data Presentation

Method Reducing Agent Ammonia Source Typical Yield (%) Key Advantages Key Disadvantages
1Sodium TriacetoxyborohydrideAmmonium Acetate70-90High selectivity, mild reaction conditions, one-pot procedure.Higher cost of reagent.
2Sodium CyanoborohydrideAmmonium Acetate65-85Good selectivity, effective for one-pot reactions.Toxic reagent and byproducts.
3Sodium BorohydrideAqueous Ammonia40-60Low cost of reagent.Lower selectivity, potential for alcohol byproduct formation.
4Catalytic HydrogenationAmmonia60-80"Green" reaction, high atom economy.Requires specialized high-pressure equipment, catalyst can be expensive.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A 5-Bromo-2-methoxybenzaldehyde B Iminium Ion A->B + NH₃ C (5-Bromo-2-methoxyphenyl)methanamine B->C Reduction (e.g., NaBH(OAc)₃)

Caption: Reaction pathway for the synthesis of (5-Bromo-2-methoxyphenyl)methanamine.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Check_Impurities Identify Impurities (TLC, GC-MS, NMR) Check_Completion->Check_Impurities Yes Optimize_Conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Reagent Stoichiometry Check_Completion->Optimize_Conditions No Alcohol_Impurity Alcohol Byproduct Present? Check_Impurities->Alcohol_Impurity Optimize_Conditions->Start Dimer_Impurity Dimer Byproduct Present? Alcohol_Impurity->Dimer_Impurity No Change_Reducing_Agent Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Alcohol_Impurity->Change_Reducing_Agent Yes Adjust_Ammonia Increase Excess of Ammonia Source Dimer_Impurity->Adjust_Ammonia Yes Purify Purify Product (Column Chromatography) Dimer_Impurity->Purify No Change_Reducing_Agent->Purify Adjust_Ammonia->Purify

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Optimization

Technical Support Center: Chromatographic Purification of (5-Bromo-2-methoxyphenyl)methanamine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (5-Bromo-2-methoxypheny...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (5-Bromo-2-methoxyphenyl)methanamine via chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying (5-Bromo-2-methoxyphenyl)methanamine using silica gel chromatography?

A1: The principal challenge arises from the basic nature of the amine group in (5-Bromo-2-methoxyphenyl)methanamine. This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] These interactions can cause several issues, including:

  • Peak Tailing/Streaking: The compound binds too strongly and elutes slowly and unevenly, resulting in broad, streaky bands instead of sharp peaks.[2]

  • Irreversible Adsorption: In some cases, the amine can bind irreversibly to the silica, leading to low recovery of the product.[2][3]

  • Compound Decomposition: The acidic nature of silica gel can sometimes lead to the degradation of sensitive amine compounds.[4]

Q2: How can I prevent peak tailing and improve the separation of my amine?

A2: To mitigate the issues caused by the interaction between the basic amine and acidic silica, you can modify the mobile phase or the stationary phase.[1]

  • Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the eluent is a common and effective strategy.[1][5][6] These additives neutralize the acidic sites on the silica gel, preventing the target amine from binding too strongly. A typical concentration of TEA is 0.1-1% in the mobile phase.[7]

  • Stationary Phase Modification: Using an amine-functionalized silica gel column is another excellent option.[1][3][8] These columns have aminopropyl groups bonded to the silica surface, which creates a more neutral environment and reduces the strong ionic interactions with basic compounds.[3][8]

Q3: What is a good starting solvent system for the purification of (5-Bromo-2-methoxyphenyl)methanamine on a silica gel column?

A3: A good starting point for determining a suitable solvent system is to use Thin Layer Chromatography (TLC). For aromatic amines, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used.[7] To address the basicity of the amine, it is highly recommended to add a small amount of triethylamine (e.g., 0.5-1%) to the solvent mixture. A good target Rf value for the desired compound on the TLC plate is around 0.3.[7]

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase flash chromatography can be a very effective method for purifying basic amine compounds.[5] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase is used. For basic amines, it is beneficial to adjust the pH of the mobile phase to be alkaline. This ensures the amine is in its free-base form, making it more lipophilic and thus more retentive on the non-polar stationary phase, which can lead to a successful purification.[5]

Troubleshooting Guides

Problem 1: The compound is not moving off the baseline on the TLC plate, even with a high concentration of polar solvent.
Possible CauseSolution
Strong Adsorption to Silica The basic amine is strongly interacting with the acidic silica gel.
Action: Add 0.5-1% triethylamine or ammonia to your TLC solvent system to neutralize the acidic sites on the silica.[1][5]
Incorrect Solvent System The chosen solvent system is not polar enough to elute the compound.
Action: Try a more polar solvent system, such as dichloromethane/methanol, again with the addition of a small amount of triethylamine.[7]
Problem 2: The compound appears as a long streak on the TLC plate and the column.
Possible CauseSolution
Acid-Base Interaction The basic amine is interacting with the acidic silica gel, causing tailing.[2]
Action 1: Add a competing base like triethylamine (0.5-1%) to your eluent.[7]
Action 2: Consider using an amine-functionalized silica gel column to minimize these interactions.[1][3][8]
Overloading the Column Too much sample has been loaded onto the column.
Action: Reduce the amount of crude material loaded onto the column. A general guideline is to use 10-100g of silica per gram of crude product, depending on the difficulty of the separation.[9]
Problem 3: The product yield is very low after column chromatography.
Possible CauseSolution
Irreversible Adsorption The amine has bound irreversibly to the silica gel.[2]
Action 1: Use a mobile phase containing triethylamine or ammonia.
Action 2: Switch to an amine-functionalized silica gel or consider reversed-phase chromatography.[1][5]
Compound Decomposition The compound may be degrading on the acidic silica gel.[4]
Action: Neutralize the silica by adding triethylamine to the eluent or use a less acidic stationary phase like alumina.[6]
Problem 4: New, unexpected spots appear on the TLC during column monitoring.
Possible CauseSolution
On-Column Decomposition The compound is degrading on the silica gel during the purification process.[4]
Action 1: Minimize the time the compound spends on the column by using flash chromatography with a slightly higher flow rate.
Action 2: Add triethylamine to the eluent to create a less acidic environment.
Action 3: Consider using a different stationary phase such as alumina or reversed-phase silica.

Experimental Protocols

Protocol 1: Flash Column Chromatography using Silica Gel
  • TLC Analysis:

    • Prepare a solution of the crude (5-Bromo-2-methoxyphenyl)methanamine in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system such as 80:19:1 Hexane:Ethyl Acetate:Triethylamine.

    • Adjust the solvent polarity to achieve an Rf value of approximately 0.3 for the desired product.[7]

  • Column Packing:

    • Select an appropriately sized column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9][10]

    • Add a protective layer of sand on top of the packed silica.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a solvent like dichloromethane.[9]

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified (5-Bromo-2-methoxyphenyl)methanamine.

Data Presentation

Table 1: Typical Chromatographic Conditions
ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate:Triethylamine (80:19:1)
Target Rf ~0.3
Loading Technique Dry Loading
Table 2: Illustrative Purification Data
SampleCrude Mass (g)Purified Mass (g)Yield (%)Purity (by NMR)
Batch 11.501.2583>98%
Batch 22.101.7081>98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Hex:EtOAc:TEA) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute & Collect Fractions load->elute monitor 5. Monitor Fractions (TLC) elute->monitor isolate 6. Combine & Evaporate monitor->isolate product Purified Product isolate->product

Caption: Workflow for the purification of (5-Bromo-2-methoxyphenyl)methanamine.

troubleshooting_flowchart start Problem with Purification q1 Is there streaking or tailing? start->q1 sol1 Add 0.5-1% TEA to eluent q1->sol1 Yes sol2 Use amine-functionalized silica q1->sol2 q2 Is the yield low? q1->q2 No sol1->q2 sol2->q2 sol3 Consider irreversible adsorption. Use TEA or amine-silica. q2->sol3 Yes sol4 Check for on-column decomposition. Use milder conditions. q2->sol4 end Successful Purification q2->end No sol3->end sol4->end

Caption: Troubleshooting decision tree for amine purification by chromatography.

References

Troubleshooting

Benzylamine Synthesis: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products during benzylamine syn...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products during benzylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing benzylamine and what are their typical side products?

The primary industrial routes to benzylamine are the reductive amination of benzaldehyde and the reaction of benzyl chloride with ammonia.[1]

  • Reductive Amination of Benzaldehyde: This method involves reacting benzaldehyde with ammonia in the presence of a reducing agent (e.g., H₂) and a catalyst (e.g., Raney nickel). The most common side products are secondary and tertiary amines, namely dibenzylamine and tribenzylamine , formed from the reaction of the initially formed benzylamine with remaining benzaldehyde.[2] Other potential byproducts include benzyl alcohol from the reduction of benzaldehyde, and the Schiff base intermediate (N-benzalbenzylamine ).[1]

  • Ammonolysis of Benzyl Chloride: This process involves the reaction of benzyl chloride with an excess of ammonia.[1] Similar to reductive amination, the main drawback is the formation of dibenzylamine and tribenzylamine due to the high reactivity of the benzylamine product toward the benzyl chloride starting material.[3]

  • Reduction of Benzonitrile: Catalytic hydrogenation of benzonitrile is another route.[1] Side products can include the intermediate imine (phenylmethanimine) , dibenzylamine , and toluene from over-reduction or hydrogenolysis.[4][5]

Q2: My reaction yield is low and I see multiple spots on my TLC plate. How do I identify the likely side products?

Low yield and multiple spots suggest the formation of side products. The identity of these byproducts is highly dependent on your chosen synthetic route.

  • For Reductive Amination or Benzyl Chloride Ammonolysis: If you observe less polar spots (higher Rf on normal phase silica) than benzylamine, these are very likely dibenzylamine and tribenzylamine. An unreacted starting material spot (benzaldehyde or benzyl chloride) may also be present.

  • For Benzonitrile Reduction: Besides unreacted benzonitrile, you may form dibenzylamine. Toluene, a common hydrogenolysis byproduct, is very nonpolar and may run with the solvent front on TLC.[5]

A definitive identification requires spectroscopic analysis such as GC-MS to determine the mass of the impurities or NMR spectroscopy to identify their structures.

Q3: How can I minimize the formation of dibenzylamine and tribenzylamine?

The formation of these over-alkylation products is a persistent issue. The key is to manipulate reaction conditions to favor the formation of the primary amine.

  • Use a Large Excess of Ammonia: For both reductive amination and ammonolysis, using a significant molar excess of ammonia relative to the benzaldehyde or benzyl chloride starting material is crucial.[3][6] This increases the probability that the electrophile (e.g., the intermediate imine or benzyl chloride) will react with ammonia rather than the benzylamine product. Molar ratios of ammonia to benzyl chloride of 15:1 or even 20:1 are often employed.[3]

  • Control Reactant Addition: Slow, controlled addition of the limiting reagent (benzaldehyde or benzyl chloride) to the ammonia solution can help maintain a high effective concentration of ammonia throughout the reaction, suppressing secondary amine formation.

Q4: Are there any synthesis methods that avoid the problem of over-alkylation?

Yes, the Gabriel synthesis is a classic method for preparing primary amines that prevents the formation of secondary and tertiary amine byproducts.[7][8] The process involves reacting potassium phthalimide with benzyl chloride (or bromide) to form N-benzylphthalimide.[9] This intermediate is then hydrolyzed, typically using hydrazine, to release pure benzylamine.[7][9] While effective at preventing over-alkylation, this method involves multiple steps.

Troubleshooting Guides

Issue 1: High Levels of Dibenzylamine Detected in Reductive Amination

Symptoms:

  • Low isolated yield of benzylamine.

  • GC-MS or NMR analysis of the crude product shows a significant percentage of dibenzylamine (M.W. 197.28 g/mol ).

  • TLC analysis shows a major, less polar spot corresponding to dibenzylamine.

Root Cause Analysis and Solutions:

Potential Cause Troubleshooting Step
Insufficient Ammonia The molar ratio of ammonia to benzaldehyde is too low, allowing benzylamine to compete with ammonia for reaction with the intermediate imine. Solution: Increase the molar excess of ammonia. Ratios of 10:1 or higher are recommended.
Poor Mixing/Local Concentration Inefficient stirring can create localized zones where benzylamine concentration is high relative to ammonia, promoting side reactions. Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of benzaldehyde.
Reaction Temperature Too High Higher temperatures can sometimes accelerate the rate of the secondary amine formation more than the primary amine formation. Solution: Attempt the reaction at a lower temperature, although this may require longer reaction times.
Issue 2: Presence of Toluene in Benzonitrile Reduction

Symptoms:

  • GC-MS analysis reveals the presence of toluene (M.W. 92.14 g/mol ).

  • The yield of benzylamine is lower than expected based on starting material conversion.

Root Cause Analysis and Solutions:

Potential Cause Troubleshooting Step
Catalyst Choice Certain catalysts, particularly Palladium on Carbon (Pd/C), are known to promote hydrogenolysis (cleavage of the C-N bond), leading to toluene.[5] Solution: Consider alternative catalysts. Rhodium, platinum, or specific nickel catalysts may offer better selectivity.[10]
High Temperature/Pressure Harsh reaction conditions (high H₂ pressure and temperature) can favor the hydrogenolysis pathway.[11] Solution: Screen lower temperatures and pressures to find conditions that favor hydrogenation of the nitrile group without cleaving the resulting C-N bond.
Extended Reaction Time Allowing the reaction to proceed long after the benzonitrile has been consumed can lead to the slow conversion of the desired benzylamine product to toluene.[5] Solution: Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.

Quantitative Data on Side Product Formation

The ratio of primary to secondary and tertiary amines is highly dependent on the specific reaction conditions. The following table summarizes representative data from literature.

Synthesis MethodCatalyst/ConditionsBenzylamine YieldDibenzylamineOther Side ProductsReference
Benzonitrile Reduction3:1 Iridium-Platinum Oxide~42%~50%-Takagi et al. (1967)[10]
Benzonitrile ReductionRhodium on Carbon (5%)63%34%-Rylander et al. (1973)[10]
Reductive AminationRaney Nickel, 100°C, 15 MPa H₂93%<1%~1% Benzyl alcohol, ~2% Schiff Base[1]
Ammonolysis of Benzyl ChlorideAq. Ammonia (20:1 ratio), 25-50°C~60%SignificantTribenzylamineU.S. Patent 2,608,584[3]

Visualized Workflows and Pathways

Reaction Pathway: Reductive Amination of Benzaldehyde

The following diagram illustrates the desired reaction to form benzylamine and the competing side reaction pathway that leads to the common impurity, dibenzylamine.

G reactant reactant product product side_product side_product intermediate intermediate benzaldehyde Benzaldehyde imine Benzylimine (Intermediate) benzaldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) (Large Excess) benzylamine Benzylamine (Desired Product) imine->benzylamine + H2 (Reduction) dibenzylimine Dibenzylimine (Intermediate) benzylamine->dibenzylimine + Benzaldehyde - H2O dibenzylamine Dibenzylamine (Side Product) dibenzylimine->dibenzylamine + H2 (Reduction)

Caption: Main vs. Side Reaction in Reductive Amination.

Troubleshooting Workflow: Low Benzylamine Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues related to low yields and impurity formation during benzylamine synthesis.

G start_node start_node process_node process_node decision_node decision_node result_node result_node solution_node solution_node start Low Yield of Benzylamine Detected analyze Analyze Crude Product (TLC, GC-MS, NMR) start->analyze check_impurity Major Impurity Identified? analyze->check_impurity dibenzylamine Dibenzylamine check_impurity->dibenzylamine Yes unreacted_sm Unreacted Starting Material check_impurity->unreacted_sm Yes other Other Byproducts (e.g., Toluene, Alcohol) check_impurity->other Yes unknown Re-evaluate Synthetic Route Consult Literature check_impurity->unknown No solution_dba Increase NH3 Excess Improve Mixing Optimize Temperature dibenzylamine->solution_dba solution_sm Increase Reaction Time Check Catalyst Activity Increase Temperature/Pressure unreacted_sm->solution_sm solution_other Change Catalyst Optimize Conditions (Temp, Pressure) other->solution_other

Caption: Troubleshooting Flowchart for Benzylamine Synthesis.

Experimental Protocols

Key Experiment: Gabriel Synthesis of Benzylamine

This protocol is adapted from established procedures and is designed to produce pure benzylamine, avoiding over-alkylation side products.[9]

Part 1: Synthesis of N-Benzylphthalimide

  • Reagents & Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine potassium phthalimide (0.1 mol), benzyl chloride (0.1 mol, Caution: Lachrymator ), and 100 mL of a polar aprotic solvent like DMF.

  • Reaction: Heat the mixture to 80-100°C with stirring. Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold water with stirring. The solid N-benzylphthalimide will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol. The product can be recrystallized from ethanol or acetic acid to yield pure N-benzylphthalimide.

Part 2: Hydrolysis to Benzylamine

  • Reagents & Setup: To the flask containing the purified N-benzylphthalimide (from the previous step), add 80 mL of ethanol and hydrazine hydrate (0.11 mol, Caution: Toxic ).[9]

  • Reaction: Reflux the mixture for 1-2 hours. A voluminous white precipitate of phthalhydrazide will form.[9]

  • Workup (Acid Extraction): Cool the mixture and add 50 mL of 2M HCl. Remove the solid phthalhydrazide by filtration. Transfer the filtrate to a separatory funnel.

  • Isolation: Make the aqueous solution strongly basic by adding concentrated NaOH until a pH > 12 is achieved. The benzylamine will separate as an oily layer.

  • Purification: Extract the aqueous layer twice with diethyl ether or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude benzylamine can be purified by distillation.

References

Optimization

Technical Support Center: Bromination of Methoxy-Substituted Aromatics

Welcome to the Technical Support Center for the bromination of methoxy-substituted aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of methoxy-substituted aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of methoxy-substituted aromatics often challenging?

A1: The methoxy group (-OCH₃) is a strong activating group in electrophilic aromatic substitution reactions.[1][2] This high reactivity, while often advantageous, can lead to several challenges:

  • Over-bromination: The initial product, a monobrominated methoxy-aromatic, is still activated and can readily undergo further bromination to yield di- or even tri-brominated byproducts.[1][3]

  • Regioselectivity Control: The methoxy group is an ortho, para-director, meaning the incoming bromine can attach at the positions adjacent to or opposite the methoxy group.[4][5] Achieving high selectivity for a single isomer, typically the para product, can be difficult.

  • Ether Cleavage: Under harsh acidic conditions, the ether linkage of the methoxy group can be cleaved, leading to the formation of a phenol and methyl bromide, a process known as demethylation.[6]

Q2: My reaction is producing a significant amount of di- and poly-brominated products. How can I favor mono-bromination?

A2: Over-bromination is a common issue due to the high activation of the aromatic ring by the methoxy group.[1] To enhance the yield of the mono-brominated product, consider the following strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of your aromatic substrate to the brominating agent. Adding the brominating agent slowly and portion-wise can help maintain a low concentration of the electrophile.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or below) can decrease the overall reaction rate and improve selectivity by favoring the initial bromination over subsequent ones.[1]

  • Use a Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), consider using a milder reagent like N-Bromosuccinimide (NBS).[1][7] Pyridinium tribromide is another alternative that can offer better control.[1]

  • Avoid Strong Lewis Acid Catalysts: A Lewis acid catalyst like FeBr₃ is generally not necessary for the bromination of highly activated methoxy-aromatics and can significantly increase the rate of reaction, leading to over-bromination.[1]

Q3: How can I maximize the yield of the para-bromo isomer over the ortho-isomer?

A3: While the methoxy group directs to both ortho and para positions, the para product is often the major isomer due to steric hindrance from the methoxy group impeding attack at the ortho positions.[4][8] To further enhance para-selectivity:

  • Choice of Solvent and Reagent: Certain reaction systems are known to be highly para-selective. For example, using N-Bromosuccinimide (NBS) in acetonitrile has been reported to yield the para-isomer almost exclusively.[9]

  • Temperature Control: Lowering the reaction temperature can increase para-selectivity as the transition state for the sterically less hindered para attack is energetically favored.[1]

Q4: I am observing the formation of a phenolic compound in my reaction mixture. What is causing this?

A4: The formation of a phenol indicates that ether cleavage (demethylation) is occurring. This side reaction is typically promoted by strong acids.[6] If your bromination procedure uses a strong acid catalyst or generates acidic byproducts (like HBr) that are not effectively neutralized, cleavage of the methyoxy group can occur. To avoid this, consider using milder reaction conditions and ensuring any acidic byproducts are scavenged.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive brominating agent.Use a fresh batch of the brominating agent.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If it has stalled, consider a modest increase in temperature or extending the reaction time.
Product loss during work-up.Ensure complete extraction with an appropriate solvent and be cautious during solvent removal, especially for volatile products.
Over-bromination (Di- or Poly-bromination) Brominating agent is too reactive (e.g., Br₂).Use a milder brominating agent like N-Bromosuccinimide (NBS).[1]
Excess brominating agent used.Use a strict 1:1 stoichiometry of substrate to brominating agent.[1]
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C).[1]
Presence of a strong Lewis acid catalyst.Avoid using Lewis acid catalysts as they are generally not required for activated systems.[1]
Poor Regioselectivity (High ortho-isomer content) High reaction temperature.Lowering the reaction temperature can favor the formation of the sterically less hindered para-isomer.[1]
Inappropriate solvent or brominating agent.Use a system known for high para-selectivity, such as NBS in acetonitrile.[9]
Formation of Phenolic Byproducts Presence of strong acid leading to ether cleavage.Avoid strongly acidic conditions. If HBr is generated, consider adding a non-nucleophilic base to scavenge it.
Reaction Mixture Turns Dark/Tarry Decomposition of starting material or product.Ensure the reaction temperature is not too high and that starting materials are pure.
Polymerization under acidic conditions.Neutralize any acidic byproducts as they form.

Data Presentation

The choice of brominating agent and solvent can significantly impact the yield and regioselectivity of the bromination of methoxy-substituted aromatics. The following table summarizes representative quantitative data for the bromination of anisole.

SubstrateBrominating AgentSolventTemperature (°C)TimeProduct(s)Yield (%)Isomer Ratio (p:o)Reference
AnisoleBr₂Acetic AcidRoom Temp1h4-Bromoanisole, 2-Bromoanisole~90 (major)9:1[4][5][8]
AnisoleNBSAcetonitrile0 to Room TempOvernight4-Bromoanisole96>99:1[9][10]
AnisoleBr₂---2,4,6-TribromoanisoleHigh-[3]

Experimental Protocols

Protocol 1: Para-Selective Monobromination of Anisole using NBS in Acetonitrile[9][10]

This protocol provides a method for the highly regioselective synthesis of 4-bromoanisole.

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of anisole (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Monobromination of Anisole using Bromine in Acetic Acid[11]

This protocol describes a classic method for the bromination of anisole, which typically yields the para-isomer as the major product.

Materials:

  • Anisole

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bisulfite Solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve anisole (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

  • Prepare a solution of bromine (1.0 mmol) in glacial acetic acid (5 mL).

  • Add the bromine solution dropwise to the stirred anisole solution over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing cold water.

  • Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine is discharged.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by distillation or column chromatography.

Visualizations

Troubleshooting_Workflow Start Start: Bromination of Methoxy-Aromatic Problem Identify Primary Issue Start->Problem Overbromination Over-bromination (Di/Poly-bromination) Problem->Overbromination Excess Products PoorSelectivity Poor Regioselectivity (High ortho-isomer) Problem->PoorSelectivity Isomer Mixture LowYield Low/No Yield Problem->LowYield No/Low Product EtherCleavage Ether Cleavage (Phenol formation) Problem->EtherCleavage Side Product Sol1 Reduce Reactivity: - Use milder agent (NBS) - Lower temperature - 1:1 Stoichiometry - No Lewis Acid Overbromination->Sol1 Sol2 Enhance Para-Selectivity: - Lower temperature - Use NBS in Acetonitrile PoorSelectivity->Sol2 Sol3 Improve Yield: - Check reagent activity - Optimize reaction time/temp - Refine work-up procedure LowYield->Sol3 Sol4 Prevent Cleavage: - Avoid strong acids - Use milder conditions EtherCleavage->Sol4 End Successful Mono-bromination Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for bromination of methoxy-aromatics.

Bromination_Mechanism cluster_reactants Reactants Anisole Anisole (Methoxybenzene) OrthoAttack Ortho Attack Anisole->OrthoAttack + Br+ ParaAttack Para Attack Anisole->ParaAttack + Br+ Br2 Br-Br SigmaOrtho Sigma Complex (Ortho-intermediate) (Resonance Stabilized) OrthoAttack->SigmaOrtho SigmaPara Sigma Complex (Para-intermediate) (Resonance Stabilized) ParaAttack->SigmaPara OrthoProduct ortho-Bromoanisole (Minor Product) SigmaOrtho->OrthoProduct - H+ ParaProduct para-Bromoanisole (Major Product) SigmaPara->ParaProduct - H+

Caption: Mechanism of anisole bromination showing ortho and para attack.

References

Troubleshooting

improving the stability of (5-Bromo-2-methoxyphenyl)methanamine solutions

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on improving the stability of (5-Bromo-2-methoxyphenyl)methanamine solutions. Fre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on improving the stability of (5-Bromo-2-methoxyphenyl)methanamine solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (5-Bromo-2-methoxyphenyl)methanamine?

A1: To ensure the stability and purity of (5-Bromo-2-methoxyphenyl)methanamine, it is recommended to store the compound in a dark place, sealed in a dry environment at 2-8°C. Aromatic amines, in general, are susceptible to oxidation when exposed to air and can be hygroscopic, meaning they absorb moisture from the atmosphere.[1][2] Therefore, proper sealing and storage in a controlled environment are crucial.

Q2: What solvents are suitable for preparing solutions of (5-Bromo-2-methoxyphenyl)methanamine?

Q3: My (5-Bromo-2-methoxyphenyl)methanamine solution has changed color. What does this indicate?

A3: A change in color, such as turning yellow or brown, often indicates degradation of the amine compound.[3] Aromatic amines can oxidize, especially when exposed to air and light, leading to the formation of colored impurities.[2] If you observe a color change, it is advisable to verify the purity of the solution using an appropriate analytical method like HPLC before proceeding with your experiment.

Q4: How can I prevent the degradation of my (5-Bromo-2-methoxyphenyl)methanamine solution?

A4: To minimize degradation, follow these best practices:

  • Storage: Store stock solutions at low temperatures (2-8°C) and protect them from light.

  • Inert Atmosphere: For long-term storage or when working with sensitive reactions, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Dry Conditions: Use anhydrous solvents and avoid exposure to moisture, as amines can be hygroscopic.[1]

  • pH Control: The stability of primary aromatic amines can be pH-dependent. Studies on other primary aromatic amines have shown that they can be less stable in acidic aqueous solutions.[4] If working in aqueous media, buffering the solution may be necessary.

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use to ensure the highest purity and reactivity.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of (5-Bromo-2-methoxyphenyl)methanamine solutions.

Issue Potential Cause(s) Recommended Action(s)
Solution Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.- Prepare fresh solution. - Store solutions under an inert atmosphere. - Use amber vials or wrap containers in aluminum foil to protect from light.
Precipitate Formation - Poor solubility of the compound in the chosen solvent at the storage temperature. - Degradation leading to insoluble byproducts. - Absorption of atmospheric CO2 to form carbamates.- Gently warm the solution to see if the precipitate redissolves (if it's a solubility issue). - Filter the solution before use if redissolving is not possible, and re-verify the concentration. - Consider using a different solvent or a co-solvent system to improve solubility. - For long-term storage, consider storing the compound as a solid and preparing solutions as needed.
Inconsistent Experimental Results Degradation of the (5-Bromo-2-methoxyphenyl)methanamine solution.- Verify the purity of the solution using an analytical technique such as HPLC or LC-MS. - Implement stricter storage and handling procedures as outlined in the FAQs. - Perform a stability study of your solution under your experimental conditions (see Experimental Protocols section).
Low Reaction Yield - Degradation of the starting material. - Inaccurate concentration of the solution due to degradation or solvent evaporation.- Confirm the purity and concentration of the solution before starting the reaction. <- Prepare the solution fresh for critical experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of (5-Bromo-2-methoxyphenyl)methanamine Solution

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and products.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of (5-Bromo-2-methoxyphenyl)methanamine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. After cooling, neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of (5-Bromo-2-methoxyphenyl)methanamine in an oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent to the initial concentration.

    • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp) for a defined period.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation

Table 1: Illustrative Stability Data for (5-Bromo-2-methoxyphenyl)methanamine (1 mg/mL in Acetonitrile) under Different Storage Conditions

(Note: The following data is for illustrative purposes only and is not based on experimental results.)

Storage ConditionTime PointPurity (%)Appearance
2-8°C, Dark, Sealed 0 days99.8Colorless
30 days99.5Colorless
90 days99.1Colorless
Room Temperature, Light 0 days99.8Colorless
7 days95.2Pale Yellow
30 days88.7Yellow
40°C, Dark 0 days99.8Colorless
7 days97.1Faint Yellow
30 days92.5Light Yellow

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unstable Solutions start Inconsistent Experimental Results or Solution Discoloration check_purity Verify Solution Purity (e.g., HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure prepare_fresh Prepare Fresh Solution is_pure->prepare_fresh No re_evaluate Re-evaluate Experimental Protocol for Other Sources of Error is_pure->re_evaluate If purity is high but results are still inconsistent end_good Proceed with Experiment is_pure->end_good Yes implement_best_practices Implement Best Practices: - Store at 2-8°C, protected from light - Use inert atmosphere - Use anhydrous solvents prepare_fresh->implement_best_practices re_evaluate->end_good conduct_stability Conduct a Forced Degradation Study implement_best_practices->conduct_stability end_bad Identify Degradation Products and Adjust Conditions conduct_stability->end_bad

Caption: Troubleshooting workflow for unstable solutions.

ExperimentalWorkflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photodegradation (UV Light) stress_conditions->photo analysis Analyze All Samples by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis compare Compare Stressed Samples to Control analysis->compare end Identify Degradation Products and Pathways compare->end

Caption: Forced degradation experimental workflow.

References

Optimization

Technical Support Center: N-Alkylation of Substituted Benzylamines

Welcome to the technical support center for the N-alkylation of substituted benzylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of substituted benzylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-alkylation of substituted benzylamines?

The N-alkylation of substituted benzylamines is a fundamental reaction in organic synthesis, but it can present several challenges. The most frequently encountered issues include:

  • Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary benzylamine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[1][2][3]

  • Low Conversion/Yield: Reactions may not proceed to completion, resulting in significant amounts of unreacted starting material.[4] This can be due to various factors including inappropriate reaction conditions, catalyst deactivation, or poor reagent solubility.

  • Side Reactions: Several side reactions can compete with the desired N-alkylation, reducing the yield of the target product. Common side reactions include:

    • Elimination Reactions: Particularly with secondary or tertiary alkyl halides, elimination (E2) can compete with substitution (SN2) to form alkenes.[1][5]

    • Hydrogenolysis and Decarbonylation: In catalytic systems, especially those using nickel catalysts, hydrogenolysis of the benzyl group to form toluene and decarbonylation of intermediate aldehydes can occur.[6]

  • Purification Difficulties: Separating the desired mono-alkylated product from the starting amine, over-alkylated products, and other byproducts can be challenging.[4]

Q2: How can I prevent or minimize the over-alkylation of my substituted benzylamine?

Preventing over-alkylation is critical for achieving a high yield of the desired secondary amine. Here are several strategies to control the reaction's selectivity:

  • Stoichiometry Control: Using an excess of the primary benzylamine relative to the alkylating agent can favor mono-alkylation. A common approach is to use 2 equivalents of the amine for every 1 equivalent of the alkyl halide.[7][8]

  • Choice of Base: The base plays a crucial role in selectivity.

    • Using a milder inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred over strong bases such as sodium hydride (NaH).[3]

    • Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting mono-N-alkylation, as its basicity and solubility in solvents like DMF help suppress di-alkylation.[7][8]

    • Sterically hindered, non-nucleophilic bases can also be employed to minimize side reactions.[9]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the secondary amine product reacting further.

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second alkylation more than the first.

Q3: My N-alkylation reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

Low conversion can be frustrating, but a systematic approach can help identify and resolve the issue. Consider the following factors:

  • Reagent Quality:

    • Alkylating Agent: Ensure the alkylating agent is pure and has not decomposed. Alkyl halides can be sensitive to light and moisture.

    • Solvent: Use anhydrous (dry) solvents, as water can interfere with the reaction, particularly when using strong bases or catalysts.[10]

    • Benzylamine: Impurities in the starting benzylamine can inhibit the reaction. Purification by distillation or salt formation and subsequent free-basing may be necessary.[11]

  • Reaction Conditions:

    • Base: The base may be too weak to deprotonate the amine effectively. If using a mild base like K₂CO₃ with a less reactive amine, a stronger base like Cs₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be necessary.[12]

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[12] If the reaction is sluggish at room temperature, gradually increasing the temperature should be considered.

    • Solvent: The reactants may not be sufficiently soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for SN2 reactions.[12][13]

  • Catalyst (if applicable):

    • Activity: If using a catalytic system (e.g., for reactions with alcohols), ensure the catalyst is active. Proper handling and storage are crucial.

    • Loading: The amount of catalyst can be critical. Adjusting the catalyst loading may be necessary.[12]

Troubleshooting Guides

Guide 1: Addressing Low Yields

This guide provides a logical workflow for troubleshooting low yields in the N-alkylation of substituted benzylamines.

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Assess Reagent Purity (Benzylamine, Alkylating Agent, Solvent) Start->CheckPurity ReviewConditions Review Reaction Conditions (Base, Solvent, Temperature, Stoichiometry) Start->ReviewConditions AnalyzeByproducts Analyze for Side Products (Over-alkylation, Elimination, etc.) Start->AnalyzeByproducts OptimizePurity Purify Reagents (e.g., Distill Benzylamine) CheckPurity->OptimizePurity Impure OptimizeConditions Optimize Conditions (e.g., Stronger Base, Higher Temp, Different Solvent) ReviewConditions->OptimizeConditions Suboptimal SuppressSideReactions Modify Conditions to Suppress Side Reactions (e.g., Adjust Stoichiometry, Lower Temp) AnalyzeByproducts->SuppressSideReactions Side Products Detected ImprovedYield Improved Yield OptimizePurity->ImprovedYield OptimizeConditions->ImprovedYield SuppressSideReactions->ImprovedYield

Caption: Troubleshooting workflow for low yields in N-alkylation.

Guide 2: Minimizing Over-alkylation

This decision tree helps in selecting the right strategy to improve selectivity for the desired mono-alkylated product.

OveralkylationTroubleshooting Start Significant Over-alkylation Detected CheckStoichiometry Is Benzylamine in Excess? Start->CheckStoichiometry CheckBase What Type of Base is Used? CheckStoichiometry->CheckBase Yes IncreaseAmine Increase Benzylamine to Alkylating Agent Ratio (e.g., 2:1) CheckStoichiometry->IncreaseAmine No CheckAddition How is the Alkylating Agent Added? CheckBase->CheckAddition Mild/Soluble UseMilderBase Switch to a Milder or More Soluble Base (e.g., K₂CO₃ or Cs₂CO₃) CheckBase->UseMilderBase Strong SlowAddition Add Alkylating Agent Slowly (e.g., via Syringe Pump) CheckAddition->SlowAddition All at Once ImprovedSelectivity Improved Selectivity CheckAddition->ImprovedSelectivity Slowly IncreaseAmine->ImprovedSelectivity UseMilderBase->ImprovedSelectivity SlowAddition->ImprovedSelectivity

Caption: Decision tree for minimizing over-alkylation.

Data Presentation

Table 1: Effect of Base on the N-Alkylation of p-Methoxybenzylamine with Benzyl Bromide
EntryBaseYield of Secondary Amine (%)Yield of Tertiary Amine (%)
1Cs₂CO₃953
2K₂CO₃4553
3Na₂CO₃4255
4Li₂CO₃3859
5KOH1583
6No Base1015

Reaction Conditions: p-methoxybenzylamine (2 equiv.), benzyl bromide (1 equiv.), base (1 equiv.), anhydrous DMF, 24 h. Data adapted from a study on Cs₂CO₃-promoted N-alkylation.[7]

Table 2: Optimization of Reaction Conditions for N-Alkylation of Aniline with Benzyl Alcohol
EntryCatalyst (1.0 mol%)Base (1.5 mmol)Temperature (°C)Time (h)Yield (%)
1NHC-Ir(III) 2aKOtBu1202055
2NHC-Ir(III) 2bKOtBu1202080
3NHC-Ir(III) 2cKOtBu1202072
4NHC-Ru(II) 3aKOtBu1202040
5NHC-Ir(III) 2bNaOtBu1202070
6NHC-Ir(III) 2bKOtBu1002065
7NHC-Ir(III) 2bKOtBu1202482

Reaction Conditions: Aniline (1.0 mmol), benzyl alcohol (1.5 mmol). Data adapted from a study on N-alkylation catalyzed by NHC-Ir(III) and NHC-Ru(II) complexes.[14]

Experimental Protocols

Protocol 1: Cs₂CO₃-Promoted Mono-N-Alkylation of a Substituted Benzylamine

This protocol describes a general procedure for the selective mono-N-alkylation of a primary benzylamine with an alkyl halide using cesium carbonate as the base.[7][8]

Materials:

  • Substituted benzylamine (2.0 equiv.)

  • Alkyl halide (1.0 equiv.)

  • Cesium carbonate (Cs₂CO₃) (1.0 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with a stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted benzylamine (2.0 equiv.) and anhydrous DMF.

  • Stir the solution until the amine is fully dissolved.

  • Add cesium carbonate (1.0 equiv.) to the solution.

  • Slowly add the alkyl halide (1.0 equiv.) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated benzylamine.

Protocol 2: Nickel-Catalyzed N-Alkylation of a Benzyl Alcohol with Aqueous Ammonia

This protocol is based on the "borrowing hydrogen" methodology for the synthesis of primary benzylamines from benzyl alcohols.[6][15][16]

Materials:

  • Substituted benzyl alcohol (1.0 mmol)

  • Aqueous ammonia (25 wt%)

  • Raney Ni catalyst

  • t-amyl alcohol (solvent)

  • Pressure-rated reaction vessel with a stir bar

Procedure:

  • To a pressure-rated reaction vessel, add the substituted benzyl alcohol (1.0 mmol), Raney Ni catalyst (e.g., 200 mg), and t-amyl alcohol (3 mL).

  • Add aqueous ammonia (25 wt%, e.g., 0.4 mL).

  • Seal the reaction vessel tightly.

  • Heat the reaction mixture to 180 °C with vigorous stirring for 24 hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the vessel in a fume hood.

  • Filter the reaction mixture to remove the catalyst.

  • The product can be isolated from the filtrate. One method involves evaporating the solvent and adding diethyl ether. The product can then be precipitated as its HCl salt by adding a solution of HCl in diethyl ether. The salt can be isolated by filtration.[6]

Signaling Pathways and Experimental Workflows

General Workflow for N-Alkylation and Work-up

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reagents Combine Benzylamine, Base, and Solvent AddAlkylHalide Add Alkylating Agent Reagents->AddAlkylHalide React Stir at Set Temperature and Time AddAlkylHalide->React Quench Quench Reaction (e.g., with Water) React->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: General experimental workflow for N-alkylation.

References

Troubleshooting

Technical Support Center: Production of (5-Bromo-2-methoxyphenyl)methanamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common scale-up issues encountered d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common scale-up issues encountered during the synthesis of (5-Bromo-2-methoxyphenyl)methanamine (CAS: 166530-78-5).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (5-Bromo-2-methoxyphenyl)methanamine on a laboratory scale?

A1: A prevalent laboratory-scale synthesis involves a two-step process starting from 2-methoxybenzaldehyde. The first step is the bromination of the aromatic ring to yield 5-bromo-2-methoxybenzaldehyde. The second step is the reductive amination of the resulting aldehyde to form the final product, (5-Bromo-2-methoxyphenyl)methanamine. An alternative route involves the reduction of 2-bromo-5-methoxybenzonitrile.[1]

Q2: What are the primary challenges when scaling up the bromination step?

A2: Key scale-up challenges for the bromination step include:

  • Use of Hazardous Reagents : Liquid bromine is volatile and highly toxic.[2] Using safer alternatives like N-bromosuccinimide (NBS) is often preferred for industrial production.[2][3]

  • Exothermic Reaction : The bromination reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Impurity Formation : Over-bromination (di-bromination) or formation of other positional isomers can occur, complicating purification.[2]

  • Difficult Purification : Removal of byproducts and residual brominating agents can be challenging at a large scale.[2]

Q3: Which reducing agents are suitable for converting the intermediate aldehyde/nitrile to the amine, and what are the scale-up concerns?

A3: For the reduction of the intermediate aldehyde or nitrile, common lab-scale reagents include borane-tetrahydrofuran complex (BH3-THF).[1] When scaling up, concerns include:

  • Handling of Reagents : Many reducing agents are pyrophoric or react violently with water, requiring an inert atmosphere and careful handling procedures.

  • Quenching : The quenching of the reaction (destroying excess reducing agent) can be highly exothermic and requires slow, controlled addition of the quenching agent (e.g., water, acid).

  • Product Isolation : Isolating the amine product from the aqueous workup can be challenging and may require multiple extractions.

Q4: What are the critical safety precautions for producing (5-Bromo-2-methoxyphenyl)methanamine?

A4: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Ventilation : Handle all reagents, especially volatile and toxic ones like bromine, in a well-ventilated fume hood.[4][5]

  • Incompatible Materials : Be aware of incompatible materials. For instance, the starting material 5-bromo-2-methoxybenzaldehyde is incompatible with strong oxidizing agents.[4]

  • Emergency Preparedness : Ensure eyewash stations and safety showers are readily accessible.[5]

Troubleshooting Guides

Issue 1: Low Yield in Bromination Step
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction using TLC or HPLC to confirm completion.[6] - Increase reaction time or moderately increase the temperature, keeping control over exotherms.[2] - Ensure the purity of the starting material (e.g., 2-methoxybenzaldehyde).
Formation of Byproducts - Lower the reaction temperature to improve selectivity.[2] - Control the stoichiometry; add the brominating agent slowly and portion-wise to avoid localized high concentrations.[6] - Consider alternative brominating agents. A comparison is provided in the table below.
Product Loss During Workup/Purification - Optimize the pH during aqueous washes to ensure the product remains in the organic layer. - If purifying by recrystallization, perform solvent screening to find a system that maximizes recovery and purity.
Comparison of Brominating Agents
Reagent Advantages Disadvantages Typical Conditions
Liquid Bromine (Br2) - High reactivity - Inexpensive- Highly toxic, volatile, and corrosive[2] - Difficult to handle on a large scale - Can lead to over-brominationIron powder catalysis, 70-80°C.[7]
N-Bromosuccinimide (NBS) - Solid, easier and safer to handle[2] - More selective, reducing byproduct formation- More expensive than liquid bromine - Requires an initiator (e.g., AIBN, light) for radical reactions, but not for electrophilic aromatic substitution.[3]Acetonitrile or THF solvent, room temperature.[2][8]
Issue 2: Poor Purity of Final Amine Product
Potential Cause Suggested Solution
Incomplete Reduction - Ensure sufficient molar equivalents of the reducing agent are used. - Allow for adequate reaction time. Monitor by TLC/HPLC.
Impurities from Previous Step - Ensure the purity of the intermediate (5-bromo-2-methoxybenzaldehyde) is high before proceeding to the reduction step. Recrystallize or chromatograph the intermediate if necessary.
Degradation During Workup - Avoid overly acidic or basic conditions during workup if the product is sensitive. - Minimize exposure to high temperatures during solvent removal. Use a rotary evaporator under reduced pressure.
Ineffective Final Purification - For solids, screen for an optimal recrystallization solvent. - For oils, consider silica gel column chromatography for lab scale, or explore distillation under high vacuum for larger scales if the product is thermally stable. The crude product can be purified by silica gel column chromatography.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde

This protocol is adapted from procedures for similar aromatic brominations.[8]

  • Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, addition funnel, and thermometer, dissolve 2-methoxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetonitrile (approx. 10 mL per gram of starting material).

  • Cooling : Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition : Dissolve N-bromosuccinimide (NBS) (1.1 eq.) in acetonitrile and add it slowly to the reaction mixture via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup : Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Protocol 2: Synthesis of (5-Bromo-2-methoxyphenyl)methanamine

This protocol is based on the reduction of a nitrile, but a similar procedure using the aldehyde and a nitrogen source (reductive amination) can be employed. This specific example is for the reduction of a nitrile using borane.[1]

  • Reaction Setup : In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-bromo-2-methoxybenzonitrile (1.0 eq.) in dry tetrahydrofuran (THF).

  • Cooling : Cool the solution in an ice bath to 0°C.

  • Reagent Addition : Slowly add borane-tetrahydrofuran complex solution (1.0 M in THF, approx. 1.6 eq.) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching : Carefully and slowly quench the reaction by adding ice water, followed by a saturated aqueous sodium carbonate solution. Caution : This can be highly exothermic and generate hydrogen gas.

  • Isolation : Remove the THF by distillation under reduced pressure. Extract the remaining aqueous residue multiple times with ethyl acetate.

  • Purification : Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the target amine.

Visualizations

Synthesis Pathway

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2-Methoxybenzaldehyde B 5-Bromo-2-methoxybenzaldehyde A->B Step 1: Bromination Reagent: NBS Solvent: Acetonitrile C (5-Bromo-2-methoxyphenyl)methanamine B->C Step 2: Reductive Amination Reagent: NH3, H2/Catalyst or BH3-THF Solvent: THF/Methanol

Caption: Proposed synthesis pathway for (5-Bromo-2-methoxyphenyl)methanamine.

Experimental Workflow: Reductive Amination

G start Start setup 1. Set up flame-dried flask under inert atmosphere start->setup charge 2. Charge intermediate and dry solvent (THF) setup->charge cool 3. Cool reaction mixture to 0°C charge->cool add 4. Add reducing agent dropwise cool->add react 5. Stir at room temperature overnight & monitor add->react quench 6. Quench reaction slowly with ice water react->quench extract 7. Perform aqueous workup and extract with EtOAc quench->extract purify 8. Dry, concentrate, and purify by chromatography extract->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for the reductive amination/reduction step.

Troubleshooting Logic: Low Purity

G problem Problem: Low Purity of Final Product cause1 Impure Starting Intermediate? problem->cause1 cause2 Incomplete Reaction? problem->cause2 cause3 Ineffective Purification? problem->cause3 solution1 Solution: Purify intermediate via recrystallization/chromatography. cause1->solution1 Yes solution2 Solution: - Increase reaction time. - Add more reducing agent. cause2->solution2 Yes solution3 Solution: - Optimize recrystallization solvent. - Improve chromatography conditions. cause3->solution3 Yes

Caption: Decision tree for troubleshooting low product purity.

References

Optimization

Technical Support Center: Controlled Aniline Bromination

Welcome to the Technical Support Center for aniline synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on avoiding over-bromination during th...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aniline synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on avoiding over-bromination during the synthesis of bromoanilines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the selective and efficient monobromination of aniline.

Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of aniline and its derivatives.

Issue 1: Rapid formation of a white precipitate and low yield of the desired monobrominated product.

  • Solution:

    • Protect the Amino Group: The most effective strategy is to decrease the activating effect of the amino group by converting it into an acetamide through acetylation with acetic anhydride.[3][4] The resulting acetanilide is less reactive, allowing for controlled monobromination.[5]

    • Control Reaction Conditions: While less effective on its own for aniline, lowering the reaction temperature and using a less polar solvent can help to moderate the reaction rate.[6]

Issue 2: The reaction mixture turns dark brown or black.

  • Possible Cause: Oxidation of the aniline starting material. Aniline is susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[4][7]

  • Solution:

    • Use Freshly Distilled Aniline: Ensure the purity of the starting material by using freshly distilled, colorless aniline.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.

    • Addition of Zinc Dust: During acetylation, a small amount of zinc dust can be added to prevent the oxidation of aniline.[8]

Issue 3: Low yield of p-bromoaniline after the hydrolysis of p-bromoacetanilide.

  • Possible Cause: Incomplete hydrolysis of the amide.

  • Solution:

    • Ensure Sufficient Reaction Time and Temperature: The hydrolysis of the amide bond requires heating under acidic or basic conditions. Refluxing for an adequate period (typically 1-2 hours) is necessary for the reaction to go to completion.[9][10]

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting p-bromoacetanilide.

    • Proper Work-up: After hydrolysis, the reaction mixture needs to be neutralized to precipitate the p-bromoaniline product. Ensure the pH is adjusted correctly to maximize precipitation.[9]

Issue 4: Presence of ortho-bromoaniline as a significant impurity.

  • Possible Cause: While the acetamido group is para-directing due to steric hindrance, some ortho-substitution can still occur.[11][12]

  • Solution:

    • Purification: The para-isomer is the major product and can typically be separated from the ortho-isomer by recrystallization, taking advantage of differences in solubility and crystal packing.

    • Reaction Conditions: The ratio of para to ortho product can be influenced by the solvent and temperature. Careful control of these parameters can help to maximize the yield of the desired para-isomer.

Frequently Asked Questions (FAQs)

Q1: Why is aniline so reactive towards bromination?

Q2: What is the primary product of direct bromination of aniline with bromine water?

A2: Direct bromination of aniline with an excess of bromine water at room temperature typically yields 2,4,6-tribromoaniline as a white precipitate.[13][14]

Q3: How does protecting the amino group as an acetamide prevent over-bromination?

Q4: What are the key steps for the synthesis of p-bromoaniline from aniline?

A4: The synthesis is a three-step process:

  • Acetylation: Protection of the amino group of aniline by reacting it with acetic anhydride to form acetanilide.

  • Bromination: Electrophilic aromatic substitution of acetanilide with bromine in a solvent like acetic acid to yield p-bromoacetanilide.

  • Hydrolysis: Deprotection of the amino group by acid- or base-catalyzed hydrolysis of p-bromoacetanilide to give the final product, p-bromoaniline.[10][15]

Q5: Are there alternative brominating agents to molecular bromine (Br₂)?

A5: Yes, N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are common alternatives.[16][17] These reagents are solids, making them easier and safer to handle than liquid bromine.[16] They can provide a slow, controlled release of the electrophilic bromine species, which can help in preventing over-bromination and improving selectivity.

Data Presentation

The following tables summarize quantitative data for the bromination of aniline and acetanilide under various conditions.

Table 1: Comparison of Bromination of Aniline vs. Acetanilide

SubstrateBrominating AgentSolventProduct(s)YieldReference(s)
AnilineBr₂ in H₂OWater2,4,6-TribromoanilineHigh (often quantitative precipitation)[1][13]
AcetanilideBr₂ in Acetic AcidAcetic Acidp-Bromoacetanilide (major), o-Bromoacetanilide (minor)High (typically >80% for p-isomer)[11]

Table 2: Regioselectivity in the Bromination of Acetanilide

Brominating AgentSolventpara:ortho RatioCommentsReference(s)
Br₂Acetic Acid~4:1Steric hindrance from the acetamido group favors para substitution.[11]
NBSAcetonitrileHighly para-selectiveNBS is a milder brominating agent, often leading to cleaner reactions.[18]
DBDMHAcetic AcidHigh para-selectivityDBDMH is an efficient and safe alternative to liquid bromine.[16]

Experimental Protocols

Protocol 1: Acetylation of Aniline to Acetanilide

  • Materials:

    • Aniline (freshly distilled)

    • Acetic anhydride

    • Glacial acetic acid

    • Zinc dust (optional)

    • Ice-cold water

  • Procedure:

    • In a fume hood, add 5.0 mL of aniline to a 100 mL flask.

    • To this, add 10 mL of glacial acetic acid.

    • Slowly add 6.0 mL of acetic anhydride to the aniline solution with constant swirling. A small amount of zinc dust can be added to prevent oxidation.[8]

    • The reaction is exothermic. After the initial heat has subsided, gently warm the mixture in a water bath at about 50-60°C for 15-20 minutes.

    • Pour the warm reaction mixture into a beaker containing approximately 100 mL of ice-cold water with vigorous stirring.

    • Acetanilide will precipitate as a white solid.

    • Collect the crude acetanilide by vacuum filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from hot water or an ethanol-water mixture. Dry the purified crystals.[8][19]

Protocol 2: Bromination of Acetanilide to p-Bromoacetanilide

  • Materials:

    • Acetanilide

    • Glacial acetic acid

    • Bromine

  • Procedure:

    • In a fume hood, dissolve 5.0 g of dry acetanilide in 20 mL of glacial acetic acid in an Erlenmeyer flask.

    • In a separate container, prepare a solution of 1.8 mL of bromine in 10 mL of glacial acetic acid.

    • Cool the acetanilide solution in an ice bath.

    • Slowly, and with constant stirring, add the bromine solution dropwise to the cooled acetanilide solution. Maintain the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 15-20 minutes.

    • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

    • If the solution has a yellow or orange color due to excess bromine, add a few drops of a sodium bisulfite solution until the color disappears.

    • Collect the precipitated p-bromoacetanilide by vacuum filtration and wash thoroughly with cold water.

    • The crude product can be recrystallized from ethanol to obtain pure p-bromoacetanilide.[10]

Protocol 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • Materials:

    • p-Bromoacetanilide

    • Concentrated Hydrochloric Acid (or Sodium Hydroxide for basic hydrolysis)

    • Ethanol (optional, for solubility)

  • Procedure (Acid Hydrolysis):

    • Place 4.0 g of p-bromoacetanilide in a round-bottom flask.

    • Add 20 mL of a 1:1 mixture of concentrated hydrochloric acid and water. If the starting material has low solubility, a small amount of ethanol can be added.

    • Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • Slowly and carefully, add a concentrated solution of sodium hydroxide with cooling until the solution is strongly alkaline (check with pH paper).

    • p-Bromoaniline will precipitate as a solid.

    • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

    • The crude p-bromoaniline can be purified by recrystallization from an ethanol-water mixture.[9][10]

Visualizations

The following diagrams illustrate the key chemical pathways and logical workflows involved in the controlled bromination of aniline.

Bromination_Pathway Aniline Aniline (Highly Activated) Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide Acetylation (Protection) Tribromoaniline 2,4,6-Tribromoaniline (Over-bromination Product) Aniline->Tribromoaniline Direct Bromination (Uncontrolled) p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Bromination p_Bromoaniline p-Bromoaniline (Monobrominated Product) p_Bromoacetanilide->p_Bromoaniline Hydrolysis (Deprotection)

Caption: Controlled vs. Uncontrolled Bromination of Aniline.

Troubleshooting_Workflow start Low Yield of Monobrominated Product check_precipitate Immediate White Precipitate? start->check_precipitate over_bromination Over-bromination Occurred check_precipitate->over_bromination Yes check_hydrolysis Low Yield After Hydrolysis? check_precipitate->check_hydrolysis No protect_amine Protect Amino Group (Acetylation) over_bromination->protect_amine end Improved Yield of p-Bromoaniline protect_amine->end incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Yes check_impurities Presence of ortho-isomer? check_hydrolysis->check_impurities No optimize_hydrolysis Increase Reflux Time/Temp Monitor with TLC incomplete_hydrolysis->optimize_hydrolysis optimize_hydrolysis->end purify Recrystallize to Separate Isomers check_impurities->purify Yes check_impurities->end No purify->end

Caption: Troubleshooting Logic for Low Yield in Aniline Monobromination.

Experimental_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection aniline Aniline acetylation React with Acetic Anhydride aniline->acetylation acetanilide Acetanilide acetylation->acetanilide bromination React with Bromine acetanilide->bromination p_bromoacetanilide p-Bromoacetanilide bromination->p_bromoacetanilide hydrolysis Acid/Base Hydrolysis p_bromoacetanilide->hydrolysis p_bromoaniline p-Bromoaniline hydrolysis->p_bromoaniline

Caption: Experimental Workflow for p-Bromoaniline Synthesis.

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Substituted Benzylamine Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of substituted benzylamine derivatives.

Troubleshooting Guides

Reductive Amination

Q1: I am getting a low yield of my desired benzylamine derivative. What are the potential causes and solutions?

A1: Low yields in reductive amination can arise from several factors:

  • Inefficient Imine Formation: The reaction proceeds via an imine or iminium ion intermediate.[1] If imine formation is not efficient, the starting aldehyde or ketone may be reduced to the corresponding alcohol, lowering the yield of the desired amine.

    • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine. Using a dehydrating agent like molecular sieves can be beneficial.[1] Allowing the aldehyde/ketone and amine to stir together for a period before adding the reducing agent can also improve imine formation.[2][3]

  • Aldehyde/Ketone Reduction: The reducing agent can directly reduce the starting carbonyl compound.[4]

    • Solution: Choose a reducing agent that is more selective for the imine over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for this reason.[3] If using a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to allow for complete imine formation before its addition.[2][3][4]

  • Over-alkylation: The newly formed primary or secondary benzylamine can react further with the starting aldehyde to form secondary or tertiary amines as byproducts.[5][6]

    • Solution: Using an excess of the amine starting material can help to minimize this side reaction.

Q2: I am observing the formation of significant amounts of dibenzylamine or tribenzylamine byproducts. How can I suppress this?

A2: The formation of over-alkylation products is a common challenge.[5][6] The primary amine product is often more nucleophilic than the starting amine, leading to further reaction.

  • Control Stoichiometry: Using a significant excess of ammonia or the primary amine can favor the formation of the primary benzylamine.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the subsequent alkylation reactions more than the initial desired reaction.

  • Stepwise Procedure: In some cases, a stepwise approach where the imine is formed first, isolated, and then reduced can provide better control and minimize over-alkylation.[7]

Q3: My purification is difficult due to the presence of unreacted starting materials and byproducts. What are some effective purification strategies?

A3: Purification of benzylamines can be challenging due to their basic nature.

  • Acid-Base Extraction: Benzylamines can be protonated with an acid (e.g., dilute HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common method. However, tailing can be an issue due to the basicity of the amine. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.

  • Distillation: For volatile benzylamines, vacuum distillation can be an effective purification method.[2][8]

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination reaction is not proceeding to completion or giving a low yield. What should I troubleshoot?

A1: Several factors can contribute to low yields in Buchwald-Hartwig aminations:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[9] The choice of ligand is also critical for catalyst stability and activity.[9][10]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle.[9] For many benzylamine syntheses, bulky, electron-rich phosphine ligands are effective.[9] The optimal ligand can depend on the specific aryl halide and amine being coupled.[11]

  • Incorrect Base: The base is essential for the deprotonation of the amine.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9][11] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher temperatures.[9]

  • Solvent Effects: The solvent must be anhydrous and degassed. Toluene is a common choice, but other solvents like dioxane or THF can also be used.[9][10][12] The solubility of all components in the chosen solvent is important.

Q2: I am using an aryl iodide and the reaction is sluggish. Why is this happening and what can I do?

A2: While aryl iodides are generally more reactive in oxidative addition, the iodide anion generated during the reaction can have an inhibitory effect on the palladium catalyst.[9][11]

  • Ligand Optimization: Using ligands that promote a faster rate of reductive elimination can help to mitigate this inhibition.

  • Additives: In some cases, the addition of iodide scavengers can be beneficial, although this is not a common practice.

Q3: How can I synthesize a primary benzylamine using Buchwald-Hartwig amination?

A3: Directly using ammonia as a coupling partner in Buchwald-Hartwig reactions can be challenging due to its strong coordination to the palladium catalyst.[10][13]

  • Ammonia Equivalents: Reagents that act as ammonia equivalents are often used. Benzophenone imine is a common choice, and the resulting imine can be hydrolyzed to the primary amine.[10][12]

  • Specialized Catalyst Systems: Specific ligands, such as Josiphos-type ligands, have been developed to facilitate the direct coupling of ammonia.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of reductive amination for synthesizing substituted benzylamines?

A1: Reductive amination is a widely used and versatile method with several advantages:

  • Readily Available Starting Materials: It utilizes common and often inexpensive aldehydes, ketones, and amines.

  • Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups.

  • One-Pot Procedure: The reaction can often be carried out in a single step, which is efficient in terms of time and resources.[1]

Q2: What are the key advantages of the Buchwald-Hartwig amination?

A2: The Buchwald-Hartwig amination has become a powerful tool for C-N bond formation due to:

  • High Functional Group Tolerance: It is compatible with a wide array of functional groups that might not be stable under the conditions of other amination methods.[10]

  • Synthesis of Aryl Amines: It is particularly effective for the synthesis of aryl amines, which can be challenging to prepare via other methods like nucleophilic aromatic substitution.[10]

  • Milder Conditions: Compared to classical methods like the Goldberg reaction, Buchwald-Hartwig amination often proceeds under milder conditions.[10]

Q3: How do I choose between reductive amination and Buchwald-Hartwig amination for my target benzylamine derivative?

A3: The choice of method depends on the specific structure of your target molecule:

  • Choose Reductive Amination when: Your target can be disconnected to a suitable aldehyde/ketone and an amine, and the starting materials are readily available. It is generally a more cost-effective method for many benzylamine derivatives.

  • Choose Buchwald-Hartwig Amination when: You need to form a C-N bond between an aromatic ring (from an aryl halide or triflate) and an amine. This is especially useful when the aromatic ring is not amenable to nucleophilic aromatic substitution.

Q4: Can solvent and temperature significantly impact the outcome of these reactions?

A4: Yes, both solvent and temperature are critical parameters.

  • Solvent: The solvent affects the solubility of reagents and the stability of intermediates.[14][15] Anhydrous and degassed solvents are crucial for many catalytic reactions like Buchwald-Hartwig amination.[9] In some cases, the choice of solvent can dramatically alter the product distribution.[15]

  • Temperature: Reaction temperature influences the reaction rate. Higher temperatures can sometimes lead to the formation of undesired byproducts or catalyst decomposition.[6][14] It is often necessary to optimize the temperature for a specific transformation to maximize the yield of the desired product.

Data Presentation

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentCommon SolventsKey AdvantagesConsiderations
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive and readily available.[2][3]Can reduce aldehydes and ketones; add after imine formation.[3][4]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileMore selective for imines over carbonyls; stable in mildly acidic conditions.[1][3]Generates toxic cyanide byproducts upon workup.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, DichloroethaneHighly selective for imines; effective for a wide range of substrates.[3]Moisture-sensitive.
Catalytic Hydrogenation (H₂)Methanol, Ethanol"Green" reducing agent; high pressure may be required.[2]Can reduce other functional groups (e.g., nitro, alkenes).[1]

Table 2: Influence of Reaction Parameters on Buchwald-Hartwig Amination Yield

ParameterCondition ACondition BTypical Outcome
Ligand Simple phosphine (e.g., PPh₃)Bulky, electron-rich phosphine (e.g., XPhos)Bulky ligands often give higher yields by promoting reductive elimination and stabilizing the catalyst.[9]
Base Weak inorganic base (e.g., K₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu)Strong bases are generally more effective but may not be compatible with sensitive functional groups.[9][11]
Solvent Protic (e.g., Ethanol)Aprotic, anhydrous (e.g., Toluene)Aprotic, anhydrous solvents are essential to prevent catalyst deactivation and side reactions.[9]
Temperature Room Temperature80-110 °CHigher temperatures are often required, especially for less reactive aryl chlorides.[11]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol describes the synthesis of a substituted benzylamine from a benzaldehyde derivative and a primary amine.

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Primary Amine (1.2 eq)

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 eq) and the primary amine (1.2 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[2]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation.[2]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary amine.

Materials:

  • Aryl Bromide (1.0 eq)

  • Primary Amine (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous, degassed)

  • Diethyl Ether

  • Saturated Ammonium Chloride Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl bromide (1.0 eq) and the primary amine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow_reductive_amination cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_aldehyde Substituted Benzaldehyde mix Mix and Stir (Imine Formation) start_aldehyde->mix start_amine Primary Amine start_amine->mix solvent_methanol Anhydrous Methanol solvent_methanol->mix cool Cool to 0°C mix->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir_rt Stir at RT add_nabh4->stir_rt quench Quench with Water stir_rt->quench concentrate Concentrate quench->concentrate extract Extract with Dichloromethane concentrate->extract wash Wash extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography/ Distillation dry->purify product Substituted Benzylamine purify->product

Caption: Experimental workflow for reductive amination.

troubleshooting_logic_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Benzylamine Derivative cause1 Inefficient Imine Formation start->cause1 cause2 Aldehyde/ Ketone Reduction start->cause2 cause3 Over-alkylation start->cause3 cause4 Catalyst Deactivation (Buchwald-Hartwig) start->cause4 sol1 Use Anhydrous Conditions/ Dehydrating Agent cause1->sol1 sol2 Use Selective Reducing Agent (e.g., NaBH(OAc)₃) cause2->sol2 sol3 Use Excess Amine/ Control Stoichiometry cause3->sol3 sol4 Use Anhydrous/Degassed Solvents & Inert Atmosphere cause4->sol4

References

Reference Data & Comparative Studies

Validation

Validating the Structure of (5-Bromo-2-methoxyphenyl)methanamine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structural validation of (5-Bromo-2-methoxyphenyl)methanamine and its derivatives. By presenting key exper...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of (5-Bromo-2-methoxyphenyl)methanamine and its derivatives. By presenting key experimental data alongside detailed methodologies, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel organic compounds. The structural elucidation of such molecules is a critical step in drug discovery and development, ensuring the correct molecular architecture for subsequent biological evaluation.

Comparative Analysis of Spectroscopic and Crystallographic Data

The definitive identification of a novel compound relies on a combination of spectroscopic and crystallographic techniques. Below is a comparison of expected data for (5-Bromo-2-methoxyphenyl)methanamine with published data for structurally related compounds.

Table 1: Comparison of Key Spectroscopic Data

Technique (5-Bromo-2-methoxyphenyl)methanamine (Expected) (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide[1] N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide[2]
¹H NMR (ppm) δ ~3.8 (s, 3H, OCH₃), ~3.9 (s, 2H, CH₂NH₂), ~6.8 (d, 1H, Ar-H), ~7.3 (dd, 1H, Ar-H), ~7.5 (d, 1H, Ar-H)δ 3.85 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 6.99 (d, 1H), 7.42 (dd, 1H), 8.01 (d, 1H), 8.35 (s, 1H), 11.66 (s, 1H)δ 3.77 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 6.89-6.95 (m, 3H), 7.14 (s, 1H), 7.67 (d, 2H)
¹³C NMR (ppm) δ ~56 (OCH₃), ~45 (CH₂NH₂), ~112, ~115, ~129, ~132 (Ar-C), ~156 (Ar-C-O)δ 55.3, 55.8, 112.1, 114.3, 116.1, 126.1, 128.9, 131.9, 133.2, 147.9, 157.8, 162.5, 163.0δ 55.5, 56.0, 56.2, 113.8, 114.6, 115.0, 116.7, 130.0, 130.1, 131.7, 148.0, 149.7, 163.1
Mass Spec (m/z) Expected [M]+ at 215/217 (Br isotope pattern)[M-H]⁻ at 362.0[M+H]⁺ at 488.0373 and 490.0353

Table 2: Comparative Crystallographic Data

Parameter 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[3] (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide[1]
Chemical Formula C₁₂H₉BrFNOC₁₆H₁₅BrN₂O₃
Molecular Weight 282.11 g/mol 363.21 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 3.9376 (4)12.438 (4)
b (Å) 20.999 (3)16.684 (6)
c (Å) 13.2700 (15)7.863 (3)
β (°) 95.035 (7)108.218 (6)
Volume (ų) 1093.0 (2)1549.8 (9)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the key analytical techniques used in the structural elucidation of novel organic compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans are common, with proton decoupling.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). For electrospray ionization (ESI), the sample is introduced at a flow rate of 5-10 µL/min. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.[7]

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of reflection intensities. Solve the crystal structure using direct methods and refine the structural model against the experimental data to obtain an accurate three-dimensional atomic arrangement.[7]

Visualizing the Workflow

A systematic approach is essential for the successful structural validation of a newly synthesized compound. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS XRay Single-Crystal X-ray Diffraction (if possible) Purification->XRay Interpretation Spectral Interpretation & Data Analysis NMR->Interpretation MS->Interpretation XRay->Interpretation Comparison Comparison with Expected/Related Structures Interpretation->Comparison Validation Structure Validated Comparison->Validation

Caption: Experimental workflow for the structural validation of a novel organic compound.

Signaling Pathway Context

While the primary focus of this guide is structural validation, understanding the potential biological context of (5-Bromo-2-methoxyphenyl)methanamine derivatives is crucial for drug development. Many methanamine derivatives are known to interact with various biological targets. For instance, some are agonists or antagonists of serotonin (5-HT) receptors, which are implicated in a variety of neurological processes.[8]

signaling_pathway Ligand (5-Bromo-2-methoxyphenyl)methanamine Derivative Receptor Target Receptor (e.g., 5-HT₂A) Ligand->Receptor GProtein G-Protein Activation Receptor->GProtein Effector Effector Enzyme (e.g., PLC) GProtein->Effector SecondMessenger Second Messenger Production (e.g., IP₃, DAG) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

References

Comparative

A Comparative Guide to the Efficacy of Substituted Benzylamines

For Researchers, Scientists, and Drug Development Professionals Substituted benzylamines represent a versatile class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug dis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzylamines represent a versatile class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. Their efficacy spans multiple therapeutic areas, from infectious diseases to oncology and neuropharmacology. This guide provides a comparative analysis of the performance of various substituted benzylamines, supported by experimental data, to aid researchers in navigating the chemical space and identifying promising lead compounds.

Antifungal Activity of Phenyl-Substituted Benzylamines

Phenyl-substituted benzylamines have demonstrated significant potential as antifungal agents, particularly against opportunistic pathogens like Candida albicans. The mechanism of action for many of these compounds involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the cell membrane integrity leads to fungal cell death.

A study on the structure-activity relationships of phenyl-substituted benzylamine antimycotics revealed that linking two phenyl rings with a quaternary carbon atom resulted in highly potent compounds.[1]

Quantitative Comparison of Antifungal Benzylamines
CompoundTarget OrganismMIC (µg/mL)Reference
ButenafineTrichophyton spp.0.0015 - 0.05[2]
Aspergillus spp.0.025 - 0.78[2]
Candida albicans3.13 - >100[2]
TerbinafineTrichophyton spp.0.001 - 0.05[3]
Benzylamine with aromatic ether side chainCandida glabrataComparable to Terbinafine[4]
Benzylamine with short alkyl ether side chainCandida glabrataComparable to Terbinafine[4]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: The benzylamine compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control, as determined visually or spectrophotometrically.[5][6][7]

Squalene Epoxidase Inhibition Pathway

Squalene_Epoxidase_Inhibition Squalene Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Substituted Benzylamines Substituted Benzylamines Squalene Epoxidase Squalene Epoxidase Substituted Benzylamines->Squalene Epoxidase Inhibition

Caption: Inhibition of squalene epoxidase by substituted benzylamines disrupts ergosterol synthesis.

Activity Against Mycobacterium tuberculosis

Several novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The in vitro activity is typically determined using the Microplate Alamar Blue Assay (MABA).

Quantitative Comparison of Anti-Mtb Benzylamines
Compound SeriesMtb StrainMIC90 (µM)Reference
3-Ethoxy-2-hydroxy-N-(substituted phenyl)benzylaminesH37Rv> 20 to < 28[8][9]
Compound 2c (2-fluorophenyl substituent)H37Rv20.04[8]
Compound 2e (2-methoxyphenyl substituent)H37Rv20.04[8]
Compound 2fH37Rv> 125[8]
Substituted benzyloxy-benzylamine scaffoldK204 & H37RvLow-μM Eis inhibition, but poor cell penetration[10]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.

  • Plate Setup: 100 µL of sterile deionized water is added to the outer wells of a 96-well plate to prevent evaporation. The test compounds are serially diluted in Middlebrook 7H9 broth in the inner wells.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and adjusted to a McFarland standard of 1.0. This is then diluted 1:20.

  • Inoculation: 100 µL of the diluted bacterial suspension is added to the wells containing the test compounds. Drug-free control wells are also included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Assay Development: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plate is re-incubated for 24 hours.

  • MIC Determination: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[11][12][13][14]

MABA Experimental Workflow

MABA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_readout Readout Compound_Dilution Serial Dilution of Benzylamines Inoculation Inoculate Plates Compound_Dilution->Inoculation Mtb_Inoculum Prepare M. tuberculosis Inoculum Mtb_Inoculum->Inoculation Incubate_7_days Incubate at 37°C for 7 days Inoculation->Incubate_7_days Add_Alamar_Blue Add Alamar Blue & Tween 80 Incubate_7_days->Add_Alamar_Blue Incubate_24h Incubate for 24 hours Add_Alamar_Blue->Incubate_24h Read_Results Read Color Change (Blue vs. Pink) Incubate_24h->Read_Results

Caption: Workflow for determining the MIC of benzylamines against M. tuberculosis using MABA.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

Substituted aryl benzylamines have emerged as potent and selective inhibitors of 17β-HSD3, an enzyme crucial for testosterone biosynthesis and a key target in prostate cancer therapy.

Quantitative Comparison of 17β-HSD3 Inhibitors
CompoundIC50 (nM)Selectivity over 17β-HSD2Reference
N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (1)900Selective[15]
Compound 2976Selective[15]
Compound 3074Selective[15]
S-(+)-enantiomer (32)370Selective[15]
STX2171200Not specified[15]
Experimental Protocol: 17β-HSD3 Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of androstenedione to testosterone by 17β-HSD3.

  • Enzyme and Substrate Preparation: Recombinant human 17β-HSD3 enzyme is used. The substrate, [³H]-androstenedione, is prepared in the assay buffer.

  • Compound Incubation: The test benzylamine compounds are pre-incubated with the enzyme in the presence of the cofactor NADPH.

  • Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a strong acid or organic solvent.

  • Product Separation and Detection: The product, [³H]-testosterone, is separated from the substrate using techniques like thin-layer chromatography (TLC) or scintillation proximity assay (SPA).

  • IC50 Determination: The amount of radioactivity corresponding to the product is measured. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.[16][17][18][19][20]

Monoamine Transporter (MAT) Ligands

N-substituted iodo-benzylamine analogs are potent ligands for monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical targets in neuropharmacology for treating various psychiatric and neurological disorders.

Quantitative Comparison of Benzylamine MAT Ligands
CompoundTargetKi (nM)IC50 (nM)Reference
TN-05SERT668-[21]
NET323-[21]
DAT>10,000-[21]
TN-13NET215-[21]
DAT780-[21]
SERT>10,000-[21]
3d (3β-(4-methylphenyl)-2β-(4-methylphenyl)tropane)DAT-1.23[22]
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test benzylamine compounds.

  • Substrate Addition: A radiolabeled substrate ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) is added to initiate uptake.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated inside the cells is measured using a scintillation counter.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the specific uptake (IC50) is determined by non-linear regression analysis.[23][24][25]

Monoamine Transporter Reuptake Mechanism and Inhibition

MAT_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) MAT Monoamine Transporter (DAT, SERT, NET) Neurotransmitter->MAT Reuptake Vesicle Synaptic Vesicle MAT->Vesicle Repackaging Substituted Benzylamines Substituted Benzylamines Substituted Benzylamines->MAT Inhibition

References

Validation

Bromo vs. Chloro-Substituted Methoxyphenylamines: A Comparative Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of bioactive molecules. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of bioactive molecules. This guide provides a comparative analysis of the biological activities of bromo- and chloro-substituted methoxyphenylamines, drawing upon experimental data from closely related compound series to elucidate structure-activity relationships. While a direct head-to-head comparison across a broad range of simple methoxyphenylamines is not extensively available in the literature, this document synthesizes findings from studies on N-(methoxyphenyl)acetamides and 2,5-dimethoxyphenylpiperidines to offer valuable insights for researchers in the field.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data for bromo- and chloro-substituted analogues of N-(4-methoxyphenyl)acetamide and 2,5-dimethoxyphenylpiperidines.

Table 1: Comparative Cytotoxicity of Halogenated N-(4-methoxyphenyl)acetamides against HeLa Cancer Cells

CompoundHalogen SubstituentIC50 (µM)Reference
2-chloro-N-(4-methoxyphenyl)acetamideChloro>1000[1]
2-bromo-N-(4-methoxyphenyl)acetamideBromoData not available-

Note: Direct comparative cytotoxicity data for a bromo-analogue was not found in the reviewed literature. The high IC50 value of the chloro-derivative suggests low cytotoxicity for this specific scaffold.

Table 2: Comparative 5-HT2A Receptor Agonist Potency of Halogenated 2,5-Dimethoxyphenylpiperidines

CompoundHalogen at 4-position5-HT2A EC50 (nM)5-HT2A % EmaxReference
Analogue 6euBromo1.398[2]
Analogue 8euChloro1.5100[2]

This data indicates that for the 2,5-dimethoxyphenylpiperidine scaffold, bromo- and chloro-substituents at the 4-position result in comparable agonist potency at the 5-HT2A receptor.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

1. Cell Plating:

  • Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions.

  • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[4]

3. Incubation:

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

4. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5]

5. Absorbance Measurement and Data Analysis:

  • Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5]

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the agonist-induced increase in intracellular calcium concentration via activation of the 5-HT2A receptor.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

  • Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

2. Fluorescent Dye Loading:

  • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 1 hour.

3. Compound Addition:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add the compound dilutions to the wells and immediately begin measuring fluorescence.

4. Data Acquisition and Analysis:

  • Monitor fluorescence intensity over time to detect changes in intracellular calcium levels.

  • The maximum fluorescence signal is used to determine the agonist response.

  • Generate dose-response curves and calculate EC50 and Emax values using non-linear regression analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for cytotoxicity testing and a generalized signaling pathway potentially involved in the cellular response to these compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response ligand Halogenated Methoxyphenylamine receptor Serotonin Receptor (e.g., 5-HT2A) ligand->receptor g_protein Gq/11 Activation receptor->g_protein plc PLC Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release cellular_effects Cellular Effects (e.g., Cytotoxicity, Neurotransmission) ca_release->cellular_effects

Caption: Generalized 5-HT2A receptor signaling pathway.

References

Comparative

Spectroscopic Validation of (5-Bromo-2-methoxyphenyl)methanamine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the spectroscopic data for (5-Bromo-2-methoxyphenyl)methanamine against two commercially available structural...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for (5-Bromo-2-methoxyphenyl)methanamine against two commercially available structural isomers, 4-methoxybenzylamine and 3-methoxybenzylamine. The aim is to offer a comprehensive spectroscopic validation framework for researchers working with this compound. This document summarizes key spectroscopic data in a comparative format, details the experimental protocols for data acquisition, and provides visualizations to clarify the validation workflow.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for (5-Bromo-2-methoxyphenyl)methanamine and its isomers.

Table 1: ¹H NMR Data (Predicted for Target, Experimental for Alternatives)

CompoundChemical Shift (ppm) and Multiplicity
(5-Bromo-2-methoxyphenyl)methanamine Predicted: ~7.4 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H), ~3.8 (s, 3H), ~3.7 (s, 2H), ~1.5 (br s, 2H)
4-Methoxybenzylamine Experimental: 7.20 (d, 2H), 6.86 (d, 2H), 3.77 (s, 3H), 3.76 (s, 2H), 1.41 (s, 2H)[1]
3-Methoxybenzylamine Experimental: 7.22 (t, 1H), 6.85 (d, 1H), 6.84 (s, 1H), 6.77 (d, 1H), 3.82 (s, 3H), 3.79 (s, 2H), 1.49 (s, 2H)[2]

Table 2: ¹³C NMR Data (Predicted for Target, Experimental for Alternatives)

CompoundChemical Shift (ppm)
(5-Bromo-2-methoxyphenyl)methanamine Predicted: ~156 (C), ~135 (C), ~132 (CH), ~130 (CH), ~115 (C-Br), ~112 (CH), ~56 (OCH₃), ~42 (CH₂)
4-Methoxybenzylamine Experimental: 158.5, 134.5, 128.8, 113.8, 55.2, 46.0[3]
3-Methoxybenzylamine Experimental: 159.8, 144.9, 129.4, 119.5, 112.8, 112.2, 55.1, 46.4

Table 3: Infrared (IR) Spectroscopy Data (Predicted for Target, Experimental for Alternatives)

CompoundKey IR Absorptions (cm⁻¹)
(5-Bromo-2-methoxyphenyl)methanamine Predicted: ~3370 (N-H stretch), ~3000 (C-H aromatic), ~2930 (C-H aliphatic), ~1600, ~1480 (C=C aromatic), ~1240 (C-O stretch), ~1020 (C-N stretch), ~600 (C-Br stretch)
4-Methoxybenzylamine Experimental: 3360, 3280 (N-H stretch), 3000, 2930, 2830 (C-H stretch), 1610, 1510 (C=C aromatic), 1240 (C-O stretch), 820 (para-disubstituted bend)[4][5]
3-Methoxybenzylamine Experimental: 3380, 3300 (N-H stretch), 3050, 2930, 2830 (C-H stretch), 1600, 1490 (C=C aromatic), 1260 (C-O stretch), 780, 690 (meta-disubstituted bend)[6]

Table 4: Mass Spectrometry Data (Predicted for Target, Experimental for Alternatives)

CompoundMolecular Ion (m/z) and Key Fragments
(5-Bromo-2-methoxyphenyl)methanamine Predicted [M]+•: 215/217 (due to Br isotopes). Key fragments: loss of NH₂, CH₂NH₂, OCH₃.
4-Methoxybenzylamine Experimental [M]+•: 137. Key fragments: 122 ([M-NH₂]⁺), 107 ([M-CH₂NH₂]⁺), 92, 77.[7]
3-Methoxybenzylamine Experimental [M]+•: 137. Key fragments: 122 ([M-NH₂]⁺), 107 ([M-CH₂NH₂]⁺), 92, 77.[8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the validation of (5-Bromo-2-methoxyphenyl)methanamine and similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum on the same spectrometer.

    • A proton-decoupled pulse sequence is typically used.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples : A KBr pellet is prepared by grinding a small amount of the solid sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the pure salt plates.

    • Place the prepared sample in the spectrometer and acquire the spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization :

    • Electron Ionization (EI) : Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI) : A soft ionization technique suitable for a broader range of compounds.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for the spectroscopic validation of a chemical entity and the relationship between different analytical techniques.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesis Synthesis of (5-Bromo-2-methoxyphenyl)methanamine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Comparison Comparison with Alternatives (e.g., 4-methoxybenzylamine, 3-methoxybenzylamine) NMR->Comparison IR->Comparison MS->Comparison Validation Validated Structure Comparison->Validation Analytical_Techniques_Relationship Compound (5-Bromo-2-methoxyphenyl)methanamine NMR NMR (Connectivity, Chemical Environment) Compound->NMR Provides information on IR IR (Functional Groups) Compound->IR Provides information on MS MS (Molecular Weight, Fragmentation) Compound->MS Provides information on

References

Validation

A Comparative Guide to Alternative Building Blocks for (5-Bromo-2-methoxyphenyl)methanamine in Synthesis

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product characteristics. (5-Bromo-2-methoxypheny...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product characteristics. (5-Bromo-2-methoxyphenyl)methanamine is a versatile reagent, offering functionalities for a range of chemical transformations. However, to optimize reaction outcomes, explore new chemical space, and navigate intellectual property, a thorough understanding of its alternatives is essential. This guide provides a comparative analysis of key alternatives to (5-Bromo-2-methoxyphenyl)methanamine, supported by representative experimental data and detailed protocols for common synthetic applications.

Alternatives at a Glance: Structural and Reactivity Comparison

The primary alternatives to (5-Bromo-2-methoxyphenyl)methanamine involve modifications to the halogen substituent at the 5-position or its replacement with other functional groups. The choice of analog directly impacts reactivity in key synthetic transformations such as palladium-catalyzed cross-coupling reactions, reductive amination, and amide bond formation.

Building BlockStructureKey Features and Reactivity Trends
(5-Bromo-2-methoxyphenyl)methanamine (5-Bromo-2-methoxyphenyl)methanamineBenchmark: Good balance of reactivity and stability. The C-Br bond is readily activated in Pd-catalyzed cross-coupling reactions.
(5-Chloro-2-methoxyphenyl)methanamine (5-Chloro-2-methoxyphenyl)methanamineLower Reactivity in Cross-Coupling: The C-Cl bond is generally less reactive than the C-Br bond, often requiring more forcing conditions (higher temperatures, stronger bases, more specialized ligands) for comparable yields in Suzuki and Buchwald-Hartwig reactions. May offer selectivity in molecules with multiple halogen atoms.
(5-Iodo-2-methoxyphenyl)methanamine (5-Iodo-2-methoxyphenyl)methanamineHigher Reactivity in Cross-Coupling: The C-I bond is the most reactive among the halogens in Pd-catalyzed couplings, allowing for milder reaction conditions and potentially higher yields. However, it is also the most expensive and can be less stable.
(2-Methoxy-5-nitrophenyl)methanamine (2-Methoxy-5-nitrophenyl)methanamineElectron-Withdrawing Nature: The nitro group is a strong electron-withdrawing group, which can be reduced to an amine for further functionalization. It is not a direct participant in cross-coupling reactions but offers a synthetic handle for different transformations.

Performance in Key Synthetic Reactions: A Comparative Overview

The following tables summarize the expected performance of (5-Bromo-2-methoxyphenyl)methanamine and its alternatives in common synthetic reactions based on established chemical principles and data from analogous systems.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the aryl halide is a critical factor influencing reaction efficiency.

Building BlockArylboronic Acid PartnerTypical Yield (%)Reaction Time (h)Key Observations
(5-Bromo-2-methoxyphenyl)methanamine Phenylboronic acid80-9512-24Standard conditions with Pd(PPh₃)₄ or similar catalysts are generally effective.
(5-Chloro-2-methoxyphenyl)methanamine Phenylboronic acid60-8518-36Often requires more advanced catalyst systems (e.g., with bulky phosphine ligands) and higher temperatures to achieve good conversion.
(5-Iodo-2-methoxyphenyl)methanamine Phenylboronic acid85-988-16Milder conditions (lower temperature, weaker base) can often be employed, and reaction times are typically shorter.
Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a versatile method for the formation of carbon-nitrogen bonds. Similar to Suzuki coupling, the nature of the halide influences reactivity.

Building BlockAmine PartnerTypical Yield (%)Reaction Time (h)Key Observations
(5-Bromo-2-methoxyphenyl)methanamine Morpholine75-9012-24Good reactivity with a variety of amine coupling partners under standard conditions.
(5-Chloro-2-methoxyphenyl)methanamine Morpholine50-8024-48Requires more electron-rich and sterically hindered ligands to facilitate the challenging oxidative addition step.
(5-Iodo-2-methoxyphenyl)methanamine Morpholine80-958-18High reactivity allows for a broader scope of amine partners and milder reaction conditions.
Reductive Amination

In this reaction, the primary amine of the building block reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary amine. The electronic nature of the substituents on the benzylamine can influence the initial imine formation.

Building BlockAldehyde PartnerTypical Yield (%)Reaction Time (h)Key Observations
(5-Bromo-2-methoxyphenyl)methanamine Benzaldehyde85-954-8Generally proceeds smoothly with a variety of aldehydes and reducing agents like NaBH(OAc)₃.
(5-Chloro-2-methoxyphenyl)methanamine Benzaldehyde85-954-8Similar reactivity to the bromo analog is expected as the halogen has a minor electronic effect on the amine's nucleophilicity.
(5-Iodo-2-methoxyphenyl)methanamine Benzaldehyde85-954-8Reactivity is expected to be comparable to the bromo and chloro analogs.
(2-Methoxy-5-nitrophenyl)methanamine Benzaldehyde80-906-12The electron-withdrawing nitro group can slightly decrease the nucleophilicity of the amine, potentially requiring longer reaction times or slightly more forcing conditions.
Amide Bond Formation

This fundamental transformation involves the coupling of the primary amine with a carboxylic acid, typically activated with a coupling agent. The nucleophilicity of the amine is the key factor.

Building BlockCarboxylic Acid PartnerTypical Yield (%)Reaction Time (h)Key Observations
(5-Bromo-2-methoxyphenyl)methanamine Acetic Acid90-982-6Reacts readily with activated carboxylic acids (e.g., acid chlorides) or in the presence of standard coupling agents (e.g., HATU, EDC).
(5-Chloro-2-methoxyphenyl)methanamine Acetic Acid90-982-6Reactivity is expected to be very similar to the bromo analog.
(5-Iodo-2-methoxyphenyl)methanamine Acetic Acid90-982-6Reactivity is expected to be very similar to the bromo analog.
(2-Methoxy-5-nitrophenyl)methanamine Acetic Acid85-954-8The reduced nucleophilicity of the amine due to the nitro group might necessitate slightly longer reaction times or the use of more potent coupling agents.

Experimental Protocols

The following are detailed, representative protocols for the key reactions discussed. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water or toluene/ethanol/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for the time indicated by TLC or LC-MS monitoring.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.) to a dry reaction vessel.

  • Reagent Addition: Add the aryl halide (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Reductive Amination
  • Reaction Setup: To a round-bottom flask, dissolve the benzylamine derivative (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloroethane or THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, the addition of a mild acid catalyst (e.g., acetic acid) may be beneficial.

  • Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Amide Bond Formation
  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the benzylamine derivative (1.0-1.1 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-12 hours until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizing Synthetic Strategies

Synthetic_Workflow cluster_start Starting Materials cluster_reactions Key Transformations cluster_products Product Scaffolds Building_Block (5-X-2-methoxyphenyl)methanamine X = Br, Cl, I, NO2 Suzuki Suzuki-Miyaura Coupling Building_Block->Suzuki X = Br, Cl, I Buchwald Buchwald-Hartwig Amination Building_Block->Buchwald X = Br, Cl, I Reductive_Amination Reductive Amination Building_Block->Reductive_Amination Amidation Amide Formation Building_Block->Amidation Coupling_Partner Arylboronic Acid Amine Aldehyde/Ketone Carboxylic Acid Coupling_Partner->Suzuki Coupling_Partner->Buchwald Coupling_Partner->Reductive_Amination Coupling_Partner->Amidation Biaryl Biaryl Methaneamines Suzuki->Biaryl Diarylamine Diarylamine Derivatives Buchwald->Diarylamine Secondary_Amine Substituted Benzylamines Reductive_Amination->Secondary_Amine Amide N-Benzyl Amides Amidation->Amide

Caption: General synthetic workflow utilizing (5-X-2-methoxyphenyl)methanamine analogs.

Decision_Tree Start Select Building Block Goal Desired Transformation? Start->Goal C_C_Bond C-C Bond Formation (Suzuki) Goal->C_C_Bond Suzuki C_N_Bond_Pd C-N Bond Formation (Buchwald-Hartwig) Goal->C_N_Bond_Pd Buchwald-Hartwig C_N_Bond_Other C-N Bond Formation (Reductive Amination/ Amidation) Goal->C_N_Bond_Other Other Further_Func Introduce Amine via Reduction Goal->Further_Func Nitro Reduction Iodo (5-Iodo-2-methoxyphenyl)methanamine (High Reactivity, Mild Conditions) C_C_Bond->Iodo Mildest Conditions Bromo (5-Bromo-2-methoxyphenyl)methanamine (Good Balance of Reactivity/Cost) C_C_Bond->Bromo Standard Conditions Chloro (5-Chloro-2-methoxyphenyl)methanamine (Lower Reactivity, Orthogonal) C_C_Bond->Chloro Forcing Conditions C_N_Bond_Pd->Iodo Mildest Conditions C_N_Bond_Pd->Bromo Standard Conditions C_N_Bond_Pd->Chloro Forcing Conditions Any_Halogen Halogenated Analogues (Br, Cl, I) C_N_Bond_Other->Any_Halogen Nitro (2-Methoxy-5-nitrophenyl)methanamine (Precursor to Amine) Further_Func->Nitro

Caption: Decision tree for selecting an appropriate building block.

Comparative

A Comparative Analysis of N-Substituted Imidazoles and Benzylamines for Drug Development

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the properties and therapeutic potential of a new drug candidat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the properties and therapeutic potential of a new drug candidate. This guide provides a comparative study of two prominent scaffolds: N-substituted imidazoles and benzylamines. By presenting objective, side-by-side comparisons of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data, this document aims to facilitate informed decision-making in the early stages of drug discovery.

Physicochemical Properties: A Tale of Two Scaffolds

The physicochemical properties of a molecule are paramount to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). N-substituted imidazoles and benzylamines, while both featuring aromatic and nitrogen-containing moieties, exhibit distinct characteristics.

The N-1 substituent of the imidazole ring significantly impacts the physicochemical properties of the resulting derivatives, which in turn affects their pharmacokinetic and pharmacodynamic profiles.[1] Benzylamine, a primary amine with a benzyl group attached to the nitrogen atom, has a molecular weight of 107.15 g/mol , a density of 0.981 g/cm³, and a boiling point of 185°C.[2] The compound is moderately soluble in water and highly miscible with organic solvents like ethanol, acetone, and ether.[2]

PropertyN-Substituted ImidazolesBenzylamines
General Structure A five-membered aromatic ring with two nitrogen atoms, one of which is substituted.A primary amine attached to a benzyl group.
Polarity Generally polar, with polarity influenced by the N-substituent. Imidazole itself is highly polar.Moderately polar, with the benzyl group contributing to hydrophobicity.
Solubility Varies widely with the substituent. Simple N-alkyl imidazoles are often water-soluble.Benzylamine is miscible with water, ethanol, and ether. Solubility of derivatives depends on substituents.[2][3][4]
Basicity (pKa of conjugate acid) The pKa of the imidazolium ion is ~7, making imidazoles weak bases.The pKa of benzylaminium is ~9.3, indicating stronger basicity than imidazoles.[3]
Hydrogen Bonding The unsubstituted nitrogen can act as a hydrogen bond donor and acceptor.The primary amine group is a hydrogen bond donor and acceptor.
Lipophilicity (LogP) LogP is highly dependent on the N-substituent. For example, 1-methylimidazole has a LogP of 0.23, while 1-benzylimidazole has a LogP of 1.6.[1]The LogP of benzylamine is 1.09.[4] Substituents on the phenyl ring or nitrogen alter the lipophilicity.

Table 1. Comparative Physicochemical Properties of N-Substituted Imidazoles and Benzylamines.

Biological Activities: A Broad Spectrum of Therapeutic Potential

Both N-substituted imidazoles and benzylamines are privileged structures in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Their biological activities are diverse and highly dependent on the nature and position of substituents.

Anticancer Activity

N-substituted imidazoles and benzylamines have demonstrated significant potential as anticancer agents, often through the modulation of key signaling pathways involved in cell proliferation and survival. A direct comparison of the cytotoxic activity of representative compounds from each class against the MCF-7 human breast cancer cell line is presented below. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
N-Substituted Imidazole 2-phenyl benzimidazole derivative 35MCF-73.37[5]
Purine derivative 47MCF-79.96[5]
Thiazole-benzimidazole derivative 44MCF-76.30[5]
Thiazole-benzimidazole derivative 45MCF-75.96[5]
Benzylamine Monobenzyltin compound C1MCF-72.5 µg/mL (~5.4 µM)[6]
Benzylamine supported Pd (II) ComplexMCF-7>10 µg/mL[7]
Arylazo-pyrazole derivative 8bMCF-73.0[8]

Table 2. Comparative Anticancer Activity (IC50) of N-Substituted Imidazole and Benzylamine Derivatives against the MCF-7 Cell Line.

Antimicrobial Activity

The emergence of antimicrobial resistance is a pressing global health issue, driving the search for new antimicrobial agents. Both N-substituted imidazoles and benzylamines have shown promise in this area. The following table provides a comparison of their minimum inhibitory concentrations (MIC) against the Gram-positive bacterium Staphylococcus aureus.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
N-Substituted Imidazole N-benzyl-2-(1H-imidazol-1-yl)acetamide (1a)Staphylococcus aureus100
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Staphylococcus aureus25
Benzylamine 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 8Staphylococcus aureus16 (inhibited growth by 65%)[9]
Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine derivative 6lStaphylococcus aureus0.002-0.016[10]
N-benzyl tricyclic indoline Of4Staphylococcus aureus (MSSA & MRSA)32[11]

Table 3. Comparative Antimicrobial Activity (MIC) of N-Substituted Imidazole and Benzylamine Derivatives against Staphylococcus aureus.

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many drugs. Both N-substituted imidazoles and benzylamines are known to inhibit various enzymes.

Compound ClassEnzyme TargetIC50Reference
N-Substituted Imidazole Thromboxane SynthaseVaries with substituent[1]
Cytochrome P450 (CYP) IsoformsVaries with substituent[1]
Benzylamine 17β-Hydroxysteroid Dehydrogenase Type 3~75 nM (for potent derivatives)[1]
Monoamine Oxidase B (MAO-B)0.041 µM (for a potent derivative)[12]
Complement Factor D11 µM (for derivative 14)[13]

Table 4. Examples of Enzyme Inhibition by N-Substituted Imidazoles and Benzylamines.

Signaling Pathway Modulation: The Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases, including cancer. Both N-substituted imidazoles and benzylamines have been shown to modulate this pathway, presenting a potential common mechanism for their anticancer effects.

Wnt_Pathway_Comparison cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitory Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activation DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Proteasome Proteasome BetaCatenin->Proteasome BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation Imidazole N-Substituted Imidazoles Imidazole->DestructionComplex Modulation Benzylamine Benzylamines Benzylamine->BetaCatenin_nuc Modulation

Caption: Comparative modulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the biological activities of N-substituted imidazoles and benzylamines.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat cells with varying concentrations of test compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General experimental workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (N-substituted imidazoles or benzylamines) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This comparative guide highlights the distinct yet overlapping profiles of N-substituted imidazoles and benzylamines. N-substituted imidazoles offer a highly versatile scaffold with tunable physicochemical properties, demonstrating broad-spectrum biological activities. Benzylamines, with their stronger basicity, also exhibit significant therapeutic potential, particularly as enzyme inhibitors and antimicrobial agents. The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic feasibility. The provided data and protocols serve as a valuable resource for researchers to navigate these considerations and accelerate the development of novel and effective therapeutics.

References

Validation

A Comparative Guide to Purity Assessment of Synthesized (5-Bromo-2-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized (5-Bromo-2-methoxyphenyl)methanamine. The se...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized (5-Bromo-2-methoxyphenyl)methanamine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the principles, experimental protocols, and comparative performance of key analytical methods, supported by data to aid in the selection of the most suitable technique for routine quality control and research applications.

Introduction to Purity Assessment

The purity of a synthesized compound, such as (5-Bromo-2-methoxyphenyl)methanamine, is a critical quality attribute that can significantly impact its chemical and biological properties. Impurities can arise from various sources, including starting materials, side reactions during synthesis, and degradation. For (5-Bromo-2-methoxyphenyl)methanamine, a common synthetic route involves the reduction of 2-Bromo-5-methoxybenzonitrile. This process can lead to the formation of impurities such as secondary and tertiary amines through side reactions.[1][2] Additionally, impurities may originate from the bromination of 2-methoxyphenol derivatives used as starting materials. A thorough purity assessment is therefore essential to identify and quantify these potential impurities.

Comparison of Key Analytical Techniques

Several analytical techniques are available for the purity determination of organic compounds. The most commonly employed methods for a small molecule like (5-Bromo-2-methoxyphenyl)methanamine include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the primary analytical techniques for the purity assessment of (5-Bromo-2-methoxyphenyl)methanamine.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Elemental Analysis (CHN Analysis)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analytes between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.Combustion of the sample and quantification of resulting elemental gases.[3]
Information Provided Absolute purity, structural confirmation, identification and quantification of impurities with known structures.Relative purity, detection and quantification of non-volatile impurities.Detection and identification of volatile and semi-volatile impurities.Elemental composition (%C, H, N), provides an indication of overall purity.[3]
Limit of Detection (LOD) ~10 µM[4]0.12-0.21 nmol/L (for aromatic amines with derivatization)[5]~0.01 ppm[6]Not applicable for impurity detection.
Limit of Quantification (LOQ) Signal-to-Noise Ratio (SNR) ≥ 150 for <1% uncertainty[7]~5 mg/kg for aromatic amines[8]0.025 ppm[6]Not applicable for impurity quantification.
Precision (%RSD) <1%[9]<2%<15% at LOQ[6]±0.3% absolute deviation from theoretical values.[10]
Sample Requirement ~2-20 mg[11]µg to mg scaleµg to mg scale~1-200 mg[10]
Analysis Time ~10-30 minutes per sample~15-45 minutes per sample~20-60 minutes per sample~6-8 minutes per sample[10]
Strengths Absolute quantification without a specific reference standard for the analyte, provides structural information.[11]High resolution and sensitivity, suitable for a wide range of non-volatile compounds.High sensitivity and specificity for volatile impurities, provides structural information.Provides fundamental information on elemental composition, useful for confirming the identity of a new compound.
Limitations Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.Requires a reference standard for quantification, may not detect all impurities if they don't have a chromophore.Limited to thermally stable and volatile compounds, derivatization may be required.Does not provide information on the nature of impurities, insensitive to isomeric impurities.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and concentration.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized (5-Bromo-2-methoxyphenyl)methanamine and a similar molar equivalent of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean NMR tube.

    • Add a known volume (e.g., 0.6 mL for a 5mm tube) of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) that dissolves both the analyte and the internal standard and does not have signals that overlap with key resonances.[12]

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Employ a standard 1D proton pulse sequence (e.g., 'zg' on Bruker instruments).[13]

    • Set a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for small molecules) to ensure full relaxation.[14]

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[14]

    • Set the acquisition time to at least 3 seconds.[14]

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.[14]

    • Manually phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal for (5-Bromo-2-methoxyphenyl)methanamine (e.g., the methoxy protons or aromatic protons) and a known signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized (5-Bromo-2-methoxyphenyl)methanamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a reference standard of (5-Bromo-2-methoxyphenyl)methanamine at different concentrations (e.g., from LOQ to 150% of the expected sample concentration).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the analyte and potential impurities have good absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis.

  • Data Analysis:

    • Identify the peak corresponding to (5-Bromo-2-methoxyphenyl)methanamine by comparing the retention time with that of the reference standard.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the relative purity.

    • For quantitative analysis of specific impurities, use the calibration curve generated from the impurity standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the synthesized (5-Bromo-2-methoxyphenyl)methanamine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Derivatization (e.g., acylation or silylation) may be necessary to increase the volatility of the amine and improve peak shape.[15] A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions (starting point):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split or splitless, depending on the concentration of impurities. A split injection (e.g., 40:1) is often used for the analysis of the main component.[12]

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Identify the peak for (5-Bromo-2-methoxyphenyl)methanamine and any impurities by their retention times and mass spectra.

    • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification of unknown impurities.

    • Quantify impurities using an internal standard or by assuming equal response factors (area percent).

Elemental Analysis (CHN Analysis)

Principle: The sample is combusted at a high temperature in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified by a detector (e.g., thermal conductivity detector).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried and homogenous sample into a tin or silver capsule.[3]

  • Instrumental Analysis:

    • The analysis is performed using a dedicated CHN elemental analyzer.

    • The instrument is calibrated using a certified standard (e.g., acetanilide).

    • The sample is introduced into the combustion furnace (typically around 900-1000 °C).

  • Data Analysis:

    • The instrument software calculates the weight percentages of Carbon, Hydrogen, and Nitrogen in the sample.

    • Compare the experimental percentages with the theoretical values calculated for the molecular formula of (5-Bromo-2-methoxyphenyl)methanamine (C8H10BrNO). A deviation of less than ±0.3% is generally considered acceptable for a pure compound.[16]

Alternative and Complementary Techniques

Besides the primary methods, other techniques can provide valuable information about the purity of the synthesized compound:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive qualitative technique for monitoring the progress of a reaction and for preliminary purity assessment. The presence of multiple spots indicates the presence of impurities.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of crystalline solids by analyzing the melting point depression. It is a useful technique for detecting small amounts of eutectic impurities. The purity of organic compounds that are at least 98% pure can be determined, and the results are often comparable to chromatographic methods.[1][7]

  • Capillary Electrophoresis (CE): A high-resolution separation technique that can be an alternative to HPLC, especially for charged molecules. It offers high efficiency and requires very small sample volumes.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): While not a primary tool for quantitative purity analysis, FTIR can be used to identify the presence of functional groups of potential impurities that are structurally different from the main compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Purification cluster_purity_assessment Purity Assessment cluster_data_analysis Data Analysis & Final Report cluster_decision Decision Synthesis Synthesis of (5-Bromo-2-methoxyphenyl)methanamine Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Screening Purification->TLC Qualitative Check qNMR qNMR TLC->qNMR Proceed if single spot HPLC HPLC TLC->HPLC GCMS GC-MS TLC->GCMS EA Elemental Analysis TLC->EA Data Compare Results qNMR->Data HPLC->Data GCMS->Data EA->Data Report Final Purity Report Data->Report Decision Accept or Repurify Report->Decision

Caption: Experimental workflow for the synthesis, purification, and purity assessment of (5-Bromo-2-methoxyphenyl)methanamine.

Analytical_Technique_Relationship cluster_primary Primary Quantitative Methods cluster_complementary Complementary & Screening Methods Purity Assessment Purity Assessment qNMR qNMR (Absolute Purity) Purity Assessment->qNMR HPLC HPLC (Relative Purity, Non-volatile Impurities) Purity Assessment->HPLC GCMS GC-MS (Volatile Impurities) Purity Assessment->GCMS EA Elemental Analysis (Elemental Composition) Purity Assessment->EA TLC TLC (Qualitative Screening) Purity Assessment->TLC DSC DSC (Crystalline Purity) Purity Assessment->DSC FTIR FTIR (Functional Group Impurities) Purity Assessment->FTIR qNMR->HPLC Orthogonal Method HPLC->GCMS Orthogonal Method

References

Validation

A Comparative Guide to the Synthetic Routes of (5-Bromo-2-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals The strategic synthesis of (5-Bromo-2-methoxyphenyl)methanamine, a key building block in the development of novel pharmaceutical agents, can be approached t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of (5-Bromo-2-methoxyphenyl)methanamine, a key building block in the development of novel pharmaceutical agents, can be approached through several distinct chemical pathways. The selection of an optimal route is contingent upon a variety of factors, including the availability of starting materials, desired yield and purity, scalability, and the specific capabilities of the laboratory. This guide provides a comprehensive comparison of three primary synthetic strategies: reductive amination, nitrile reduction, and the Gabriel synthesis, offering quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection.

Comparative Analysis of Synthetic Routes

The following table summarizes the key parameters for the three principal synthetic routes to (5-Bromo-2-methoxyphenyl)methanamine, based on available chemical literature. It is important to note that yields can be highly dependent on specific reaction conditions and the scale of the synthesis.

ParameterRoute 1: Reductive AminationRoute 2: Nitrile ReductionRoute 3: Gabriel Synthesis
Starting Material 5-Bromo-2-methoxybenzaldehyde2-Bromo-5-methoxybenzonitrile5-Bromo-2-methoxybenzyl bromide
Key Reagents Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN)Reducing agent (e.g., BH₃·THF, LiAlH₄)Potassium phthalimide, Hydrazine hydrate
Typical Yield (%) 60 - 85 (estimated)36 (with BH₃·THF)70 - 90 (estimated)
Reaction Time 12 - 24 hours4 - 12 hoursTwo steps, ~24 hours total
Reaction Temperature Room temperature to 60°C0°C to refluxRoom temperature to reflux
Key Advantages One-pot procedure, readily available starting material.Direct conversion of a nitrile to an amine.High purity of the primary amine, avoids over-alkylation.
Key Disadvantages Potential for over-alkylation, use of toxic cyanoborohydride.Lower reported yield with borane, LiAlH₄ is pyrophoric and requires stringent anhydrous conditions.Two-step process, potentially harsh hydrolysis conditions.

Experimental Protocols

Route 1: Reductive Amination of 5-Bromo-2-methoxybenzaldehyde

This one-pot procedure offers a direct conversion of the aldehyde to the target amine. The following is a representative protocol.

Materials:

  • 5-Bromo-2-methoxybenzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-2-methoxybenzaldehyde (1.0 eq.) in methanol.

  • Add ammonium acetate (10 eq.) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude (5-Bromo-2-methoxyphenyl)methanamine by silica gel column chromatography.

Route 2: Reduction of 2-Bromo-5-methoxybenzonitrile

This route involves the reduction of a nitrile functional group to a primary amine. Two common reducing agents are presented here.

Method A: Reduction with Borane-Tetrahydrofuran Complex

Materials:

  • 2-Bromo-5-methoxybenzonitrile

  • Borane-tetrahydrofuran complex (1M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (6M)

  • Sodium hydroxide (2M)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Bromo-5-methoxybenzonitrile (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0°C and cautiously quench by the slow addition of 6M HCl.

  • Stir the mixture for 1 hour at room temperature.

  • Basify the mixture with 2M NaOH until a pH of >10 is achieved.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography to obtain (5-Bromo-2-methoxyphenyl)methanamine (yields around 36% have been reported for similar reductions).

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 2-Bromo-5-methoxybenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and condenser under an inert atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Dissolve 2-Bromo-5-methoxybenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours.

  • Carefully quench the reaction at 0°C by the sequential, dropwise addition of water (x mL per x g of LiAlH₄), 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).

  • Stir the resulting slurry vigorously for 30 minutes until a granular precipitate forms.

  • Filter the solid and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (5-Bromo-2-methoxyphenyl)methanamine.

Route 3: Gabriel Synthesis from 5-Bromo-2-methoxybenzyl bromide

This classic two-step method provides a clean route to primary amines, avoiding the common issue of over-alkylation.

Step 1: Synthesis of N-(5-Bromo-2-methoxybenzyl)phthalimide

Materials:

  • 5-Bromo-2-methoxybenzyl bromide

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Combine 5-Bromo-2-methoxybenzyl bromide (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.

  • Heat the mixture to 80-90°C and stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain N-(5-Bromo-2-methoxybenzyl)phthalimide.

Step 2: Hydrazinolysis of the Phthalimide

Materials:

  • N-(5-Bromo-2-methoxybenzyl)phthalimide

  • Hydrazine hydrate

  • Ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • Suspend N-(5-Bromo-2-methoxybenzyl)phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.5 eq.) and heat the mixture to reflux for 12 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and add concentrated HCl. Heat to reflux for an additional hour to ensure complete reaction.

  • Cool the mixture and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a NaOH solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (5-Bromo-2-methoxyphenyl)methanamine.

Visualizing the Synthetic Pathways

The logical flow of the described synthetic routes can be visualized using the following diagrams.

Reductive_Amination start 5-Bromo-2-methoxybenzaldehyde intermediate Imine Intermediate start->intermediate + NH₄OAc product (5-Bromo-2-methoxyphenyl)methanamine intermediate->product + NaBH₃CN

Caption: Reductive amination pathway.

Nitrile_Reduction start 2-Bromo-5-methoxybenzonitrile product (5-Bromo-2-methoxyphenyl)methanamine start->product 1. Reducing Agent (BH₃·THF or LiAlH₄) 2. Aqueous Workup Gabriel_Synthesis start 5-Bromo-2-methoxybenzyl bromide intermediate N-(5-Bromo-2-methoxybenzyl)phthalimide start->intermediate + Potassium Phthalimide product (5-Bromo-2-methoxyphenyl)methanamine intermediate->product + Hydrazine Hydrate

Safety & Regulatory Compliance

Safety

Proper Disposal of (5-Bromo-2-methoxyphenyl)methanamine: A Guide for Laboratory Professionals

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals The proper handling and disposal of (5-Bromo-2-methoxyphenyl)methanamine are critical for ensuring laboratory safet...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of (5-Bromo-2-methoxyphenyl)methanamine are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its disposal, adhering to standard safety practices for halogenated organic compounds and amines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of (5-Bromo-2-methoxyphenyl)methanamine must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][6]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste stream containing (5-Bromo-2-methoxyphenyl)methanamine. This includes pure compound, contaminated solutions, and any grossly contaminated labware.

  • Segregate as Halogenated Organic Waste: This compound is a brominated organic substance and must be segregated as halogenated organic waste.[7][8] Keep it separate from non-halogenated organic waste, aqueous waste, and other incompatible materials such as strong oxidizing agents.[7][8][9]

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[1][10][11] For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[11]

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste".[8][10] The label must also include the full chemical name, "(5-Bromo-2-methoxyphenyl)methanamine," and a list of all constituents with their approximate percentages.[7][9][10] Ensure the container is always kept closed except when adding waste.[1][8][10]

Step 3: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8] This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.[1] Ensure secondary containment is used to prevent spills.

Step 4: Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1][2] Follow all institutional, local, and national regulations for hazardous waste disposal.[12] Maintain records of the waste disposal, including quantities, dates, and methods, as required by regulations.[1]

Key Information Summary

ParameterGuidelineSource(s)
Waste Classification Halogenated Organic Waste[7][8]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat[1][2]
Container Type Chemically compatible, leak-proof (e.g., HDPE, glass)[1][10][11]
Container Labeling "Hazardous Waste," full chemical name, all constituents and percentages[8][10]
Storage Location Designated satellite accumulation area; cool, dry, well-ventilated[1][8]
Disposal Method Through institutional EHS or a licensed hazardous waste contractor[1][2]
Prohibited Disposal Do not dispose down the drain or in regular trash[1][6]

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for (5-Bromo-2-methoxyphenyl)methanamine cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Identify and Segregate Waste (Halogenated Organic) B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Label Container Clearly ('Hazardous Waste', Chemical Name, Constituents) D->E F Store in Designated Area (Satellite Accumulation Area) E->F G Arrange for Professional Disposal (Contact EHS or Licensed Contractor) F->G H Document Waste Disposal (Quantities, Dates, Methods) G->H

Caption: Disposal Workflow for (5-Bromo-2-methoxyphenyl)methanamine.

In the event of a spill, immediately evacuate the area and prevent others from entering. For small spills, and if you are trained to do so, use an inert absorbent material to contain the spill.[13] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, or if you are unsure how to proceed, contact your institution's EHS for assistance.

References

Handling

Personal protective equipment for handling (5-Bromo-2-methoxyphenyl)methanamine

This guide provides crucial safety and logistical information for the handling and disposal of (5-Bromo-2-methoxyphenyl)methanamine, tailored for researchers, scientists, and professionals in drug development. The follow...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (5-Bromo-2-methoxyphenyl)methanamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

(5-Bromo-2-methoxyphenyl)methanamine is a chemical compound that requires careful handling to prevent potential health hazards. Based on data from structurally similar compounds, it may cause skin and eye irritation and could be harmful if inhaled or swallowed.[1][2][3] Therefore, strict adherence to the recommended personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Chemical Splash GogglesCompliant with ANSI Z87.1 standards.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Consult manufacturer's compatibility chart for breakthrough times.[4]
Body Protection Laboratory CoatLong-sleeved and fully buttoned. A chemical-resistant apron is advised for splash risks.[4]
Respiratory Protection Fume Hood / RespiratorAll handling of the compound, especially in powdered form or when creating solutions, should be in a certified chemical fume hood.[4] For spills or inadequate ventilation, a NIOSH-approved respirator may be necessary.[5]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are critical from the moment the compound is received until its final disposal.

  • Receiving and Storage : Upon receipt, store (5-Bromo-2-methoxyphenyl)methanamine in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6] Keep it away from incompatible materials such as strong oxidizing agents.[2][7]

  • Preparation and Handling :

    • Always handle the compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

    • Ensure that an eyewash station and safety shower are readily accessible in the work area.[1][7]

    • Wear the appropriate PPE as detailed in Table 1 before handling the chemical.

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Wash hands thoroughly with soap and water after handling.[1][7]

  • Spill Procedures :

    • Minor Spills : In the case of a small spill, absorb the material with an inert absorbent material. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[4]

    • Major Spills : For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • First Aid Measures :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][4]

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][4]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2]

    • In all cases of exposure, seek medical attention.[2][7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of (5-Bromo-2-methoxyphenyl)methanamine and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : All waste containing (5-Bromo-2-methoxyphenyl)methanamine must be treated as hazardous chemical waste.[5]

  • Segregation : Keep this waste stream separate from other laboratory waste to avoid hazardous reactions.[5]

  • Containerization :

    • Collect unused compound and any contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5]

    • Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[4]

  • Labeling : The waste container must be clearly marked with "Hazardous Waste" and the full chemical name: "(5-Bromo-2-methoxyphenyl)methanamine".[5]

  • Storage : Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain.[3]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete disp_collect Collect Waste in Labeled Container handle_exp->disp_collect Generate Waste cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_store Store in Designated Area cleanup_wash->disp_store disp_collect->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Caption: Workflow for the safe handling and disposal of (5-Bromo-2-methoxyphenyl)methanamine.

References

© Copyright 2026 BenchChem. All Rights Reserved.